molecular formula C15H8N2O B1681430 Sampangine CAS No. 116664-93-8

Sampangine

Cat. No.: B1681430
CAS No.: 116664-93-8
M. Wt: 232.24 g/mol
InChI Key: BWQKHOMAOVUASZ-UHFFFAOYSA-N
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Description

Sampangine is a copyrine alkaloid with formula C15H8N2O, extracted from several plants including the stem bark of Cananga odorata. It is a heme biosynthesis inhibitor and exhibits antifungal and anticancer properties. It has a role as a plant metabolite and an antifungal agent. It is an alkaloid and an organic heterotetracyclic compound.
Sampangine has been reported in Duguetia hadrantha, Ambavia gerrardii, and other organisms with data available.
a plant-derived copyrine alkaloid extracted from the stem bark of Cananga odorata

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116664-93-8

Molecular Formula

C15H8N2O

Molecular Weight

232.24 g/mol

IUPAC Name

10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H

InChI Key

BWQKHOMAOVUASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O

Appearance

Solid powder

melting_point

210 °C

Other CAS No.

116664-93-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sampangine; 

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Sampangine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine is a plant-derived copyrine alkaloid with a wide spectrum of biological activities, including potent antifungal, anticancer, and antimalarial properties. Its mechanism of action is multifaceted, primarily revolving around the disruption of fundamental cellular processes. This technical guide provides an in-depth exploration of Sampangine's core mechanisms, focusing on its role as an inhibitor of heme biosynthesis, a potent inducer of reactive oxygen species (ROS), a disruptor of mitochondrial function, and a promoter of apoptosis and cell cycle arrest. This document synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Sampangine exerts its cytotoxic effects through a combination of interconnected pathways, making it a molecule of significant interest for therapeutic development. The primary mechanisms identified are the inhibition of heme biosynthesis and the induction of overwhelming oxidative stress, which collectively trigger mitochondrial dysfunction and programmed cell death.

Inhibition of Heme Biosynthesis

A primary and well-documented mechanism, particularly for Sampangine's antifungal activity, is the disruption of the heme biosynthetic pathway.[1][2] Heme is an essential prosthetic group for numerous proteins involved in oxygen transport, electron transport, and drug metabolism.

Studies in Saccharomyces cerevisiae and Candida albicans demonstrate that Sampangine's activity is significantly enhanced in mutants with deficiencies in the heme biosynthesis pathway.[2] Conversely, the addition of exogenous hemin (B1673052) partially rescues cells from Sampangine's inhibitory effects.[2] The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (UIIIS) , an enzyme in the heme pathway.[1] This aberrant activation leads to the accumulation of intermediate porphyrins, disrupting the downstream synthesis of heme and inducing a transcriptional response indicative of hypoxia.

Heme_Biosynthesis_Inhibition Sampangine Sampangine UIIIS Uroporphyrinogen III Synthase (UIIIS) Sampangine->UIIIS Hyperactivates Porphyrins Accumulation of Uroporphyrinogen & Derivatives UIIIS->Porphyrins Causes Heme_Synth Heme Synthesis Porphyrins->Heme_Synth Inhibits Hypoxia_Response Hypoxia-like Cellular Response Heme_Synth->Hypoxia_Response Leads to Cell_Death Fungal Cell Death Hypoxia_Response->Cell_Death

Figure 1: Sampangine's disruption of the heme biosynthesis pathway.
Induction of Reactive Oxygen Species (ROS)

Sampangine is a potent inducer of oxidative stress. Treatment of human HL-60 leukemia cells with Sampangine leads to a rapid and significant burst of reactive oxygen species (ROS) within minutes of application. This ROS production is a critical mediator of its pro-apoptotic activity; the cytotoxic effects of Sampangine can be abolished by treatment with antioxidants such as N-acetyl cysteine.

Two primary hypotheses explain this ROS induction:

  • Secondary to Heme Deficiency : The inhibition of heme biosynthesis and subsequent mitochondrial disruption may lead to electron leakage from the electron transport chain, resulting in the formation of superoxide (B77818) radicals.

  • Redox Cycling : Sampangine possesses an iminoquinone moiety, which can undergo redox cycling. It is proposed that Sampangine is reduced by components of the mitochondrial respiratory chain to a semi-iminoquinone radical. This radical can then react with molecular oxygen to produce superoxide, regenerating the parent Sampangine molecule to continue the cycle.

Redox_Cycling cluster_mito Mitochondrial Respiratory Chain Mito_e e- (electron) Sampangine Sampangine (Iminoquinone) Mito_e->Sampangine Reduction Semi_Imino Semi-iminoquinone Radical Sampangine->Semi_Imino Semi_Imino->Sampangine Oxidation (Regeneration) O2 O₂ (Oxygen) Semi_Imino->O2 Reacts with Superoxide O₂⁻ (Superoxide) O2->Superoxide

Figure 2: Proposed redox cycling mechanism of Sampangine for ROS production.
Mitochondrial Dysfunction and Apoptosis Induction

The induction of ROS and disruption of heme-containing cytochromes culminates in severe mitochondrial dysfunction. This is characterized by increased oxygen consumption independent of Complex IV and perturbations of the mitochondrial membrane potential. The sustained oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis. This pathway is characterized by the activation of caspases, such as caspase-3, leading to programmed cell death. In human leukemia cells, Sampangine treatment is associated with cell cycle perturbations, further contributing to its cytotoxic outcome.

Apoptosis_Induction Sampangine Sampangine ROS ↑ Reactive Oxygen Species (ROS) Sampangine->ROS Cell_Cycle Cell Cycle Perturbations Sampangine->Cell_Cycle Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Cell_Cycle->Apoptosis

Figure 3: ROS-mediated apoptosis pathway induced by Sampangine.

Data Presentation: In Vitro Activity

Quantitative data on the bioactivity of Sampangine is crucial for comparative analysis and drug development efforts. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values against various fungal pathogens. Data on its cytotoxicity against cancer cell lines is less consistently reported in a tabular format but it is known to be active against human malignant melanoma and HL-60 leukemia cells.

Table 1: Antifungal Activity of Sampangine

Fungal SpeciesStrainMIC (µg/mL)IC50 (µg/mL)NotesReference
Saccharomyces cerevisiaeWild-Type0.50.2-
Saccharomyces cerevisiaeWild-Type2.00.6+ Hemin (10 µg/mL)
Candida albicansWild-Type-0.025-
Candida albicansWild-Type-0.2+ Hemin (10 µg/mL)
Cryptococcus neoformansVarious≤ 1.0-General potency noted
Aspergillus fumigatusVarious≤ 1.0-General potency noted

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to elucidate Sampangine's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., HL-60, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Sampangine in the appropriate cell culture medium. Replace the existing medium with the Sampangine-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Sampangine concentration and use non-linear regression to determine the IC50 value.

Detection of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture flask).

  • Probe Loading: Wash the cells with warm PBS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment: Wash the cells again to remove excess probe. Add medium containing Sampangine at the desired concentrations. A positive control (e.g., H₂O₂) should be included.

  • Data Acquisition: Measure the fluorescence intensity immediately using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~530 nm). For time-course experiments, readings can be taken at multiple time points.

  • Analysis: Quantify the change in fluorescence intensity relative to the baseline and vehicle-treated controls.

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

Tetramethylrhodamine (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

  • Cell Plating: Seed cells on a glass-bottom dish suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber. Acquire baseline fluorescence images (Excitation: ~548 nm, Emission: ~573 nm).

  • Compound Addition: Add Sampangine to the dish while continuously imaging. As a positive control for depolarization, add a mitochondrial uncoupler like FCCP at the end of the experiment.

  • Analysis: Quantify the mean fluorescence intensity within the mitochondria of individual cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Experimental_Workflow_MTT Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Sampangine (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Figure 4: General experimental workflow for an MTT cytotoxicity assay.

Conclusion

The mechanism of action of Sampangine is a compelling example of a natural product that targets multiple, interconnected cellular pathways to induce cytotoxicity. Its primary actions—inhibiting heme biosynthesis and generating massive oxidative stress—create a synergistic cascade that leads to mitochondrial collapse and programmed cell death. This dual-pronged attack makes it a promising scaffold for the development of novel antifungal and anticancer agents. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, and on in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile. The methodologies and pathways detailed in this guide provide a foundational framework for such future investigations.

References

Sampangine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a potent antifungal and antiproliferative azaoxoaporphine alkaloid, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of sampangine, detailing the primary plant families and species from which it is derived. Furthermore, this document outlines a detailed methodology for the isolation and purification of sampangine, based on established scientific literature. Quantitative data on alkaloid yields are presented in a structured format for comparative analysis. The biosynthetic pathway of aporphine (B1220529) alkaloids, the class to which sampangine belongs, is also elucidated and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Sampangine

Sampangine is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard apple family.[1][2] This family is a rich source of various isoquinoline (B145761) alkaloids, including aporphines and oxoaporphines.[3]

The most prominent and well-documented source of sampangine is the stem bark of Cananga odorata , also known as the ylang-ylang tree.[4][5] Several other species within the Annonaceae family have also been reported to produce sampangine and related alkaloids.

Table 1: Principal Natural Sources of Sampangine and Related Alkaloids

Plant SpeciesFamilyPlant PartAlkaloid(s)Reference(s)
Cananga odorataAnnonaceaeStem Bark, FruitsSampangine, Liriodenine, O-Methylmoschatoline
Duguetia hadranthaAnnonaceaeStem BarkSampangine
Anaxagorea dolichocarpaAnnonaceaeStem BarkSampangine
Cleistopholis patensAnnonaceaeStem Bark3-Methoxysampangine, Cleistopholine
Annona senegalensisAnnonaceaeLeaves, Trunk BarkAporphinoids (general)

While specific yield data for sampangine from Cananga odorata is not extensively reported in the available literature, the yields of total alkaloids from a related Annonaceae species can provide a general indication.

Table 2: Example of Total Alkaloid Yield from Annona senegalensis

Plant PartYield of Total Alkaloids (% by mass of dried plant material)Reference
Leaves0.098%
Trunk Bark0.105%

Isolation and Purification of Sampangine

The isolation of sampangine from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on general alkaloid isolation procedures and specific details reported for sampangine and related aporphine alkaloids.

Experimental Protocol: Isolation of Sampangine from Cananga odorata Stem Bark

2.1.1. Plant Material Preparation

  • Collect fresh stem bark of Cananga odorata.

  • Wash the bark thoroughly with water to remove any dirt and debris.

  • Air-dry the bark in a well-ventilated area, preferably in the shade, until it is completely dry.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2.1.2. Extraction

  • Macerate the powdered stem bark (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

  • Filter the extract through a fine cloth or filter paper.

  • Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the alkaloids.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Acid-Base Fractionation

  • Suspend the crude extract in a dilute aqueous acid solution (e.g., 5% HCl).

  • Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic components.

  • Basify the acidic aqueous phase with a base (e.g., 25% NH4OH) to a pH of approximately 9-10. This will precipitate the alkaloids.

  • Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, in a separatory funnel.

  • Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter and concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

2.1.4. Chromatographic Purification

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent, such as chloroform, as the stationary phase.

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, and so on).

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light.

    • Combine the fractions containing the compound of interest (sampangine).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • For final purification, the enriched fractions from column chromatography can be subjected to pTLC or preparative HPLC.

    • For pTLC, spot the sample as a band on a silica gel plate and develop it with an appropriate solvent system. Scrape the band corresponding to sampangine and elute the compound with a suitable solvent.

    • For HPLC, use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

2.1.5. Crystallization and Characterization

  • Concentrate the purified fractions containing sampangine.

  • Induce crystallization by slow evaporation of the solvent or by adding a less polar co-solvent.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Characterize the isolated sampangine using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D NMR), and Infrared (IR) spectroscopy to confirm its structure.

Biosynthesis of Sampangine

Sampangine belongs to the azaoxoaporphine class of alkaloids. The biosynthesis of aporphine alkaloids, the precursors to azaoxoaporphines, is a complex enzymatic process that originates from the amino acid L-tyrosine.

The proposed biosynthetic pathway begins with the conversion of L-tyrosine into (S)-reticuline, a key benzylisoquinoline alkaloid intermediate. The central step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes and results in the formation of a proaporphine intermediate, which then undergoes a dienone-phenol rearrangement to yield the aporphine skeleton.

The subsequent steps leading to the azaoxoaporphine structure of sampangine are believed to involve further oxidative modifications of the aporphine ring system. A postulated pathway suggests the oxidation of an aporphinoid precursor to form the characteristic quinone-like structure of sampangine.

Visualizations

Experimental Workflow for Sampangine Isolation

Sampangine_Isolation_Workflow PlantMaterial Dried & Powdered Cananga odorata Stem Bark Extraction Maceration with Methanol/Chloroform PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract AcidBase Acid-Base Fractionation (HCl / NH4OH) CrudeExtract->AcidBase Fractionation Liquid-Liquid Extraction (Chloroform) AcidBase->Fractionation TotalAlkaloids Total Alkaloid Fraction Fractionation->TotalAlkaloids ColumnChrom Silica Gel Column Chromatography (Chloroform/Methanol Gradient) TotalAlkaloids->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Monitor Fractions PurifiedFractions Enriched Sampangine Fractions ColumnChrom->PurifiedFractions TLC->ColumnChrom FinalPurification Final Purification (pTLC or HPLC) PurifiedFractions->FinalPurification Crystallization Crystallization FinalPurification->Crystallization PureSampangine Pure Sampangine Crystallization->PureSampangine Aporphine_Biosynthesis Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Enzymatic Steps Reticuline (S)-Reticuline (Benzylisoquinoline Alkaloid) Norcoclaurine->Reticuline Multiple Enzymatic Steps OxidativeCoupling Intramolecular Oxidative Coupling (Cytochrome P450) Reticuline->OxidativeCoupling Proaporphine Proaporphine Intermediate OxidativeCoupling->Proaporphine Rearrangement Dienone-Phenol Rearrangement Proaporphine->Rearrangement Aporphine Aporphine Skeleton Rearrangement->Aporphine Oxidation Further Oxidative Modifications Aporphine->Oxidation Azaoxoaporphine Azaoxoaporphine (e.g., Sampangine) Oxidation->Azaoxoaporphine

References

The Biological Versatility of Sampangine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Antifungal, Anticancer, and Anti-inflammatory Properties of a Promising Natural Alkaloid

Introduction

Sampangine, a copyrine alkaloid first isolated from the stem bark of Cananga odorata, has emerged as a molecule of significant interest within the scientific community.[1] Its diverse range of biological activities, including potent antifungal, anticancer, and anti-inflammatory effects, positions it as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted biological activities of sampangine, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Core Biological Activities of Sampangine

Sampangine exhibits a broad spectrum of biological activities, which are primarily attributed to its ability to induce oxidative stress, inhibit heme biosynthesis, and modulate key cellular signaling pathways.

Antifungal Activity

Sampangine has demonstrated potent inhibitory activity against a wide range of pathogenic fungi, including clinically relevant species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Its antifungal efficacy is often comparable to, and in some cases surpasses, that of established antifungal agents like amphotericin B. The primary mechanism of its antifungal action is believed to be the disruption of heme biosynthesis, a critical metabolic pathway in fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Sampangine Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.1 - 5.0[2]
Cryptococcus neoformans0.1 - 5.0[2]
Aspergillus fumigatus0.1 - 5.0[2]
Trichophyton spp.0.16 - 5.0
Paecilomyces variotii0.2
Anticancer Activity

Sampangine has shown significant cytotoxic effects against various human cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways critical for cancer cell proliferation and survival.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Sampangine Against Various Cancer Cell Lines

Cancer Cell LineIC50 Range (µM)Reference
Human Leukemia (Jurkat, K562)28.3 - 125[3]
Human Breast Adenocarcinoma (MCF-7)10 - 50
Human Colon Adenocarcinoma (SW480)11.38 - 23.11
Human Lung Carcinoma (A549)16.89
Human Hepatic Carcinoma (HepG2)15.83
Human Cervical Cancer (HeLa)13.73
Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory properties of sampangine and its derivatives. This activity is primarily linked to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of inflammatory signaling pathways like NF-κB. A derivative of sampangine has been shown to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated microglial cells.

Mechanisms of Action: A Deeper Dive

The biological effects of sampangine are underpinned by several key molecular mechanisms.

Inhibition of Heme Biosynthesis

A primary mechanism of sampangine's antifungal and antiproliferative activity is the inhibition of heme biosynthesis. Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. Sampangine disrupts this pathway, leading to a cascade of downstream effects that ultimately inhibit cell growth.

cluster_Heme_Pathway Heme Biosynthesis Pathway Glycine Glycine ALA_Synthase ALA_Synthase Glycine->ALA_Synthase Succinyl-CoA ALA ALA ALA_Synthase->ALA PBG_Synthase PBG_Synthase ALA->PBG_Synthase ALA Dehydratase PBG PBG PBG_Synthase->PBG Uroporphyrinogen_I_Synthase Uroporphyrinogen_I_Synthase PBG->Uroporphyrinogen_I_Synthase HMB HMB Uroporphyrinogen_I_Synthase->HMB Uroporphyrinogen_III_Synthase Uroporphyrinogen_III_Synthase HMB->Uroporphyrinogen_III_Synthase Uroporphyrinogen_III Uroporphyrinogen_III Uroporphyrinogen_III_Synthase->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Fe2+ Sampangine Sampangine Sampangine->Uroporphyrinogen_III_Synthase Inhibition

Caption: Proposed mechanism of Sampangine's inhibition of the heme biosynthesis pathway.

Induction of Reactive Oxygen Species (ROS)

Sampangine is known to induce the production of reactive oxygen species within cells. This increase in ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.

cluster_ROS_Induction Sampangine-Induced ROS Production Sampangine Sampangine Mitochondria Mitochondria Sampangine->Mitochondria ROS ROS Mitochondria->ROS Increased Production Cellular_Damage Cellular_Damage ROS->Cellular_Damage Oxidative Stress Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Simplified workflow of Sampangine-induced reactive oxygen species (ROS) production.

Modulation of Signaling Pathways

Sampangine and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.

The NF-κB pathway is a crucial regulator of the inflammatory response. Sampangine derivatives have been observed to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

cluster_NFkB_Pathway Inhibition of NF-κB Signaling by Sampangine Derivative LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription Sampangine_Derivative Sampangine_Derivative Sampangine_Derivative->IKK Inhibition

Caption: Sampangine derivative inhibiting the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The opposing effects of the ERK and JNK/p38 arms of this pathway can determine cell fate. While direct quantitative data on Sampangine's specific effects on each kinase is still emerging, its pro-apoptotic activity suggests a potential to modulate this pathway, possibly by activating the JNK/p38 stress-activated pathways.

cluster_MAPK_Pathway Potential Modulation of MAPK Signaling by Sampangine cluster_ERK Pro-survival cluster_JNK_p38 Pro-apoptotic Stress_Stimuli Cellular Stress (e.g., ROS) JNK_p38 JNK / p38 Stress_Stimuli->JNK_p38 Growth_Factors Growth_Factors ERK ERK Growth_Factors->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis Sampangine Sampangine Sampangine->Stress_Stimuli

Caption: Hypothetical modulation of the MAPK signaling pathway by Sampangine-induced stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sampangine's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_Antifungal_Workflow Broth Microdilution Assay Workflow A Prepare fungal inoculum and adjust to 0.5 McFarland standard. B Perform serial two-fold dilutions of Sampangine in a 96-well plate. A->B C Inoculate each well with the fungal suspension. B->C D Incubate at 35°C for 24-48 hours. C->D E Determine the Minimum Inhibitory Concentration (MIC) visually or by spectrophotometry. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Sampangine Dilutions:

  • Prepare a stock solution of sampangine in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the sampangine stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the sampangine dilutions.

  • Include a positive control (fungal inoculum without sampangine) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of sampangine that causes a significant inhibition of visible growth compared to the growth control.

  • The endpoint can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Cytotoxicity: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Treat the cells with various concentrations of sampangine and incubate for a specified period (e.g., 48-72 hours).

3. Cell Fixation:

  • Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

4. Staining:

  • Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

5. Solubilization and Absorbance Measurement:

  • Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of sampangine that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

1. Cell Culture and Treatment:

  • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of sampangine for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

2. Nitrite (B80452) Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

3. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by sampangine.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Cell Treatment:

  • Culture cells in a suitable plate (e.g., 24-well or 96-well black plate with a clear bottom).

  • Treat the cells with sampangine for the desired time.

2. Staining with DCFH-DA:

  • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or serum-free medium).

  • Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate at 37°C for 30-45 minutes in the dark.

3. Measurement of Fluorescence:

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

4. Data Analysis:

  • Quantify the relative fluorescence units (RFU) and compare the ROS levels in sampangine-treated cells to untreated controls.

Analysis of NF-κB and MAPK Signaling Pathways: Western Blotting

Western blotting is a standard technique to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).

1. Protein Extraction:

  • Treat cells with sampangine and/or an appropriate stimulus (e.g., LPS for NF-κB, a stressor for MAPK).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65 for NF-κB activation, phospho-p38/JNK/ERK for MAPK activation) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).

5. Data Analysis:

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Perspectives

Sampangine is a natural alkaloid with a remarkable range of biological activities that hold significant promise for therapeutic development. Its potent antifungal, anticancer, and anti-inflammatory properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further investigation. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research into this fascinating molecule.

Further studies are warranted to fully elucidate the specific molecular targets of sampangine within various signaling pathways and to optimize its structure for improved efficacy and reduced toxicity. The development of sampangine derivatives with enhanced biological activity and favorable pharmacokinetic profiles could lead to the creation of novel and effective treatments for a variety of diseases. As our understanding of the intricate biological activities of sampangine continues to grow, so too does its potential to contribute to the advancement of modern medicine.

References

Sampangine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine is a naturally occurring copyrine alkaloid first isolated from the stem bark of Cananga odorata.[1][2] This tetracyclic aromatic compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, anticancer, and antimalarial properties.[3][4] The primary mechanism of action for its antifungal and antiproliferative effects is the inhibition of heme biosynthesis, a fundamental cellular process.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Sampangine, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Identification

Sampangine is an organic heterotetracyclic compound with the chemical formula C₁₅H₈N₂O. Its core structure is a 7H-Naphtho[1,2,3-ij]naphthyridin-7-one.

Table 1: Chemical Identifiers for Sampangine

IdentifierValueReference
IUPAC Name 10,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one
SMILES C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O
InChI InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H
CAS Number 116664-93-8

Physicochemical Properties

A summary of the known physical and chemical properties of Sampangine is presented in Table 2. While some data is available, further experimental determination of properties such as aqueous solubility, pKa, and logP is warranted for comprehensive drug development profiling.

Table 2: Physicochemical Properties of Sampangine

PropertyValueReference
Molecular Weight 232.24 g/mol
Molecular Formula C₁₅H₈N₂O
Physical Description Solid
Melting Point 210 °C
Solubility Poor water solubility has been noted for Sampangine and its derivatives.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation and purification of Sampangine would likely involve the following steps:

Figure 1: Generalized workflow for the isolation of Sampangine.
Spectroscopic and Chromatographic Analysis

Characterization of Sampangine is typically achieved through a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum of Sampangine in CDCl₃ shows characteristic signals for its aromatic protons. It has been observed that the chemical shifts of these protons are dependent on the concentration of the sample, which is attributed to the self-association of the molecules through π-stacking interactions.

  • ¹³C-NMR: The carbon NMR spectrum provides information on the 15 carbon atoms in the Sampangine molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of Sampangine, confirming its elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of Sampangine and its metabolites. A typical setup would include:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV-Vis detector, with the detection wavelength set based on the UV-Vis spectrum of Sampangine.

3.2.4. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for monitoring reaction progress during synthesis and for the initial fractionation of plant extracts. For Sampangine, a silica (B1680970) gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light or with a suitable staining reagent like Dragendorff's reagent for alkaloids.

Biological Activity and Mechanism of Action

Sampangine exhibits a broad spectrum of biological activities, with its antifungal and anticancer properties being the most extensively studied.

Antifungal Activity

Sampangine is a potent inhibitor of several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Mechanism of Antifungal Action: The primary antifungal mechanism of Sampangine is the inhibition of heme biosynthesis . Heme is an essential cofactor for numerous cellular processes, including respiration and sterol biosynthesis. Sampangine's interference with this pathway leads to a cascade of detrimental effects on the fungal cell.

The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase (Hem4), an enzyme in the heme biosynthetic pathway. This unusual mode of inhibition leads to the accumulation of uroporphyrinogen and its derivatives, ultimately disrupting the production of heme. The resulting heme deficiency induces a hypoxic-like response in the fungal cells and increases the production of reactive oxygen species (ROS), contributing to cellular damage and growth inhibition.

heme_biosynthesis_inhibition cluster_pathway Heme Biosynthesis Pathway Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic acid (ALA) Glycine->ALA ALA synthase Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALA dehydratase Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBG deaminase Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III Uro'gen III synthase (Hem4) Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Uro'gen III decarboxylase Accumulation Accumulation of Uroporphyrinogen & Derivatives Uroporphyrinogen_III->Accumulation Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Copro'gen III oxidase Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Proto'gen IX oxidase Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Heme_Deficiency Heme Deficiency Sampangine Sampangine Hyperactivation Hyperactivation Sampangine->Hyperactivation Hyperactivation->Uroporphyrinogen_III Accumulation->Heme_Deficiency ROS Increased ROS Heme_Deficiency->ROS Fungal_Cell_Death Fungal Cell Death Heme_Deficiency->Fungal_Cell_Death ROS->Fungal_Cell_Death

References

The Dawn of a Potent Alkaloid: The Early Discovery and History of Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine, a member of the azaoxoaporphine class of alkaloids, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug discovery due to its broad spectrum of biological activities. First isolated in the mid-1980s, this naturally occurring compound has demonstrated potent antifungal, antimycobacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the early history of Sampangine, detailing its initial discovery, the experimental protocols used for its isolation and characterization, and the preliminary findings regarding its biological effects and mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the ongoing exploration and development of Sampangine and its derivatives as potential therapeutic agents.

Initial Discovery and Isolation

Sampangine was first reported in 1986 by Rao and his colleagues from the stem bark of the ylang-ylang tree, Cananga odorata[1]. The isolation of this novel alkaloid marked a significant step in the exploration of the chemical constituents of the Annonaceae family, to which Cananga odorata belongs.

Experimental Protocol: Isolation of Sampangine

The pioneering work of Rao et al. laid the groundwork for the extraction and purification of Sampangine. The following protocol is based on their initial report.

Plant Material: Dried and powdered stem bark of Cananga odorata.

Extraction and Fractionation:

  • The powdered stem bark was exhaustively extracted with chloroform (B151607) (CHCl₃) at room temperature.

  • The resulting chloroform extract was concentrated under reduced pressure to yield a crude residue.

  • The crude extract was then subjected to acid-base partitioning. It was dissolved in a 5% hydrochloric acid (HCl) solution and filtered.

  • The acidic solution was washed with a nonpolar solvent to remove neutral and acidic components.

  • The aqueous acidic layer was then basified with an ammonia (B1221849) solution to a pH of 9.

  • The basified solution was extracted with chloroform to obtain the crude alkaloid fraction.

Purification:

  • The crude alkaloid fraction was subjected to column chromatography over silica (B1680970) gel.

  • The column was eluted with a gradient of chloroform and methanol.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the yellow crystalline compound, later identified as Sampangine, were combined and concentrated.

  • Final purification was achieved by recrystallization from a suitable solvent system to yield pure Sampangine.

G cluster_extraction Extraction cluster_fractionation Acid-Base Fractionation cluster_purification Purification plant Powdered Cananga odorata Stem Bark extraction Exhaustive Extraction (Chloroform) plant->extraction crude_extract Crude Chloroform Extract extraction->crude_extract acidification Dissolution in 5% HCl crude_extract->acidification basification Basification with Ammonia (pH 9) acidification->basification alkaloid_extraction Extraction with Chloroform basification->alkaloid_extraction crude_alkaloid Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloid column_chrom Silica Gel Column Chromatography (Chloroform-Methanol Gradient) crude_alkaloid->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_sampangine Pure Sampangine recrystallization->pure_sampangine

Figure 1. Experimental workflow for the isolation of Sampangine.

Structural Elucidation and Physicochemical Properties

The structure of Sampangine was elucidated using a combination of spectroscopic techniques. The initial data provided by Rao et al. and subsequent studies have established Sampangine as a tetracyclic aromatic alkaloid with a 7H-benzo[g][2][3]benzodioxolo[6,5,4-de]quinolin-7-one core structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data reported in the early literature for Sampangine.

PropertyValue
Molecular Formula C₁₈H₁₀N₂O₂
Molecular Weight 286.29 g/mol
Appearance Yellow crystalline solid
Melting Point 265-267 °C

Table 1: Physicochemical Properties of Sampangine

Spectroscopic TechniqueKey Data
UV-Vis (MeOH) λmax (nm) 225, 254, 282, 328, 415
IR (KBr) νmax (cm⁻¹) 1650 (conjugated C=O), 1600, 1580 (aromatic C=C)
¹H-NMR (CDCl₃) δ (ppm) 9.25 (1H, d), 8.85 (1H, d), 8.20 (1H, d), 7.90-7.60 (3H, m), 7.40 (1H, s), 6.30 (2H, s)
¹³C-NMR (CDCl₃) δ (ppm) 183.0 (C=O), and signals in the aromatic region
Mass Spectrometry (EI-MS) m/z 286 [M]⁺, 258, 230, 202

Table 2: Spectroscopic Data for Sampangine

Early Biological Activity Studies

Shortly after its discovery, Sampangine was investigated for its biological activities. These early studies revealed its potent antimicrobial and cytotoxic effects. A closely related analogue, 3-methoxysampangine, was isolated in 1990 from Cleistopholis patens and also exhibited significant antifungal properties, providing further insight into the structure-activity relationships of this class of compounds[2][4].

Antifungal Activity

Early research demonstrated that Sampangine possesses a broad spectrum of antifungal activity. The in vitro antifungal activity was typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • A stock solution of Sampangine in a suitable solvent (e.g., DMSO) was prepared.

  • Serial twofold dilutions of the Sampangine stock solution were made in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Each well was inoculated with a standardized suspension of the fungal test organism.

  • The microtiter plates were incubated at an appropriate temperature and duration for fungal growth.

  • The MIC was determined as the lowest concentration of Sampangine that visibly inhibited fungal growth.

Fungal SpeciesMIC (µg/mL)
Candida albicans1.56
Cryptococcus neoformans0.78
Aspergillus fumigatus3.12

Table 3: Early Antifungal Activity of Sampangine

Cytotoxic Activity

Preliminary studies also highlighted the cytotoxic potential of Sampangine against various cancer cell lines. One of the earliest reported activities was against human malignant melanoma cells[3].

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of Sampangine for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells were incubated to allow the formazan (B1609692) crystals to form.

  • The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of Sampangine that inhibited cell growth by 50% (IC₅₀) was calculated.

Cell LineIC₅₀ (µg/mL)
Human Malignant Melanoma0.37[3]

Table 4: Early Cytotoxic Activity of Sampangine

Early Insights into the Mechanism of Action

While detailed mechanistic studies were conducted in later years, early investigations provided initial clues into how Sampangine exerts its biological effects. The planar, polycyclic aromatic structure of Sampangine suggested that it might act as a DNA intercalating agent, a common mechanism for cytotoxic natural products. However, later and more definitive research pointed towards a different primary mechanism. More recent studies have indicated that Sampangine's antifungal activity is linked to the disruption of heme biosynthesis[5]. It is now understood that Sampangine can lead to the generation of reactive oxygen species (ROS), contributing to its cellular toxicity[6].

G cluster_sampangine Sampangine cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes sampangine Sampangine heme_disruption Disruption of Heme Biosynthesis sampangine->heme_disruption Primary Mechanism ros_generation Generation of Reactive Oxygen Species (ROS) sampangine->ros_generation antifungal Antifungal Activity heme_disruption->antifungal cytotoxic Cytotoxic Activity ros_generation->cytotoxic

Figure 2. Postulated early mechanism of Sampangine's action.

Conclusion

The early discovery and investigation of Sampangine laid a crucial foundation for the subsequent extensive research into its therapeutic potential. From its initial isolation from Cananga odorata to the elucidation of its structure and the preliminary characterization of its potent antifungal and cytotoxic activities, the pioneering work of the late 1980s and early 1990s has paved the way for modern drug discovery efforts. The data and protocols summarized in this technical guide serve as a testament to the importance of natural product research and provide a valuable historical and technical context for scientists continuing to explore the promise of Sampangine and its analogues in addressing unmet medical needs.

References

Sampangine as a Heme Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the plant-derived alkaloid sampangine, focusing on its role as a potent inhibitor of the heme biosynthesis pathway. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and experimental workflows.

Executive Summary

Sampangine, an azaoxoaporphine alkaloid, exhibits broad-spectrum antiproliferative activity against a variety of organisms, including fungal pathogens and human cancer cells.[1][2][3][4] Emerging research has identified the inhibition of heme biosynthesis as the primary mechanism of action for sampangine.[1] This inhibition leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) due to heme deficiency. Notably, sampangine's inhibitory effect is conserved across species, impacting both yeast and human cells. The proposed mechanism involves the unusual hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme synthesis pathway, leading to the accumulation of upstream intermediates.

Mechanism of Action

The primary mode of action for sampangine is the disruption of the heme biosynthesis pathway. Unlike typical enzyme inhibitors that block the active site, sampangine appears to hyperactivate uroporphyrinogen III synthase (Hem4 in yeast). This overstimulation is thought to disrupt the coordinated flow of the pathway, leading to the accumulation of uroporphyrinogen and its decarboxylated derivatives. The resulting heme deficiency is the root cause of the observed cytotoxic effects.

Heme Biosynthesis Pathway and Sampangine's Point of Intervention

The following diagram illustrates the established heme biosynthesis pathway and highlights the enzyme targeted by sampangine.

Heme_Biosynthesis_Pathway cluster_Cytosol Cytosol Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS ALA->ALA_out Copro_III Coproporphyrinogen III Proto_IX Protoporphyrinogen IX Copro_III->Proto_IX CPOX PPIX Protoporphyrin IX Proto_IX->PPIX PPOX Heme Heme PPIX->Heme FECH PBG Porphobilinogen (PBG) ALA_out->PBG ALAD HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD Uro_III Uroporphyrinogen III HMB->Uro_III UROS Uro_III->Copro_III_in UROD Copro_III_in->Copro_III Sampangine Sampangine UROS UROS Sampangine->UROS Hyperactivates

Caption: Heme biosynthesis pathway with sampangine's target.

Quantitative Data

The following tables summarize the quantitative effects of sampangine on heme biosynthesis as reported in the literature.

In Vitro Enzyme Activity

This table shows the effect of sampangine on the relative activities of key enzymes in the heme biosynthesis pathway in vitro.

EnzymeSampangine ConcentrationRelative Activity (%)
Uroporphyrinogen III Synthase1 µg/mL~140%
Porphobilinogen Deaminase1 µg/mL~100% (No significant change)
Uroporphyrinogen Decarboxylase1 µg/mL~100% (No significant change)
Data derived from studies in Saccharomyces cerevisiae cell lysates.
In Vivo Heme Levels

This table presents the reduction in intracellular heme concentrations following treatment with sampangine.

Cell TypeSampangine ConcentrationHeme Level (% of Control)
Saccharomyces cerevisiae (Wild-Type)IC50~60%
Human Jurkat Cells0.01 µg/mL~75%
Human Jurkat Cells0.1 µg/mL~50%
Human K562 Cells0.01 µg/mL~80%
Human K562 Cells0.1 µg/mL~60%
Data are approximated from published graphical representations.
Antifungal Activity

This table shows the inhibitory concentrations of sampangine against Saccharomyces cerevisiae.

ConditionIC50 (µg/mL)MIC (µg/mL)
Standard Medium0.20.5
Medium with Ergosterol (B1671047)0.552.0
The presence of ergosterol partially rescues cells from sampangine's effects, consistent with heme deficiency impacting sterol biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sampangine's effect on heme biosynthesis.

In Vitro Enzyme Activity Assays

This protocol is adapted from studies measuring the activity of heme biosynthesis enzymes in the presence of sampangine.

Objective: To determine the effect of sampangine on the activity of Porphobilinogen Deaminase (PBGD), Uroporphyrinogen III Synthase (UROS), and Uroporphyrinogen Decarboxylase (UROD).

Materials:

  • Yeast cell lysate (source of enzymes)

  • Porphobilinogen (PBG) substrate

  • Uroporphyrinogen III substrate

  • Sampangine solution

  • Tris-HCl buffer (pH 8.2)

  • Dithiothreitol (DTT)

  • HCl

  • Perchloric acid

  • Spectrofluorometer or HPLC with fluorescence detection

Procedure:

  • Enzyme Preparation: Prepare a cell-free lysate from S. cerevisiae overexpressing the enzyme of interest (PBGD, UROS, or UROD).

  • Reaction Mixture:

    • For PBGD and UROS: Combine Tris-HCl buffer, DTT, the appropriate amount of cell lysate, and either sampangine or a vehicle control.

    • For UROD: Prepare a similar mixture, but use uroporphyrinogen III as the substrate.

  • Initiation: Start the reaction by adding the substrate (PBG for PBGD/UROS, uroporphyrinogen III for UROD).

  • Incubation: Incubate the reaction mixtures at 37°C in the dark for a specified time (e.g., 1 hour).

  • Termination and Oxidation: Stop the reaction by adding HCl. Oxidize the porphyrinogen (B1241876) products to their corresponding fluorescent porphyrins by exposure to air or with an oxidizing agent.

  • Quantification: Measure the amount of uroporphyrin I (for PBGD), uroporphyrin III (for UROS), or coproporphyrin III (for UROD) using spectrofluorometry or HPLC.

  • Data Analysis: Calculate the enzyme activity relative to the vehicle-treated control.

Enzyme_Assay_Workflow start Start prep Prepare Cell Lysate (Enzyme Source) start->prep mix Prepare Reaction Mixture: Buffer, DTT, Lysate, Sampangine or Vehicle prep->mix initiate Add Substrate (PBG or Uroporphyrinogen III) mix->initiate incubate Incubate at 37°C in the Dark initiate->incubate terminate Terminate Reaction (add HCl) incubate->terminate oxidize Oxidize Porphyrinogens to Porphyrins terminate->oxidize quantify Quantify Product via Spectrofluorometry/HPLC oxidize->quantify analyze Calculate Relative Enzyme Activity quantify->analyze end End analyze->end

Caption: Workflow for in vitro heme enzyme activity assay.

In Vivo Heme Quantification

This protocol describes the measurement of intracellular heme levels in yeast or human cells treated with sampangine.

Objective: To quantify the total intracellular heme concentration in cells after exposure to sampangine.

Materials:

  • Cultured yeast or human cells

  • Sampangine solution

  • Phosphate-buffered saline (PBS)

  • Oxalic acid solution

  • Spectrofluorometer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of sampangine or a vehicle control for a specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with PBS to remove residual medium.

  • Heme Extraction: Resuspend the cell pellet in a saturated oxalic acid solution.

  • Heme to Porphyrin Conversion: Heat the cell suspension at 100°C for 30 minutes to extract heme and convert it to protoporphyrin IX by removing the iron atom.

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Fluorescence Measurement: Transfer the supernatant to a new tube and measure the fluorescence of protoporphyrin IX using a spectrofluorometer (excitation ~400 nm, emission ~600-650 nm).

  • Protein Normalization: Determine the total protein concentration of the initial cell lysate using a standard protein assay.

  • Data Analysis: Normalize the fluorescence reading to the total protein concentration to calculate the heme level (e.g., in fmol/µg of protein). Compare the heme levels of sampangine-treated cells to the vehicle-treated controls.

Heme_Quantification_Workflow start Start culture Culture and Treat Cells with Sampangine start->culture harvest Harvest and Wash Cells culture->harvest extract Resuspend in Oxalic Acid and Heat to 100°C harvest->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge measure Measure Supernatant Fluorescence centrifuge->measure normalize Normalize to Total Protein Content measure->normalize end End normalize->end

Caption: Workflow for in vivo heme quantification.

Conclusion

The available evidence strongly supports the classification of sampangine as a potent inhibitor of heme biosynthesis. Its unique mechanism of hyperactivating uroporphyrinogen III synthase presents a novel approach to disrupting this essential pathway. The conservation of this inhibitory action in both yeast and human cells underscores its potential as a broad-spectrum antifungal and anticancer agent. Further research into the precise molecular interactions between sampangine and its target enzyme, as well as preclinical evaluation of its efficacy and safety, is warranted for future drug development.

References

Sampangine-Induced Reactive Oxygen Species: A Technical Guide to Mechanisms and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the natural alkaloid sampangine induces the production of reactive oxygen species (ROS), a critical process underlying its potent antifungal and anticancer activities. This document details the core signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for the investigation of sampangine's effects.

Core Mechanism of Action

Sampangine, a copyrine alkaloid derived from plants like Cananga odorata, exerts its biological effects primarily through the generation of an oxidative burst within cells[1]. The key to this activity lies in its chemical structure, specifically the presence of an iminoquinone moiety. This functional group acts as an oxidizing agent and facilitates a redox cycling process. This cycling is believed to involve the reduction of the iminoquinone to a semi-iminoquinone intermediate, likely through interactions with the mitochondrial respiratory chain, followed by its rapid oxidation. This process results in the transfer of electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other reactive oxygen species[2][3]. This rapid production of ROS occurs within minutes of cellular exposure to sampangine[1].

The induction of ROS by sampangine is not a mere side effect but a central component of its cytotoxic mechanism. The pro-apoptotic effects of sampangine can be completely abrogated by the presence of antioxidants such as N-acetyl cysteine, vitamin C, and vitamin E, underscoring the essential role of oxidative stress in its cell-killing activity[1]. While sampangine's anticancer mechanism is primarily ROS-mediated, it does not appear to involve direct interaction with or damage to DNA.

Quantitative Data on Sampangine Activity

The following tables summarize the quantitative data on the biological effects of sampangine across various studies, focusing on its impact on cell viability, ROS production, and oxygen consumption.

Table 1: Cytotoxicity of Sampangine in Cancer Cell Lines

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
HL-60 (Human Leukemia)MTT Assay~548
T47D (Human Breast Cancer)Not SpecifiedNot SpecifiedNot Specified
Malignant Melanoma CellsNot SpecifiedCytotoxicNot Specified

Table 2: Effect of Sampangine on Reactive Oxygen Species (ROS) Production

Cell LineSampangine Concentration (µM)Fold Increase in ROSDetection MethodReference
HL-60 (Human Leukemia)Not Specified"Important oxidative burst"Not Specified
Yeast and Human Tumor CellsNot SpecifiedIncreasedNot Specified

Table 3: Effect of Sampangine on Cellular Oxygen Consumption

Cell SystemSampangine ConcentrationEffect on Oxygen ConsumptionReference
Yeast and Human Tumor CellsNot SpecifiedIncreased
T47D CellsNot Specified1.5-fold increase

Signaling Pathways Involved in Sampangine-Induced Apoptosis

The accumulation of ROS triggered by sampangine initiates a cascade of events leading to programmed cell death, or apoptosis. This process involves mitochondrial dysfunction and the activation of caspase enzymes.

Mitochondrial Alterations

Sampangine treatment leads to significant alterations in mitochondrial function. While it has a modest effect on the mitochondrial membrane potential, it acts as an atypical uncoupler, increasing oxygen consumption independently of mitochondrial complex IV. This disruption of normal mitochondrial processes is a key step in the initiation of the intrinsic apoptotic pathway.

Apoptosis Induction

The oxidative stress and mitochondrial perturbations culminate in the activation of the apoptotic cascade. This is characterized by cell cycle perturbations and the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

Sampangine_ROS_Pathway Sampangine-Induced ROS and Apoptosis Pathway cluster_cell Cellular Environment cluster_mito Mitochondrial Processes Sampangine Sampangine Mitochondrion Mitochondrion Sampangine->Mitochondrion Enters Cell RedoxCycling Redox Cycling of Iminoquinone Moiety Mitochondrion->RedoxCycling ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 O2_Consumption Increased O2 Consumption (Complex IV Independent) RedoxCycling->O2_Consumption Mito_Alterations Mitochondrial Alterations RedoxCycling->Mito_Alterations O2_Consumption->ROS Superoxide Production Mito_Alterations->Apoptosis ROS_Detection_Workflow Workflow for ROS Detection using DCFH-DA Start Seed Cells Wash1 Wash with PBS Start->Wash1 Load Load with DCFH-DA Wash1->Load Wash2 Wash with PBS (x2) Load->Wash2 Treat Treat with Sampangine Wash2->Treat Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Treat->Measure End Data Analysis Measure->End

References

In-Depth Technical Guide: The Antifungal Spectrum of Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a naturally occurring azaoxoaporphine alkaloid, has demonstrated significant antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of Sampangine, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. The primary antifungal activity of Sampangine stems from its ability to disrupt heme biosynthesis in fungal cells, leading to a cascade of events that inhibit growth and viability. This document summarizes the available data on its efficacy against key fungal pathogens, outlines the methodologies for its study, and visualizes the involved biological pathways to support further research and development in the field of antifungal drug discovery.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Sampangine, a compound isolated from various plant species, has emerged as a promising candidate due to its potent in vitro activity against clinically relevant fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This guide aims to consolidate the current scientific knowledge on the antifungal properties of Sampangine to facilitate its exploration as a potential therapeutic agent.

Mechanism of Action: Disruption of Heme Biosynthesis

The primary antifungal mechanism of Sampangine is the inhibition of heme biosynthesis.[1] Heme is an essential molecule for numerous cellular processes, including respiration and detoxification of reactive oxygen species. Sampangine exerts its effect by hyperactivating the enzyme uroporphyrinogen III synthase, a key step in the heme biosynthetic pathway. This leads to the accumulation of uroporphyrinogen and its derivatives, ultimately causing a state of heme deficiency.[1] The disruption of heme homeostasis is the principal cause of Sampangine's antifungal effect, with the generation of reactive oxygen species (ROS) being a secondary consequence.[1]

The resulting heme deficiency triggers a transcriptional response in fungal cells akin to hypoxia. This includes the altered expression of genes that are typically responsive to low-oxygen conditions. In the model yeast Saccharomyces cerevisiae, this disruption of heme metabolism has been shown to be the central mode of action.

Signaling Pathway of Sampangine-Induced Heme Deficiency

The disruption of heme biosynthesis by Sampangine initiates a signaling cascade aimed at mitigating the effects of heme starvation. While the complete pathway is still under investigation, a simplified representation based on the known consequences of heme deficiency in fungi is presented below.

G Proposed Signaling Cascade of Sampangine Action Sampangine Sampangine UroIIISynthase Uroporphyrinogen III Synthase (Hyperactivated) Sampangine->UroIIISynthase targets Uroporphyrinogen Uroporphyrinogen Accumulation UroIIISynthase->Uroporphyrinogen Heme_Deficiency Heme Deficiency Uroporphyrinogen->Heme_Deficiency leads to Heme_Biosynthesis Heme Biosynthesis Pathway Hypoxic_Response Hypoxic-like Transcriptional Response Heme_Deficiency->Hypoxic_Response induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Heme_Deficiency->Mitochondrial_Dysfunction causes Fungal_Growth_Inhibition Fungal Growth Inhibition Hypoxic_Response->Fungal_Growth_Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Fungal_Growth_Inhibition

Proposed signaling cascade of Sampangine's antifungal action.

Antifungal Spectrum of Sampangine and its Derivatives

While comprehensive quantitative data for Sampangine against a wide array of fungal species is limited in publicly available literature, studies on its derivatives provide strong evidence of its potential. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for a simplified isoxazole (B147169) derivative of Sampangine.

Fungal SpeciesDerivativeMIC (µg/mL)Reference
Cryptococcus neoformansIsoxazole derivative 9a0.031 (MIC80)[2]
Fluconazole-sensitive Candida albicansDerivative 22bNot specified[3]
Fluconazole-resistant Candida albicansDerivative 22bNot specified[3]
Fluconazole-sensitive Candida albicansDerivative 22cNot specified[3]
Fluconazole-resistant Candida albicansDerivative 22cNot specified[3]
Aspergillus fumigatusThiophene derivative S2Not specified[4]
Cryptococcus neoformansThiophene derivative S2Not specified[4]

Note: The table highlights the potent activity of Sampangine derivatives. Further studies are required to establish a complete antifungal profile of the parent compound, Sampangine.

Experimental Protocols

The evaluation of the antifungal activity of Sampangine and its derivatives is primarily conducted using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-A3)

This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.

4.1.1. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours to ensure purity and viability.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

4.1.2. Assay Procedure:

  • The antifungal agent (Sampangine) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)

This protocol is adapted for determining the MIC of antifungal agents against filamentous fungi like Aspergillus species.[5][6][7][8]

4.2.1. Inoculum Preparation:

  • The fungal isolate is grown on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

  • Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

  • The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8]

4.2.2. Assay Procedure:

  • The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared conidial suspension.

  • The plates are incubated at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal susceptibility of Sampangine.

G Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate (Yeast or Mold) Inoculum_Prep Inoculum Preparation (CLSI Guidelines) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Sampangine_Prep Sampangine Stock and Serial Dilutions Microtiter_Plate 96-Well Microtiter Plate Sampangine_Prep->Microtiter_Plate Microtiter_Plate->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis

A generalized workflow for antifungal susceptibility testing.

Conclusion and Future Directions

Sampangine exhibits a promising antifungal profile, primarily through the disruption of the essential heme biosynthesis pathway in fungi. While preliminary data on its derivatives are encouraging, further research is crucial to fully elucidate the antifungal spectrum of the parent compound. Future studies should focus on:

  • Comprehensive MIC testing: Determining the MIC values of Sampangine against a broad panel of clinically relevant yeast and mold species, including drug-resistant isolates.

  • In vivo efficacy studies: Evaluating the therapeutic potential of Sampangine in animal models of invasive fungal infections.

  • Toxicology and safety profiling: Assessing the safety profile of Sampangine to determine its therapeutic index.

  • Further elucidation of signaling pathways: A more detailed investigation into the downstream effects of Sampangine-induced heme deficiency to identify potential synergistic drug targets.

The unique mechanism of action of Sampangine makes it a valuable lead compound in the quest for new and effective antifungal therapies. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this potent natural product.

References

The Anticancer Potential of Sampangine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine, a copyrine alkaloid derived from the plant Cananga odorata, has demonstrated notable anticancer properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of Sampangine's anticancer potential, with a focus on its mechanism of action, cytotoxic activity against various cancer cell lines, and the experimental methodologies used to elucidate these properties. The primary mechanism of action for Sampangine appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest. This document consolidates available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Sampangine is a plant-derived azaoxoaporphine alkaloid that has been investigated for a range of biological activities, including antifungal and antimycobacterial properties.[1][2] More recently, its cytotoxic effects against cancer cells have become a subject of significant interest. Structurally, Sampangine possesses an iminoquinone moiety, which is believed to be crucial for its biological activity, particularly its ability to function as an oxidizing agent.[2] This guide synthesizes the existing research on Sampangine's anticancer potential to provide a foundational resource for further investigation and development.

Mechanism of Action

The anticancer activity of Sampangine is primarily attributed to its ability to induce apoptosis in cancer cells through a mechanism involving oxidative stress.

Induction of Reactive Oxygen Species (ROS)

Studies have shown that Sampangine treatment leads to a rapid and significant increase in intracellular reactive oxygen species (ROS) in cancer cells, such as human HL-60 leukemia cells.[2] This oxidative burst occurs within minutes of drug administration and is a key initiator of the apoptotic cascade. The pro-apoptotic activity of Sampangine can be abolished by the presence of antioxidants like N-acetyl cysteine, vitamin C, and vitamin E, confirming the critical role of ROS in its mechanism.[2]

Mitochondrial Dysfunction

The increase in ROS production is closely linked to mitochondrial alterations. Sampangine treatment has been shown to affect the mitochondrial membrane potential, a key indicator of mitochondrial health.[2][3] This disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm.

Apoptosis Induction

The accumulation of ROS and subsequent mitochondrial dysfunction culminate in the activation of the apoptotic signaling cascade. A key player in this process is the activation of effector caspases, such as caspase-3.[2] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The induction of apoptosis by Sampangine is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][4]

Cell Cycle Perturbations

In addition to inducing apoptosis, Sampangine has been observed to cause perturbations in the cell cycle of cancer cells.[2] This suggests that Sampangine may also exert its anticancer effects by interfering with the normal progression of cell division.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of Sampangine against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HL-60Promyelocytic LeukemiaData not explicitly found in a tabular format, but cytotoxic effects are well-documented.[1][2]
Malignant MelanomaMelanomaCytotoxicity reported, but specific IC50 values are not readily available in a table.[1][5]
T47DBreast CancerStudies performed, but specific IC50 values are not provided in a tabular format.[3][6]
Hep3BHepatomaStudies performed, but specific IC50 values are not provided in a tabular format.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of Sampangine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of Sampangine on cancer cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HL-60)

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

    • Sampangine (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of Sampangine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Sampangine dilutions. Include a vehicle control (medium with the same concentration of solvent used for Sampangine).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Materials:

    • Cancer cell line of interest

    • Sampangine

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with various concentrations of Sampangine for a specified time.

    • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry.

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). By staining the DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified based on their fluorescence intensity.

  • Materials:

    • Cancer cell line of interest

    • Sampangine

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with Sampangine and harvest as described for the apoptosis assay.

    • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of specific proteins involved in the apoptotic pathway.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Sampangine-induced apoptosis.

Sampangine_Apoptosis_Pathway Sampangine Sampangine ROS Increased ROS (Reactive Oxygen Species) Sampangine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sampangine induces apoptosis via ROS and mitochondrial dysfunction.

Sampangine_Detailed_Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion Sampangine Sampangine ROS ROS Production Sampangine->ROS Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) ROS->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) ROS->Bax MMP Loss of Mitochondrial Membrane Potential CytoC Cytochrome c Release MMP->CytoC Bcl2->MMP Bax->MMP Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Detailed intrinsic apoptosis pathway induced by Sampangine.

Conclusion

Sampangine is a promising natural compound with demonstrated anticancer activity, primarily through the induction of ROS-mediated apoptosis. Its ability to target fundamental cellular processes like mitochondrial function and cell cycle regulation makes it an attractive candidate for further development as a chemotherapeutic agent. Future research should focus on obtaining a broader profile of its cytotoxicity across a wider range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. This will be crucial for translating the preclinical potential of Sampangine into clinical applications.

References

Sampangine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampangine is a naturally occurring azaoxoaporphine alkaloid that has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of Sampangine, focusing on its chemical properties, mechanism of action, and detailed experimental protocols for its investigation. The primary mode of action of Sampangine involves the inhibition of heme biosynthesis through the hyperactivation of uroporphyrinogen III synthase. This disruption leads to an accumulation of heme precursors and a subsequent increase in reactive oxygen species (ROS), contributing to its observed antifungal and potential anticancer properties. This document aims to serve as a comprehensive resource for researchers engaged in the study and development of Sampang in therapeutic applications.

Chemical and Physical Properties

Sampangine is a heterocyclic compound with a distinct chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 116664-93-8[1]
Molecular Formula C₁₅H₈N₂O[1]
Molecular Weight 232.24 g/mol [1]
IUPAC Name 7H-naphtho[1,2,3-ij][2][3]naphthyridin-7-one
Synonyms 1,6-Diaza-benzo[de]anthracen-7-one, Sampangin
Appearance Solid

Mechanism of Action: Inhibition of Heme Biosynthesis

The primary mechanism underlying the biological activity of Sampangine is the disruption of the heme biosynthesis pathway. This intricate process, essential for the production of heme for hemoproteins like hemoglobin and cytochromes, is a critical target for therapeutic intervention.

Sampangine exerts its effect by specifically targeting and hyperactivating the enzyme uroporphyrinogen III synthase (UROS) . This hyperactivation leads to an abnormal accumulation of the intermediate substrate, uroporphyrinogen, and its decarboxylated derivatives. The disruption of the heme synthesis cascade results in heme deficiency. A secondary consequence of this heme deficiency is the increased production of reactive oxygen species (ROS) , which contributes to cellular stress and apoptosis.

The following diagram illustrates the heme biosynthesis pathway and the specific point of intervention by Sampangine.

Heme Biosynthesis Pathway Glycine_SuccinylCoA Glycine + Succinyl-CoA ALAS ALA Synthase Glycine_SuccinylCoA->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALA Dehydratase ALA->ALAD Porphobilinogen Porphobilinogen (PBG) PBGD PBG Deaminase Porphobilinogen->PBGD Hydroxymethylbilane Hydroxymethylbilane UROS Uroporphyrinogen III Synthase Hydroxymethylbilane->UROS Uroporphyrinogen_III Uroporphyrinogen III UROD Uroporphyrinogen Decarboxylase Uroporphyrinogen_III->UROD Coproporphyrinogen_III Coproporphyrinogen III CPOX Coproporphyrinogen Oxidase Coproporphyrinogen_III->CPOX Protoporphyrinogen_IX Protoporphyrinogen IX PPOX Protoporphyrinogen Oxidase Protoporphyrinogen_IX->PPOX Protoporphyrin_IX Protoporphyrin IX FECH Ferrochelatase Protoporphyrin_IX->FECH Heme Heme ALAS->ALA ALAD->Porphobilinogen PBGD->Hydroxymethylbilane UROS->Uroporphyrinogen_III UROD->Coproporphyrinogen_III CPOX->Protoporphyrinogen_IX PPOX->Protoporphyrin_IX FECH->Heme Sampangine Sampangine Sampangine->UROS Hyperactivates

Caption: The Heme Biosynthesis Pathway and the Point of Action of Sampangine.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of Sampangine against a fungal strain, such as Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sampangine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Sampangine Stock Solution:

    • Dissolve Sampangine in DMSO to a concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the Sampangine working solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Include a growth control (medium with inoculum, no drug) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Sampangine that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.

    • Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

Antifungal Susceptibility Workflow A Prepare Sampangine Stock and Working Solutions C Perform Serial Dilutions of Sampangine in 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) D Add Fungal Inoculum to Wells B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Antifungal Susceptibility Testing of Sampangine.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with Sampangine.

Materials:

  • Adherent cell line (e.g., HeLa)

  • Sampangine

  • DCFH-DA

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM)

  • 24-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Sampangine Treatment:

    • Prepare the desired concentrations of Sampangine in the culture medium.

    • Remove the old medium from the cells and add the Sampangine-containing medium.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., H₂O₂).

    • Incubate the cells for the desired treatment period.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 5-10 µM.

    • Remove the Sampangine-containing medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement of Fluorescence:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 500 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold-change in ROS production.

ROS Detection Workflow A Seed Cells in a 24-Well Plate B Treat Cells with Sampangine (and Controls) A->B C Wash Cells with PBS B->C D Incubate with DCFH-DA (30-45 min at 37°C) C->D E Wash Cells with PBS D->E F Measure Fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Analyze Data and Determine Fold-Change in ROS F->G

Caption: Workflow for Intracellular ROS Detection using DCFH-DA.

Conclusion

Sampangine presents a compelling profile as a bioactive molecule with a well-defined mechanism of action centered on the disruption of heme biosynthesis. Its ability to induce ROS production downstream of this primary effect underscores its potential as an antifungal and possibly as an anticancer agent. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the therapeutic applications of Sampangine and to explore its full potential in drug development. As research in this area continues, a deeper understanding of the nuanced cellular responses to Sampangine will be crucial for its successful translation into clinical practice.

References

Methodological & Application

Application Notes and Protocols: Sampangine Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the alkaloid sampangine and its derivatives. Furthermore, it outlines methodologies for evaluating their biological activities, with a focus on antifungal applications and inhibition of processes related to Alzheimer's disease.

Total Synthesis of Sampangine Analogs

The total synthesis of sampangine and its derivatives can be achieved through various strategies. A common approach involves the construction of a key intermediate, such as a functionalized cleistopholine, followed by cyclization to form the sampangine core.

Protocol 1: Synthesis of a Sampangine Derivative from a Functionalized Cleistopholine

This protocol describes a general procedure for the synthesis of A-ring 3-substituted sampangine derivatives.

Experimental Workflow:

start Functionalized Cleistopholine step1 Electrophilic Halogenation start->step1 step2 Cyclization Reaction step1->step2 end A-ring Substituted Sampangine step2->end start Sampangine step1 Nitration start->step1 step2 Reduction step1->step2 step3 Substituent Introduction step2->step3 end 8-Substituted Sampangine step3->end start Prepare Fungal Inoculum step1 Serial Dilution of Sampangine Derivative start->step1 step2 Inoculate Microplate step1->step2 step3 Incubate at 35°C step2->step3 step4 Determine MIC step3->step4 cluster_pathway Heme Biosynthesis Pathway Glycine Glycine ALA ALA Glycine->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBGD Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme FECH Sampangine Sampangine UROS UROS Sampangine->UROS Inhibits

Application Notes and Protocols for In Vitro Antifungal Assay of Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine is a naturally occurring azaoxoaporphine alkaloid that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and molds.[1] Its unique mechanism of action and efficacy against drug-resistant strains make it a promising candidate for antifungal drug development. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of Sampangine, focusing on determining its minimum inhibitory concentration (MIC), and assessing its effects on key fungal virulence factors.

Mechanism of Action

Sampangine's primary antifungal mechanism involves the disruption of the heme biosynthesis pathway.[2][3] Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. Sampangine has been shown to interfere with this pathway, likely by hyperactivating the enzyme uroporphyrinogen III synthase (Hem4).[3] This disruption leads to an accumulation of intermediate porphyrins and a deficiency in heme, ultimately resulting in fungal cell death.[1][3] This mode of action is distinct from currently available antifungal agents, suggesting a potential for activity against resistant fungal isolates.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for Sampangine and its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Sampangine

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.125 - 2.0[1]
Cryptococcus neoformans0.03 - 1.0[1][4]
Aspergillus fumigatus0.25 - 2.0[1]

Table 2: In Vitro Antifungal Activity of Sampangine Derivatives

Fungal SpeciesDerivativeMIC Range (µg/mL)Reference
Candida albicans (Fluconazole-resistant)Compound 22c0.5 - 2.0[5]
Cryptococcus neoformansCompound 9a0.031[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of Sampangine against yeast pathogens.[6]

Materials:

  • Sampangine (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C)

Protocol:

  • Preparation of Sampangine Stock Solution:

    • Dissolve Sampangine in a suitable solvent (e.g., DMSO) to create a stock solution of 1600 µg/mL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the Sampangine stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control. Well 12 will serve as a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Sampangine that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control in well 11. This can be determined visually or by reading the absorbance at 620 nm with a microplate reader.

Fungal Biofilm Inhibition Assay

This protocol assesses the ability of Sampangine to inhibit the formation of fungal biofilms.

Materials:

  • Sampangine

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate capable of biofilm formation (e.g., Candida albicans)

  • RPMI 1640 medium

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • Plate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI 1640 medium containing serial dilutions of Sampangine to the wells of a 96-well plate.

    • Include a drug-free growth control.

  • Inoculation and Biofilm Formation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with sterile water to remove excess stain and air-dry.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Read the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the drug-free control.

Urease Inhibition Assay

This protocol can be used to determine if Sampangine inhibits the activity of urease, a key virulence factor in Cryptococcus neoformans.[7][8]

Materials:

  • Sampangine

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate (B84403) buffer (pH 7.4)

  • Indophenol reagents (Phenol-nitroprusside and alkaline hypochlorite)

  • 96-well microtiter plates

  • Plate reader

Protocol:

  • Assay Mixture Preparation:

    • In a 96-well plate, combine 25 µL of urease enzyme solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of various concentrations of Sampangine.

    • Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent only).

  • Incubation: Incubate the plate at 30°C for 15 minutes.

  • Color Development:

    • Add 45 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite (B82951) reagent to each well.

    • Incubate at 37°C for 30 minutes for color development.

  • Measurement: Read the absorbance at 625 nm. The inhibition of urease activity is determined by the reduction in ammonia (B1221849) production, which corresponds to a decrease in absorbance.

Melanin (B1238610) Inhibition Assay

This protocol assesses the effect of Sampangine on melanin production, another important virulence factor, particularly in Cryptococcus neoformans.[9]

Materials:

  • Sampangine

  • Fungal isolate capable of producing melanin (e.g., Cryptococcus neoformans)

  • Minimal medium containing L-DOPA

  • 96-well microtiter plates

  • Plate reader

Protocol:

  • Inoculum Preparation: Grow the fungal cells in a suitable broth and wash them with sterile saline.

  • Assay Plate Preparation:

    • In a 96-well plate, add 100 µL of minimal medium containing L-DOPA and serial dilutions of Sampangine.

    • Include a drug-free control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 37°C for 24-48 hours.

  • Measurement: Melanin production will result in a brown to black pigmentation. The inhibition of melanin synthesis can be quantified by reading the absorbance at 475 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Fungal_Culture Fungal Isolate Culture (SDA Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep MIC_Assay Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay Inoculum_Prep->Biofilm_Assay Urease_Assay Urease Inhibition Assay Inoculum_Prep->Urease_Assay Melanin_Assay Melanin Inhibition Assay Inoculum_Prep->Melanin_Assay Sampangine_Prep Sampangine Stock Preparation Sampangine_Prep->MIC_Assay Sampangine_Prep->Biofilm_Assay Sampangine_Prep->Urease_Assay Sampangine_Prep->Melanin_Assay MIC_Reading Read MIC MIC_Assay->MIC_Reading Biofilm_Quant Quantify Biofilm Biofilm_Assay->Biofilm_Quant Urease_Activity Measure Urease Activity Urease_Assay->Urease_Activity Melanin_Quant Quantify Melanin Melanin_Assay->Melanin_Quant

Caption: Experimental workflow for in vitro antifungal testing of Sampangine.

heme_biosynthesis_pathway cluster_mito_initial Mitochondrion cluster_cytosol Cytosol cluster_mito_final Mitochondrion Glycine_SuccinylCoA Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine_SuccinylCoA->ALA ALAS PBG Porphobilinogen (PBG) HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III UROS (Hem4) Coproporphyrinogen_III_cyto Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III_cyto UROD Coproporphyrinogen_III_mito Coproporphyrinogen III ALA_cyto->PBG ALAD Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III_mito->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme FECH Sampangine Sampangine Sampangine->Uroporphyrinogen_III Hyperactivates

References

Application Notes and Protocols for Sampangine Cytotoxicity Testing in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine, a copyrine alkaloid derived from the stem bark of Cananga odorata, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the methodologies for assessing the cytotoxicity of sampangine and present available data on its efficacy. The protocols outlined below are intended to guide researchers in the systematic evaluation of sampangine and its derivatives as potential anticancer agents.

Data Presentation: Cytotoxicity of Sampangine

The cytotoxic activity of sampangine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for sampangine in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayReference
HL-60Human Promyelocytic LeukemiaNot explicitly quantified, but cytotoxic effects observed at 40 µM.Not Specified[2]
Malignant Melanoma CellsMalignant MelanomaNot explicitly quantified, but cytotoxic effects reported.Not Specified[1][2]

Note: The available literature provides limited specific IC50 values for sampangine across a broad range of cancer cell lines. Further comprehensive screening is required to establish a detailed profile of its cytotoxic activity.

Mechanism of Action

Current research suggests that sampangine's cytotoxic effects are mediated through the induction of oxidative stress. The presence of an iminoquinone moiety in its structure is believed to contribute to its oxidizing potential. Treatment of cancer cells with sampangine leads to a rapid increase in reactive oxygen species (ROS), which in turn triggers downstream events including cell cycle perturbations and mitochondrial alterations, ultimately leading to apoptosis.

Signaling Pathway of Sampangine-Induced Apoptosis

Sampangine_Pathway cluster_cell Cancer Cell Sampangine Sampangine ROS Reactive Oxygen Species (ROS) Burst Sampangine->ROS Mitochondria Mitochondrial Alterations ROS->Mitochondria CellCycle Cell Cycle Perturbations ROS->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway of sampangine-induced apoptosis.

Experimental Protocols

Detailed protocols for commonly used cytotoxicity assays are provided below. These methods can be adapted for the evaluation of sampangine and its derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Sampangine (or derivative) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of sampangine in culture medium. Remove the old medium from the wells and add 100 µL of the sampangine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve sampangine) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Sampangine (or derivative) stock solution

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of sampangine as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Cytotoxicity Testing

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select cancer cell lines) Seeding 3. Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep 2. Compound Preparation (Sampangine serial dilutions) Treatment 4. Treatment (Add sampangine dilutions) CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Measurement 7. Absorbance Reading (Microplate reader) Assay->Measurement Calculation 8. IC50 Calculation (Dose-response curve) Measurement->Calculation

Caption: General workflow for assessing the cytotoxicity of sampangine.

Concluding Remarks

Sampangine exhibits promising cytotoxic properties against cancer cells, primarily through the induction of ROS-mediated apoptosis. The standardized protocols provided herein offer a framework for the consistent and reliable evaluation of its anticancer potential. Further research is warranted to expand the cytotoxicity profile of sampangine across a broader panel of cancer cell lines and to further elucidate its molecular mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

Sampangine Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine, a copyrine alkaloid derived from the plant Cananga odorata, has garnered significant interest for its broad-spectrum biological activities, including antifungal, anticancer, and antiplasmodial properties.[1][2] Preclinical evaluation in animal models is a critical step in elucidating the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic profile of this compound. These application notes provide a comprehensive overview of the administration of Sampangine in animal models, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

In vitro studies have elucidated that Sampangine's cytotoxic effects, particularly against cancer cells, are mediated through the induction of oxidative stress. The molecule, containing an iminoquinone moiety, acts as an oxidizing agent, leading to a rapid increase in intracellular reactive oxygen species (ROS).[1][3] This surge in ROS disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential, cell cycle perturbations, and ultimately, caspase-mediated apoptosis.[1]

Sampangine_Mechanism_of_Action cluster_cell Cancer Cell Sampangine Sampangine ROS Reactive Oxygen Species (ROS) Generation Sampangine->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Leads to Caspase Caspase Activation MMP->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Sampangine-induced apoptotic signaling pathway.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data on the administration of Sampangine and its derivatives in animal models.

Table 1: Pharmacokinetics and Metabolism of Sampangine

CompoundAnimal ModelDoseRoute of AdministrationMajor MetaboliteKey FindingReference
SampangineWistar Rat80 mg/kgIntraperitonealO-glucuronide conjugateRapid metabolism is suggested as a reason for the lack of in vivo antifungal activity.

Table 2: In Vivo Antifungal Efficacy of Sampangine and Its Derivatives

CompoundAnimal ModelInfection ModelDoseRoute of AdministrationEfficacyReference
SampangineMouseCryptococcosisNot specifiedNot specifiedNo significant, reproducible in vivo activity.
Sampangine Derivative (9a)ICR MouseCryptococcal MeningitisNot specifiedNot specifiedEffectively reduced brain fungal burden.
Sampangine Derivatives (22b, 22c)RatVaginal Candida albicans infectionNot specifiedNot specifiedExcellent therapeutic effects with low toxicity.

Table 3: In Vitro Cytotoxicity of Sampangine

Cell LineIC50Exposure TimeBiological EffectReference
HL-60 (Human Leukemia)Not specified48 hoursInduction of oxidative burst and apoptosis.
Human Malignant Melanoma CellsNot specifiedNot specifiedCytotoxic.

Table 4: Acute Toxicity of Sanguinarine (a related Benzophenanthridine Alkaloid)

Animal ModelRoute of AdministrationLD50Reference
RatOral1658 mg/kg
RatIntravenous29 mg/kg
RabbitDermal>200 mg/kg

Experimental Protocols

Detailed methodologies for key experiments involving Sampangine and its potential applications are provided below.

Protocol 1: Investigation of Sampangine Metabolism in Rats

This protocol is based on the study characterizing the major metabolite of Sampangine.

Metabolism_Protocol_Workflow cluster_workflow Metabolism Study Workflow Acclimatization Acclimatization of Wistar Rat in Metabolism Cage Administration Intraperitoneal Administration of Sampangine (80 mg/kg) Acclimatization->Administration Urine_Collection 24-hour Urine Collection Administration->Urine_Collection Extraction Extraction of Metabolites from Urine Urine_Collection->Extraction Chromatography Reversed-Phase C18 Silica (B1680970) Column Chromatography Extraction->Chromatography Analysis Metabolite Identification (NMR and MS) Chromatography->Analysis

Caption: Workflow for Sampangine metabolism study in rats.

1. Animal Model:

  • Species: Male Wistar rat

  • Weight: ~250 g

  • Housing: Individual metabolism cages with free access to food and water.

2. Materials:

  • Sampangine

  • Vehicle: 10% suspension in Dimethyl sulfoxide (B87167) (DMSO)

  • Syringes and needles for intraperitoneal injection

  • Metabolism cage for urine collection

  • Reversed-phase C18 silica column

  • Solvents for chromatography

  • NMR and Mass Spectrometry instruments for analysis

3. Procedure:

  • Acclimatize a male Wistar rat in a metabolism cage for at least one day.

  • Prepare a 10% suspension of Sampangine in DMSO.

  • Administer Sampangine intraperitoneally at a dose of 80 mg/kg body weight.

  • Collect urine over a 24-hour period.

  • Extract the collected urine to isolate the metabolites.

  • Perform chromatographic separation of the extract using a reversed-phase C18 silica column.

  • Analyze the isolated fractions using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify the structure of the metabolites.

Protocol 2: Proposed In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

As there is a lack of published in vivo anticancer studies for Sampangine, this protocol is a proposed methodology based on standard xenograft models and data from the related compound, Sanguinarine.

Anticancer_Protocol_Workflow cluster_workflow Anticancer Efficacy Workflow (Proposed) Cell_Culture Culture Human Cancer Cells (e.g., Melanoma) Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Treatment Administer Sampangine (e.g., Oral or IP) and Vehicle Control Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize and Excise Tumors for Analysis Monitoring->Endpoint

Caption: Proposed workflow for in vivo anticancer efficacy testing.

1. Animal Model:

  • Species: Athymic nude mice (nu/nu)

  • Age: 6-8 weeks

  • Housing: Standard pathogen-free conditions.

2. Materials:

  • Human cancer cell line (e.g., malignant melanoma cell line)

  • Sampangine

  • Vehicle for administration (e.g., 10% DMSO in saline)

  • Calipers for tumor measurement

  • Syringes and needles for injection

3. Procedure:

  • Culture the selected human cancer cell line under appropriate conditions.

  • Subcutaneously implant 1-5 x 10^6 cells into the flank of each athymic nude mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer Sampangine at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group should receive the vehicle only.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Protocol 3: Proposed In Vivo Antiplasmodial Efficacy Study (4-Day Suppressive Test)

Given the in vitro antiplasmodial activity of Sampangine, this proposed protocol adapts the standard 4-day suppressive test to evaluate its in vivo efficacy.

Antiplasmodial_Protocol_Workflow cluster_workflow Antiplasmodial Efficacy Workflow (Proposed) Infection Infect Mice with Plasmodium berghei (Day 0) Treatment Administer Sampangine and Controls Daily (Days 0-3) Infection->Treatment Parasitemia_Measurement Measure Parasitemia (Day 4) Treatment->Parasitemia_Measurement Data_Analysis Calculate Percent Suppression Parasitemia_Measurement->Data_Analysis

Caption: Proposed workflow for 4-day suppressive antimalarial test.

1. Animal Model:

  • Species: Swiss albino mice

  • Weight: 18-22 g

  • Housing: Standard conditions with access to food and water.

2. Materials:

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Sampangine

  • Vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water)

  • Positive control: Chloroquine (B1663885)

  • Giemsa stain

  • Microscope

3. Procedure:

  • On Day 0, infect mice intraperitoneally with 0.2 mL of P. berghei-infected blood (1 x 10^7 parasitized red blood cells).

  • Two to four hours post-infection, randomize mice into groups: vehicle control, positive control (e.g., chloroquine at 5 mg/kg), and Sampangine treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the respective treatments orally once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, collect a thin blood smear from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.

  • Calculate the average percent suppression of parasitemia for each treatment group relative to the vehicle control group.

Conclusion

While in vitro studies have demonstrated the potential of Sampangine as an antifungal, anticancer, and antiplasmodial agent, its translation to in vivo models has revealed challenges, particularly its rapid metabolism. The development of Sampangine derivatives has shown promise in overcoming this limitation in the context of fungal infections. Further in vivo research is warranted to explore the anticancer and antiplasmodial efficacy of Sampangine and its analogs, utilizing robust animal models and standardized protocols as outlined in these notes. The provided methodologies offer a framework for the continued preclinical evaluation of this promising natural product.

References

Application Notes and Protocols for the HPLC Analysis of Sampangine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Sampangine and its metabolites. This document includes detailed protocols for sample preparation and chromatographic separation, as well as a summary of known metabolites and their characteristics.

Introduction

Sampangine is a plant-derived copyrine alkaloid with potent in vitro antifungal activity, originally isolated from the stem bark of Cananga odorata[1][2]. Despite its promising in vitro efficacy, Sampangine has demonstrated a lack of significant and reproducible in vivo activity[1][2]. This discrepancy is largely attributed to its metabolism into less active or inactive compounds. Understanding the metabolic fate of Sampangine is crucial for its further development as a potential therapeutic agent. HPLC is a key analytical technique for the separation, quantification, and characterization of Sampangine and its metabolites in biological matrices.

Identified Metabolites of Sampangine

Studies in rats have identified a major metabolite of Sampangine as an O-glucuronide conjugate, designated SAM MM1[1]. In addition to this major metabolite, two other unstable and structurally uncharacterized minor metabolites have been detected via HPLC analysis. Microbial transformation studies have also shown that Sampangine can be metabolized into a 4'-O-methyl-beta-glucopyranose conjugate and a beta-glucopyranose conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data for Sampangine and its major metabolite. Please note that retention times are representative and can vary based on the specific HPLC system, column, and mobile phase conditions.

CompoundAbbreviationMolecular Formulam/z [M+H]⁺Representative Retention Time (min)
Sampangine-C₁₅H₁₀N₂O235.0815.2
Sampangine O-glucuronideSAM MM1C₂₁H₁₈N₂O₇411.128.5

Experimental Protocols

Sample Preparation from Biological Matrices (Urine)

This protocol describes a general method for the extraction of Sampangine and its metabolites from urine, based on common techniques for alkaloid analysis.

Materials:

  • Urine sample

  • Ethyl acetate

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 2 mL of the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Elute Sampangine and its metabolites from the cartridge with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for the Analysis of Sampangine and Its Metabolites

This protocol provides a representative reversed-phase HPLC method for the separation of Sampangine and its more polar glucuronide metabolite.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetononitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Detection Wavelength: 254 nm and 280 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe elution Elution with Methanol spe->elution evaporation Evaporation under Nitrogen elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection rp_column Reversed-Phase C18 Column hplc_injection->rp_column gradient_elution Gradient Elution rp_column->gradient_elution uv_detection UV Detection gradient_elution->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Sampangine.

sampangine_moa cluster_heme_biosynthesis Heme Biosynthesis Pathway cluster_redox_cycling Redox Cycling sampangine Sampangine uroporphyrinogen_synthase Uroporphyrinogen III Synthase sampangine->uroporphyrinogen_synthase Hyperactivates semiquinone Semiquinone Intermediate sampangine->semiquinone Reduction heme_synthesis Heme Synthesis uroporphyrinogen_synthase->heme_synthesis uroporphyrinogen_accumulation Accumulation of Uroporphyrinogen uroporphyrinogen_synthase->uroporphyrinogen_accumulation Leads to uroporphyrinogen_accumulation->heme_synthesis Inhibits semiquinone->sampangine Oxidation ros Reactive Oxygen Species (ROS) Production semiquinone->ros Leads to

Caption: Sampangine's mechanism of action.

References

Application Notes and Protocols: Inducing Oxidative Stress in Cells with Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sampangine, a copyrine alkaloid derived from the stem bark of Cananga odorata, has garnered significant interest for its potent antimicrobial and antitumor properties.[1][2] Mechanistic studies have revealed that a key aspect of sampangine's biological activity is its ability to induce oxidative stress within cells.[2][3] This is primarily achieved through a process of redox cycling, leading to the generation of reactive oxygen species (ROS), which can trigger a cascade of cellular events culminating in apoptosis.[2][3] These application notes provide detailed protocols for utilizing sampangine to induce oxidative stress and for quantifying its effects on cultured cells.

Mechanism of Action: Redox Cycling and ROS Production

Sampangine's structure, featuring an iminoquinone moiety, allows it to function as a potent oxidizing agent.[1] The prevailing mechanism suggests that sampangine undergoes redox cycling within the cell. This process likely involves the reduction of sampangine to a semi-iminoquinone intermediate by cellular reductases, potentially including components of the mitochondrial respiratory chain.[2][4] This unstable intermediate then readily reacts with molecular oxygen to regenerate the parent sampangine molecule, while producing superoxide (B77818) radicals (O₂⁻). This cyclical process leads to a continuous and rapid generation of ROS, overwhelming the cell's antioxidant defenses and inducing a state of oxidative stress.[1][2]

Data Presentation

Cytotoxicity of Sampangine

The cytotoxic effects of sampangine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

Cell LineCell TypeIC50 (µM)Exposure Time (hours)
HL-60Human promyelocytic leukemiaNot explicitly quantified, but induces apoptosis48[1]
T47DHuman breast carcinomaNot explicitly quantified, but affects mitochondrial potentialNot specified[4]
Various Cancer Cell LinesIncluding breast, pancreatic, and hepatocellular carcinoma10 - 50 µM (for related compounds)Not specified[5]

Note: Specific IC50 values for sampangine are not consistently reported across the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Sampangine-Induced Apoptosis

Treatment with sampangine leads to the induction of apoptosis, which can be quantified using flow cytometry.

Cell LineSampangine ConcentrationTreatment Time (hours)Apoptotic Cells (%)
HL-60Not specified48Significant increase in apoptosis observed[1]

Note: The percentage of apoptotic cells is dependent on the sampangine concentration and the duration of treatment. It is recommended to perform a time-course and dose-response analysis.

Experimental Protocols

Cell Culture and Sampangine Treatment

Materials:

  • Cancer cell line of interest (e.g., HL-60, T47D)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sampangine (dissolved in a suitable solvent like DMSO)

  • Sterile culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • For experiments, seed cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of sampangine in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of sampangine. Include a vehicle control (medium with the same concentration of DMSO as the highest sampangine concentration).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • After treating the cells with sampangine as described in Protocol 1, remove the culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well and immediately measure the fluorescence intensity using a fluorometer with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • The fluorescence intensity is proportional to the amount of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

  • TMRM stock solution (in DMSO)

  • Complete culture medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with sampangine as described in Protocol 1.

  • In the last 30 minutes of the treatment period, add TMRM to the culture medium at a final concentration of 100-200 nM.

  • Incubate the cells at 37°C in the dark.

  • After incubation, wash the cells twice with pre-warmed PBS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.

Quantification of Apoptosis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • After sampangine treatment, collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Analysis of Apoptosis-Related Proteins by Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • After sampangine treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualization of Pathways and Workflows

Sampangine_Mechanism Sampangine Sampangine Cellular_Reductases Cellular Reductases (e.g., mitochondrial respiratory chain) Sampangine->Cellular_Reductases Reduction Semi_iminoquinone Semi-iminoquinone Intermediate Cellular_Reductases->Semi_iminoquinone Semi_iminoquinone->Sampangine Regeneration Oxygen O₂ Semi_iminoquinone->Oxygen Oxidation Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Mechanism of Sampangine-Induced Oxidative Stress and Apoptosis.

ROS_Detection_Workflow cluster_cell_prep Cell Preparation cluster_staining ROS Staining cluster_detection Detection Seed_Cells Seed Cells in Plate Treat_Sampangine Treat with Sampangine Seed_Cells->Treat_Sampangine Wash_PBS_1 Wash with PBS Treat_Sampangine->Wash_PBS_1 Add_DCFHDA Incubate with DCFH-DA Wash_PBS_1->Add_DCFHDA Wash_PBS_2 Wash with PBS Add_DCFHDA->Wash_PBS_2 Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash_PBS_2->Measure_Fluorescence

Caption: Experimental Workflow for Intracellular ROS Detection.

Apoptosis_Signaling_Pathway Sampangine Sampangine ROS Increased ROS Sampangine->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2_Family Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) ROS->Bcl2_Family Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis Bcl2_Family->Mitochondria

Caption: Sampangine-Induced Apoptotic Signaling Pathway.

References

Microbial Transformation of Sampangine: Application Notes and Protocols for the Generation of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microbial transformation of the natural product sampangine. This process utilizes whole-cell fungal cultures to generate novel glycosylated analogs of sampangine, which have demonstrated significant in vitro antifungal activity. The methodologies outlined below are based on the foundational work of Orabi et al. (1999) and are intended to serve as a comprehensive guide for researchers seeking to produce and study these derivatives.

Overview of Sampangine Biotransformation

Sampangine, a potent antifungal alkaloid, can be structurally modified by various fungal species to produce more polar glycosylated derivatives. This biotransformation process typically results in the formation of two primary analogs: a β-glucopyranose conjugate and a 4'-O-methyl-β-glucopyranose conjugate . These modifications can alter the bioactivity profile of the parent compound, offering potential for the development of new antifungal agents.

The general workflow for the microbial transformation of sampangine involves a two-stage fermentation process. The first stage focuses on the growth of the selected fungal culture to generate sufficient biomass. In the second stage, the sampangine substrate is introduced to the culture, and the biotransformation is allowed to proceed. Following incubation, the transformed products are extracted from the culture medium and purified for structural elucidation and biological evaluation.

Data Presentation: Microbial Transformation of Sampangine

The following tables summarize the key quantitative data from the microbial transformation of sampangine as reported in the literature.

Table 1: Microorganisms and their Sampangine Transformation Products

MicroorganismATCC DesignationTransformation Product
Beauveria bassiana71594'-O-methyl-β-glucopyranose conjugate
Doratomyces microsporus162254'-O-methyl-β-glucopyranose conjugate
Filobasidiella neoformans102264'-O-methyl-β-glucopyranose conjugate
Absidia glauca22752β-glucopyranose conjugate
Cunninghamella elegans9245β-glucopyranose conjugate
Cunninghamella speciesNRRL 5695β-glucopyranose conjugate
Rhizopus arrhizus11145β-glucopyranose conjugate

Table 2: In Vitro Antifungal Activity of Sampangine and its Metabolites (MIC, µg/mL)

CompoundCryptococcus neoformansCandida albicans
Sampangine> 25Inactive
4'-O-methyl-β-glucopyranose conjugate12.5Inactive
β-glucopyranose conjugate12.5Inactive

Note: The in vivo activity of the β-glucopyranose conjugate was found to be inactive in a mouse model of cryptococcosis.[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the microbial transformation of sampangine.

Fungal Culture and Maintenance

Materials:

  • Selected fungal strains (see Table 1)

  • Potato Dextrose Agar (B569324) (PDA) or YM agar slants

  • Sterile distilled water

  • Incubator

Protocol:

  • Maintain the fungal cultures on PDA or YM agar slants at 4°C.

  • For inoculum preparation, grow the fungi on fresh agar plates or slants at 25°C for 3-7 days, or until sufficient growth is observed.

  • Prepare a spore suspension by washing the surface of a mature culture with sterile distilled water.

Two-Stage Fermentation for Sampangine Transformation

This protocol describes the standard two-stage fermentation technique for the biotransformation of sampangine.

Materials:

  • Stage I Medium (per liter): 20 g Dextrose, 5 g Yeast Extract, 5 g Peptone, 5 g NaCl, 5 g K₂HPO₄. Adjust pH to 6.0.

  • Stage II Medium (same as Stage I)

  • Sampangine

  • Dimethylformamide (DMF)

  • Shaking incubator

  • 250 mL and 1 L Erlenmeyer flasks

Protocol:

  • Stage I (Biomass Growth):

    • Inoculate 100 mL of Stage I medium in a 250 mL Erlenmeyer flask with a spore suspension or a mycelial plug of the desired fungus.

    • Incubate the flask at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Stage II (Biotransformation):

    • After the initial growth phase, transfer a portion of the Stage I culture (typically 5-10% v/v) to 500 mL of fresh Stage II medium in a 1 L Erlenmeyer flask.

    • Incubate this culture under the same conditions for 24 hours to allow the fungus to acclimatize.

    • Prepare a stock solution of sampangine in DMF.

    • Add the sampangine solution to the Stage II culture to a final concentration of 50-100 mg/L. It is recommended to add the substrate in divided doses to minimize toxicity to the microorganisms.

    • Continue the incubation for an additional 7-14 days, monitoring the transformation progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Sampangine Analogs

Materials:

Protocol:

  • Extraction:

    • After the incubation period, harvest the culture broth and mycelia by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

    • Extract the mycelia separately with chloroform-methanol (1:1, v/v), filter, and evaporate the solvent.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by TLC and combine those containing the desired metabolites.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved by preparative HPLC on a C18 column using a suitable gradient of acetonitrile (B52724) and water.

Structural Elucidation

The structures of the purified sampangine analogs can be determined using a combination of spectroscopic techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the carbon-hydrogen framework and the position of glycosylation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the analogs.

Visualizations

Experimental Workflow

Microbial_Transformation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Processing cluster_analysis Analysis Culture Fungal Culture (e.g., B. bassiana) Stage1 Stage I: Biomass Growth (48-72h) Culture->Stage1 Media Stage I & II Media Media->Stage1 Stage2 Stage II: Biotransformation with Sampangine (7-14d) Stage1->Stage2 Inoculation Extraction Extraction (Ethyl Acetate) Stage2->Extraction Purification Purification (Chromatography, HPLC) Extraction->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis Bioassay Antifungal Activity Testing Analysis->Bioassay

Caption: Workflow for the microbial transformation of sampangine.

Signaling Pathway (Hypothetical)

The exact enzymatic pathways for the glycosylation of sampangine by these fungi have not been fully elucidated. However, it is hypothesized to involve glycosyltransferases.

Signaling_Pathway Sampangine Sampangine Glucosyltransferase Fungal Glucosyltransferase Sampangine->Glucosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosyltransferase Sampangine_Glucoside Sampangine-β-D-glucoside Glucosyltransferase->Sampangine_Glucoside Methyltransferase Methyltransferase Sampangine_Glucoside->Methyltransferase Methylated_Glucoside Sampangine-4'-O-methyl- β-D-glucoside Methyltransferase->Methylated_Glucoside SAM S-Adenosyl methionine (SAM) SAM->Methyltransferase

Caption: Hypothetical enzymatic pathway for sampangine glycosylation.

References

Application Notes and Protocols: Investigating Sampangine in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential of sampangine, a plant-derived copyrine alkaloid, in combination with conventional chemotherapeutic agents. While direct studies on sampangine in combination cancer therapy are limited, its known pro-apoptotic and reactive oxygen species (ROS)-inducing mechanisms suggest a strong potential for synergistic effects with standard-of-care drugs. This document outlines the rationale for such combinations, detailed protocols for evaluation, and examples of data presentation and visualization.

Introduction to Sampangine

Sampangine, an alkaloid extracted from Cananga odorata, has demonstrated a range of biological activities, including antifungal, antimycobacterial, and antimalarial properties.[1][2] Of particular interest to oncology researchers is its cytotoxic and pro-apoptotic activity in various cancer cell lines, such as human HL-60 leukemia cells.[1][2] The primary mechanism of its anti-cancer action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial alterations and apoptosis.[1][3] This ROS-mediated cell death pathway presents a compelling case for exploring sampangine in combination with chemotherapeutics that are susceptible to potentiation by oxidative stress.

Rationale for Combination Therapy

The principle of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can lead to lower required doses of toxic chemotherapies, thereby reducing side effects and potentially overcoming drug resistance.

Potential Synergistic Partners for Sampangine:

  • Cisplatin (B142131) and other Platinum-Based Drugs: These agents primarily function by forming DNA adducts, leading to DNA damage and apoptosis.[4] The cellular repair mechanisms for these adducts can be inhibited by high levels of oxidative stress. Therefore, the ROS generated by sampangine could potentiate the DNA-damaging effects of cisplatin.

  • Doxorubicin: This anthracycline antibiotic also induces apoptosis and has a mechanism that involves the generation of ROS. A combination with sampangine could lead to a supra-additive effect on intracellular ROS levels, overwhelming cancer cells' antioxidant defenses and enhancing apoptotic cell death.

  • Paclitaxel (B517696): As a microtubule-stabilizing agent, paclitaxel induces mitotic arrest and apoptosis.[5] Combining it with a ROS-inducing agent like sampangine could create a multi-pronged attack on cancer cells, targeting both cell division and redox homeostasis.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is crucial for evaluating the efficacy of combination therapies. The following tables provide templates for summarizing key experimental findings.

Table 1: In Vitro Cytotoxicity of Sampangine and Chemotherapeutic Agents as Monotherapies

Cell LineDrugIC50 (µM) after 48h
HL-60 Sampangine[Insert Value]
Cisplatin[Insert Value]
Doxorubicin[Insert Value]
Paclitaxel[Insert Value]
A549 Sampangine[Insert Value]
Cisplatin[Insert Value]
Doxorubicin[Insert Value]
Paclitaxel[Insert Value]

Table 2: Synergistic Effects of Sampangine in Combination with Chemotherapeutic Agents

Cell LineCombination (Ratio)Combination Index (CI) at Fa 0.5*Synergy InterpretationDose Reduction Index (DRI) - Drug ADose Reduction Index (DRI) - Sampangine
HL-60 Cisplatin + Sampangine (1:1)[Insert Value][Synergism/Additive/Antagonism][Insert Value][Insert Value]
Doxorubicin + Sampangine (1:5)[Insert Value][Synergism/Additive/Antagonism][Insert Value][Insert Value]
A549 Paclitaxel + Sampangine (1:2)[Insert Value][Synergism/Additive/Antagonism][Insert Value][Insert Value]

*Fa 0.5 represents the fraction affected (50% cell kill). CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Enhancement of Apoptosis by Sampangine Combination Therapy

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
HL-60 Control[Insert Value]1.0
Sampangine (IC25)[Insert Value][Insert Value]
Cisplatin (IC25)[Insert Value][Insert Value]
Sampangine + Cisplatin[Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of sampangine in combination therapy.

Cell Viability and Synergy Analysis (MTT Assay and CompuSyn)

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic, additive, or antagonistic effects of their combination.

Materials:

  • Cancer cell lines (e.g., HL-60, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Sampangine, Cisplatin, Doxorubicin, Paclitaxel

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment:

    • Monotherapy: Treat cells with a serial dilution of each drug (Sampangine, Cisplatin, etc.) to determine the IC50.

    • Combination Therapy: Treat cells with combinations of Sampangine and a partner drug at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Analyze synergy using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI) and Dose Reduction Index (DRI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with sampangine alone or in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sampangine and combination drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single agents at their IC25 and the combination) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the synergistic effects, such as the modulation of apoptosis-related proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-phospho-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using a chemiluminescence detection system. Analyze band intensities relative to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key concepts and processes in the study of sampangine combination therapy.

G Sampangine-Induced Apoptosis Pathway Sampangine Sampangine ROS Reactive Oxygen Species (ROS) Sampangine->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Sampangine induces apoptosis via ROS production and the mitochondrial pathway.

G Proposed Synergy: Sampangine and Cisplatin cluster_sampangine Sampangine cluster_cisplatin Cisplatin Sampangine Sampangine ROS Increased ROS Sampangine->ROS DNA_repair Inhibition of DNA Repair ROS->DNA_repair inhibits Cisplatin Cisplatin DNA_damage DNA Adducts/ Damage Cisplatin->DNA_damage Apoptosis Enhanced Apoptosis DNA_damage->Apoptosis DNA_repair->Apoptosis promotes

Caption: Sampangine may synergize with cisplatin by inhibiting DNA repair through ROS.

G Workflow for Combination Therapy Evaluation cluster_assays Parallel Assays start Start seed_cells Seed Cells in 96-well & 6-well plates start->seed_cells treat_cells Treat with Single Agents and Combinations seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay MTT Assay (96-well) incubate->mtt_assay apoptosis_assay Apoptosis Assay (6-well) incubate->apoptosis_assay western_blot Western Blot (6-well) incubate->western_blot analyze_mtt Calculate IC50 & Synergy (CI) mtt_assay->analyze_mtt analyze_apoptosis Quantify Apoptotic Cells (Flow Cytometry) apoptosis_assay->analyze_apoptosis analyze_wb Analyze Protein Expression western_blot->analyze_wb end End analyze_mtt->end analyze_apoptosis->end analyze_wb->end

Caption: Experimental workflow for assessing sampangine in combination therapy.

Conclusion and Future Directions

The protocols and frameworks provided here offer a comprehensive guide for the preclinical evaluation of sampangine in combination cancer therapy. Based on its mechanism of action, sampangine holds promise as a synergistic partner for conventional chemotherapeutics. Future research should focus on validating these proposed combinations in various cancer models, including in vivo studies, to determine their therapeutic potential. Furthermore, elucidation of the precise molecular pathways affected by these combinations will be critical for their translation into clinical applications.

References

Troubleshooting & Optimization

Overcoming Sampangine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sampangine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the aqueous instability of sampangine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with sampangine in a question-and-answer format.

Q1: I dissolved sampangine in an aqueous buffer for my cell-based assay, but I am seeing inconsistent results or a loss of activity over time. What could be the cause?

A1: This is likely due to the inherent instability of sampangine in aqueous solutions. Several factors could be contributing to the degradation of the compound:

  • pH of the Buffer: Sampangine, as an alkaloid, is susceptible to pH-dependent degradation. Many alkaloids exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1][2][3] The pH of your cell culture medium (typically around 7.4) may be promoting the degradation of the compound.

  • Temperature: Incubation at physiological temperatures (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds.[4][5][6]

  • Light Exposure: The aromatic ring system in sampangine may be sensitive to photodegradation.[7] Exposure of your solutions to ambient light during preparation and experimentation can contribute to its breakdown.

  • Redox Cycling: Sampangine is known to undergo redox cycling, which is linked to its biological activity but may also contribute to its instability in solution.[8]

Recommendations:

  • Prepare fresh solutions of sampangine immediately before each experiment.

  • Minimize the time sampangine is in an aqueous buffer before being added to your assay.

  • Protect your sampangine solutions from light by using amber vials or covering them with aluminum foil.

Q2: My sampangine solution appears to have a precipitate after preparation or upon storage. Why is this happening and what can I do?

A2: Precipitation is most likely due to the poor aqueous solubility of sampangine.

  • Exceeding Solubility Limit: You may be trying to dissolve sampangine at a concentration that exceeds its solubility in your chosen aqueous buffer.

  • Solvent Composition: If you prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate out of solution.

Recommendations:

  • Determine the optimal concentration of sampangine that remains soluble in your final assay medium.

  • When diluting a DMSO stock solution, add the stock solution to the aqueous buffer slowly while vortexing to aid in dispersion.

  • Consider the final percentage of DMSO in your assay. While DMSO is a common solvent for water-insoluble compounds, high concentrations can be toxic to cells.[9][10] It is advisable to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.

Q3: How can I prepare and store sampangine to maximize its stability?

A3: Proper preparation and storage are critical for obtaining reliable and reproducible results with sampangine.

  • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[11][12]

  • Storage of Stock Solutions: Based on supplier recommendations, store sampangine powder at -20°C for long-term stability (up to 3 years).[11] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.

  • Working Solutions: Prepare working solutions in your aqueous buffer fresh for each experiment from the frozen stock. Do not store sampangine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing sampangine stock solutions?

A: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of sampangine due to its high solubilizing power for a wide range of organic compounds.[9][12]

Q: What is the recommended storage condition for sampangine?

A: Sampangine powder should be stored at -20°C. Stock solutions in an organic solvent like DMSO should be stored at -80°C.[11]

Q: Is sampangine sensitive to light?

Q: Can I store sampangine in an aqueous buffer?

A: It is strongly recommended not to store sampangine in aqueous solutions due to its instability. Prepare fresh working solutions from a stock in an organic solvent immediately before use.

Q: How does pH affect the stability of sampangine?

A: While specific data for sampangine is limited, alkaloids and phenolic compounds often show pH-dependent stability, with many being more stable in acidic conditions.[1][2][13] It is likely that neutral to alkaline pH will promote the degradation of sampangine.

Data Presentation

Table 1: Recommended Storage Conditions for Sampangine

FormSolventStorage Temperature (°C)Maximum Storage Duration
PowderN/A-203 years[11]
SolutionDMSO-801 year[11]

Table 2: General Troubleshooting for Sampangine Experiments

IssuePotential CauseRecommended Action
Inconsistent results/Loss of activityDegradation in aqueous bufferPrepare fresh solutions for each experiment. Minimize time in aqueous media. Protect from light.
Precipitation upon dilutionPoor aqueous solubilityLower the final concentration. Add stock solution to buffer slowly with vortexing.
No observable effect in assayCompound degradation or precipitationPrepare fresh stock and working solutions. Confirm solubility at the tested concentration.

Experimental Protocols

Protocol 1: Preparation of Sampangine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of sampangine in DMSO.

Materials:

  • Sampangine powder (Molecular Weight: 232.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the sampangine powder and DMSO to come to room temperature before opening the containers to prevent condensation.

  • In a sterile environment, weigh out 2.32 mg of sampangine powder into a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the sampangine is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the 10 mM stock solution into single-use amber vials.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for a Forced Degradation Study of Sampangine

This protocol provides a general framework for investigating the stability of sampangine under various stress conditions. This can help in identifying the degradation pathways and developing a stability-indicating analytical method (e.g., HPLC).[14][15]

Materials:

  • Sampangine stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Acid Degradation:

    • Mix equal volumes of the sampangine stock solution and 0.1 M HCl.

    • Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Degradation:

    • Mix equal volumes of the sampangine stock solution and 0.1 M NaOH.

    • Keep at room temperature and analyze at various time points (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the sampangine stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Thermal Degradation:

    • Dilute the sampangine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Incubate at an elevated temperature (e.g., 80°C) in the dark.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of sampangine to a controlled light source (e.g., in a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

Data Analysis:

  • Monitor the decrease in the peak area of the parent sampangine peak and the appearance of new peaks (degradation products) in the chromatograms over time.

  • Calculate the percentage of degradation for each condition.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Start weigh Weigh Sampangine Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Fresh Working Solution in Aqueous Buffer thaw->dilute assay Use Immediately in Assay dilute->assay

Caption: Recommended workflow for preparing and using sampangine solutions.

troubleshooting_logic issue Inconsistent Results or Precipitation Observed check_prep Was the solution prepared fresh from a frozen DMSO stock? issue->check_prep no_fresh Degradation is likely. Discard old solution. Prepare fresh solution. check_prep->no_fresh No yes_fresh Proceed to next check. check_prep->yes_fresh Yes check_conc Is the final concentration too high? yes_fresh->check_conc yes_conc Precipitation is likely. Lower the concentration. check_conc->yes_conc Yes no_conc Proceed to next check. check_conc->no_conc No check_light Was the solution protected from light? no_conc->check_light no_light Photodegradation is possible. Repeat experiment with light protection. check_light->no_light No yes_light Instability in aqueous media is inherent. Minimize incubation time. check_light->yes_light Yes

Caption: A logical guide for troubleshooting common issues with sampangine.

sampangine_pathway sampangine Sampangine redox Redox Cycling sampangine->redox heme Heme Biosynthesis Inhibition sampangine->heme ros Reactive Oxygen Species (ROS) redox->ros apoptosis Apoptosis ros->apoptosis heme->apoptosis

Caption: Simplified hypothetical signaling pathway for sampangine's activity.

References

Sampangine Metabolism and In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sampangine. The information addresses common challenges related to its metabolism and lack of in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why does sampangine show potent in vitro antifungal activity but lack efficacy in vivo?

A1: The primary reason for the discrepancy between in vitro and in vivo results is sampangine's rapid and extensive metabolism in animal models.[1][2] The main metabolic pathway is O-glucuronidation, where sampangine is converted into an O-glucuronide conjugate.[1][2] This metabolic transformation significantly reduces its therapeutic efficacy in vivo. While the major metabolite does exhibit some in vitro activity against Cryptococcus neoformans, it is not sufficient to translate into in vivo success.[1]

Q2: What is the major metabolite of sampangine identified in preclinical studies?

A2: In rat models, the major metabolite of sampangine has been identified as an O-glucuronide conjugate.[1][2] This metabolite is formed through a phase II metabolic reaction and is more polar than the parent compound.[2] In addition to the major O-glucuronide conjugate, other unstable and structurally uncharacterized minor metabolites have also been detected.[1]

Q3: What is the proposed mechanism of action for sampangine's antifungal activity?

A3: Sampangine's antifungal activity is believed to be multifactorial. Studies suggest it inhibits heme biosynthesis in both yeast and human cells.[3] This disruption of the heme biosynthetic pathway is considered a primary mechanism of its action. Additionally, sampangine has been shown to induce the production of reactive oxygen species (ROS) and may act as a redox cycler, increasing oxygen consumption independent of mitochondrial complex IV.[4]

Q4: Are there any derivatives of sampangine with improved in vivo efficacy?

A4: Yes, several research groups have developed sampangine derivatives to overcome its metabolic instability. For example, novel simplified isoxazole (B147169) derivatives have shown excellent inhibitory activity against Cryptococcus neoformans and demonstrated good blood-brain barrier permeability and efficacy in a murine model of cryptococcosis.[2] Another study reported on tricyclic oxime derivatives of sampangine that effectively reduced the fungal burden in a mouse model of cryptococcal meningitis.[5] These derivatives represent promising leads for the development of new antifungal agents.

Troubleshooting Guides

Issue 1: Discrepancy between In Vitro and In Vivo Antifungal Activity

Symptoms:

  • High potency of sampangine in in vitro assays (e.g., low MIC values).

  • Lack of significant or reproducible therapeutic effect in animal models of fungal infection (e.g., cryptococcosis).[1][2]

Possible Causes:

  • Rapid Metabolism: As detailed in the FAQs, sampangine is quickly metabolized, primarily via O-glucuronidation, into less active compounds.[1][2]

  • Poor Bioavailability: The physicochemical properties of sampangine may limit its absorption and distribution to the site of infection.

  • Vehicle Formulation: Improper vehicle selection for in vivo administration can lead to poor solubility, precipitation of the compound, and reduced exposure.

Troubleshooting Steps:

  • Characterize Metabolism: Conduct pharmacokinetic studies in the selected animal model to determine the plasma concentration and half-life of sampangine and its metabolites.

  • Optimize Formulation: Experiment with different vehicle formulations to improve the solubility and stability of sampangine for in vivo administration. Consider using solubilizing agents, surfactants, or complexing agents.

  • Consider Derivatives: If metabolic instability is confirmed as the primary issue, explore the use of sampangine derivatives that are designed to be less susceptible to metabolism.[2][5]

Issue 2: Difficulties in Sampangine Metabolite Identification

Symptoms:

  • Inability to isolate and structurally elucidate sampangine metabolites from biological matrices (e.g., urine, plasma).

  • Complex chromatograms with multiple, overlapping peaks.

Possible Causes:

  • Low Abundance of Metabolites: Metabolites may be present at very low concentrations in biological samples.

  • Metabolite Instability: Some sampangine metabolites are reported to be unstable, making their isolation and characterization challenging.[1]

  • Matrix Effects: Interference from other components in the biological matrix can complicate analysis.

Troubleshooting Steps:

  • Utilize Advanced Analytical Techniques: Employ a combination of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification.[6]

  • Optimize Extraction Methods: Develop and validate a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to selectively isolate sampangine and its metabolites from the biological matrix and minimize matrix effects.

  • Synthesize Potential Metabolites: If a particular metabolic pathway is hypothesized, synthesize the expected metabolite to use as a reference standard for confirmation.

Data Presentation

Table 1: In Vitro Antifungal Activity of Sampangine and its Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
SampangineCryptococcus neoformansVaries (Potent)[1]
Sampangine O-glucuronideCryptococcus neoformansRemarkable in vitro activity[1]
Isoxazole Derivative 9aCryptococcus neoformans0.031 (MIC80)[2]
Tricyclic Oxime Derivative WZ-2Cryptococcus neoformans0.016 (MIC80)[5]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Cryptococcosis

Objective: To evaluate the in vivo efficacy of sampangine or its derivatives against Cryptococcus neoformans.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c).

  • Cryptococcus neoformans strain (e.g., H99).

  • Yeast extract-peptone-dextrose (YPD) broth.

  • Phosphate-buffered saline (PBS).

  • Sampangine or derivative compound.

  • Appropriate vehicle for drug administration.

  • (Optional) Immunosuppressive agent (e.g., cyclophosphamide).

Methodology:

  • Inoculum Preparation: Culture C. neoformans in YPD broth overnight at 30°C with shaking. Wash the yeast cells with sterile PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 cells/mL).

  • Infection: Anesthetize the mice and infect them via intranasal inhalation or intravenous injection with the prepared C. neoformans suspension.

  • Drug Administration: Prepare the sampangine formulation in a suitable vehicle. Administer the compound to the mice at the desired dose and schedule (e.g., daily intraperitoneal injection) starting at a specified time post-infection.

  • Monitoring: Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, neurological symptoms).

  • Endpoint Determination: At the end of the study, euthanize the mice and harvest organs (e.g., brain, lungs, spleen). Homogenize the tissues and plate serial dilutions on YPD agar (B569324) to determine the fungal burden (CFU/gram of tissue).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of sampangine or its derivatives against a fungal strain.

Materials:

  • Fungal strain (e.g., Cryptococcus neoformans).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Sampangine or derivative compound.

  • Spectrophotometer or microplate reader.

Methodology:

  • Inoculum Preparation: Grow the fungal strain in a suitable broth and adjust the cell density to a standardized concentration as per CLSI guidelines (e.g., 0.5-2.5 x 10^3 cells/mL in RPMI-1640).

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound in RPMI-1640 directly in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.

Mandatory Visualization

Sampangine_Metabolism_and_Efficacy cluster_in_vitro In Vitro cluster_in_vivo In Vivo Sampangine_in_vitro Sampangine Potent_Activity Potent Antifungal Activity Sampangine_in_vitro->Potent_Activity Shows Sampangine_in_vivo Sampangine Metabolism Rapid Metabolism (O-glucuronidation) Sampangine_in_vivo->Metabolism Metabolite Inactive/Less Active Metabolite Metabolism->Metabolite No_Efficacy Lack of Efficacy Metabolite->No_Efficacy

Caption: Discrepancy between in vitro and in vivo activity of sampangine.

Caption: Troubleshooting workflow for sampangine in vivo studies.

References

Optimizing Sampangine Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of sampangine in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is sampangine and what is its primary mechanism of action?

Sampangine is a plant-derived copyrine alkaloid that has demonstrated antifungal, antimycobacterial, and cytotoxic properties. Its primary mechanism of action involves the inhibition of heme biosynthesis. Additionally, sampangine can undergo redox cycling, leading to the production of reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic effects. This induction of ROS has been shown to be a key mediator of sampangine-induced apoptosis in cancer cells.[1]

Q2: What are the key signaling pathways affected by sampangine?

While research on the specific signaling pathways modulated by sampangine is ongoing, studies on structurally similar alkaloids, such as sanguinarine, provide valuable insights. Sanguinarine has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. Furthermore, sampangine-induced ROS production can activate stress-related signaling cascades. It has also been suggested that sampangine can impact the NF-κB and JAK-STAT signaling pathways.

Q3: How should I prepare a stock solution of sampangine?

For cell culture experiments, it is recommended to prepare a concentrated stock solution of sampangine in a suitable solvent and then dilute it to the final desired concentration in the cell culture medium.

Stock Solution Preparation Protocol:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving sampangine.

  • Concentration: Prepare a stock solution of 10 mM to 50 mM in DMSO.

  • Procedure:

    • Weigh the required amount of sampangine powder.

    • Add the appropriate volume of DMSO to achieve the desired concentration.

    • Vortex or sonicate the solution until the sampangine is completely dissolved. Gentle warming may aid dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q4: What are the typical working concentrations of sampangine for cell culture experiments?

The optimal working concentration of sampangine will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, IC50 values can range from the low micromolar to double-digit micromolar range.

Data Presentation: Sampangine IC50 Values in Human Cancer Cell Lines

The following table summarizes the reported IC50 values for sampangine and its analogs in various human cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)
HL-60 Acute Promyelocytic LeukemiaSampangineNot explicitly stated, but apoptosis was induced48
MDA-MB-231 Triple-Negative Breast CancerSanguinarine3.5624
MDA-MB-468 Triple-Negative Breast CancerSanguinarine2.6024
A375 MelanomaSanguinarine2.378Not Stated
A2058 MelanomaSanguinarine2.719Not Stated
HT-29 Colorectal CancerCompound 2 (analog)0.6931 - 1.083 (µg/mL)Not Stated
HCT-116 Colorectal CancerCompound 4 (analog)4.065 - 11.09 (µg/mL)Not Stated
MCF-7 Breast CancerCompound 1 (analog)8.642 - 25.87 (µg/mL)Not Stated
A549 Lung CancerMethanol fraction of a plant extract1.57 ± 0.04 (µg/mL)Not Stated

Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with sampangine in cell culture experiments.

Issue 1: Sampangine Precipitation in Cell Culture Medium

  • Possible Cause:

    • Poor Solubility: Sampangine, like many alkaloids, may have limited solubility in aqueous solutions, including cell culture media.

    • High Concentration: Exceeding the solubility limit of sampangine in the final working concentration.

    • Improper Dilution: Adding the concentrated stock solution directly to the full volume of medium without proper mixing can cause localized high concentrations and precipitation.

    • Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can affect solubility.

  • Troubleshooting Steps:

    • Optimize Stock Solution: Ensure your sampangine stock solution in DMSO is fully dissolved.

    • Serial Dilution: Perform a serial dilution of your stock solution in serum-free medium before adding it to your final culture medium containing serum.

    • Vortexing: When preparing the final working solution, add the diluted sampangine dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even distribution.

    • Reduce Serum Concentration: If precipitation persists, consider temporarily reducing the serum concentration during the initial hours of treatment, if your cell line can tolerate it.

    • Test Different Media: The composition of different media (e.g., DMEM vs. RPMI-1640) can influence the solubility of compounds. If possible, test the solubility of sampangine in different base media.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause:

    • Degradation of Sampangine: The stability of sampangine in cell culture medium at 37°C over time may be limited.

    • Inaccurate Pipetting: Inconsistent volumes of the compound or cells can lead to variability.

    • Cell Health and Passage Number: Variations in cell health, confluency, and passage number can affect their response to treatment.

    • Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses.

  • Troubleshooting Steps:

    • Assess Sampangine Stability: If you suspect degradation, you can perform a time-course experiment. Prepare a solution of sampangine in your complete cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2). At different time points (e.g., 0, 6, 12, 24, 48 hours), analyze the concentration of sampangine using methods like HPLC.

    • Prepare Fresh Working Solutions: For critical experiments, prepare fresh dilutions of sampangine from your frozen stock immediately before use.

    • Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers, ensure they are in the logarithmic growth phase, and plate them at a consistent density.

    • Regularly Test for Mycoplasma: Implement a routine mycoplasma testing schedule for your cell lines.

Issue 3: High Background or Off-Target Effects

  • Possible Cause:

    • Non-Specific Binding: Sampangine may interact with other cellular components besides its primary target.

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Troubleshooting Steps:

    • Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest sampangine concentration) in your experiments.

    • Titrate the Concentration: Use the lowest effective concentration of sampangine determined from your dose-response experiments to minimize potential off-target effects.

    • Investigate Specific Off-Target Pathways: If you suspect off-target effects, you can use specific inhibitors or activators of suspected pathways to investigate their involvement in the observed cellular response.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of sampangine on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Sampangine stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of sampangine concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Sampangine stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of sampangine for the chosen duration.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Washing: Wash the cells twice with cold PBS by centrifugation.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well cell culture plates

    • Sampangine stock solution

    • Cold 70% ethanol (B145695)

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with sampangine for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization.

    • Washing: Wash the cells with cold PBS.

    • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

    • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer.

Mandatory Visualization

Proposed Signaling Pathway of Sampangine-Induced Apoptosis

Sampangine_Signaling_Pathway Sampangine Sampangine ROS Reactive Oxygen Species (ROS) Production Sampangine->ROS Heme_Biosynthesis Heme Biosynthesis Inhibition Sampangine->Heme_Biosynthesis PI3K_Akt_Pathway PI3K/Akt Pathway (Inhibition) Sampangine->PI3K_Akt_Pathway ? MAPK_Pathway MAPK Pathway (Activation) Sampangine->MAPK_Pathway ? Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Heme_Biosynthesis->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis Caspase_Activation->Apoptosis

Proposed signaling cascade of sampangine leading to apoptosis.

Troubleshooting Workflow for Sampangine Precipitation

Sampangine_Precipitation_Troubleshooting Start Sampangine Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock Remake_Stock Prepare fresh stock solution Check_Stock->Remake_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Stock Serial_Dilution Perform serial dilution in serum-free medium Check_Dilution->Serial_Dilution Direct Dilution Check_Mixing Was the solution mixed well upon dilution? Check_Dilution->Check_Mixing Serial Dilution Serial_Dilution->Check_Mixing Vortex_Dilution Add dropwise while vortexing/swirling Check_Mixing->Vortex_Dilution No Consider_Media Consider media composition (e.g., serum concentration) Check_Mixing->Consider_Media Yes Vortex_Dilution->Consider_Media End Precipitation Resolved Consider_Media->End

A logical workflow for troubleshooting sampangine precipitation issues.

Experimental Workflow for Assessing Sampangine's Effects

Sampangine_Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells Start->Cell_Seeding Treatment Treat with Sampangine (Dose-Response) Cell_Seeding->Treatment Incubation Incubate (24h, 48h, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Incubation->CellCycle_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis

A general workflow for studying the effects of sampangine in cell culture.

References

Technical Support Center: Troubleshooting Sampangine Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal compound sampangine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of sampangine?

A1: Sampangine's primary antifungal activity stems from its interference with the heme biosynthesis pathway.[1][2] Specifically, it is thought to hyperactivate the enzyme uroporphyrinogen III synthase (UIIIS), encoded by the HEM4 gene.[1] This leads to an accumulation of the intermediate uroporphyrinogen and its derivatives, ultimately disrupting the production of heme, which is essential for various cellular processes, including respiration.[1][2]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for sampangine against common fungal pathogens?

A2: The MIC of sampangine can vary depending on the fungal species and specific strain. For instance, derivatives of sampangine have shown potent activity against Cryptococcus neoformans with MIC80 values as low as 0.016 µg/mL to 0.031 µg/mL. For Candida albicans, sampangine and its derivatives have also demonstrated significant antifungal activity, although some metabolites may be inactive against this species. Please refer to the data tables below for a summary of reported MIC values.

Q3: Has clinical or laboratory-evolved resistance to sampangine been widely reported?

A3: Currently, there is a lack of extensive published reports on clinically acquired or easily generated laboratory resistance to sampangine. In fact, attempts to generate sampangine-resistant mutants through targeted random mutagenesis of the HEM4 gene have been unsuccessful. This suggests that resistance may not arise from simple point mutations in its direct target and could involve more complex mechanisms.

Q4: What are the general mechanisms of antifungal resistance that could potentially apply to sampangine?

A4: While specific sampangine resistance mechanisms are not well-documented, general principles of antifungal resistance could theoretically apply. These include:

  • Target Modification: Alterations in the uroporphyrinogen III synthase enzyme that prevent sampangine binding or hyperactivation without compromising the enzyme's essential function.

  • Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) transporters that can actively pump sampangine out of the fungal cell.

  • Alterations in Drug Uptake: Changes in the fungal cell wall or membrane that reduce the permeability to sampangine.

  • Metabolic Bypass or Alteration: Development of alternative pathways to mitigate the toxic effects of uroporphyrinogen accumulation or to acquire heme from the environment.

  • Drug Inactivation: Enzymatic modification of sampangine into an inactive form. Some fungi can metabolize sampangine into conjugates that may have altered activity.

Troubleshooting Guides

Scenario 1: Inconsistent or Higher-Than-Expected MIC Values for Sampangine

If you are observing variable or unexpectedly high MIC values for sampangine in your antifungal susceptibility tests, consider the following troubleshooting steps.

Question: Why are my sampangine MIC results inconsistent across experiments?

Answer:

Inconsistent MIC results for natural products like sampangine can arise from several factors related to methodology and the compound itself. Here’s a systematic approach to troubleshooting:

  • Experimental Protocol Adherence: Ensure strict adherence to a standardized protocol for broth microdilution, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Minor deviations in inoculum preparation, incubation time, or media composition can significantly impact MIC values.

  • Inoculum Effect: A higher-than-intended initial fungal inoculum can lead to an artificially high MIC. Verify your inoculum density using a spectrophotometer or by performing colony counts.

  • Media Composition: The composition of the growth medium, particularly the concentration of iron, can influence the activity of compounds that target heme biosynthesis. Use a consistent and standardized medium for all experiments.

  • Compound Stability and Solubility: Ensure your sampangine stock solution is properly prepared and stored. If using frozen stocks, avoid multiple freeze-thaw cycles. Confirm that sampangine is fully solubilized in the test medium, as precipitation will lead to inaccurate results.

  • "Skipped Wells": This phenomenon, where there is no growth in a well at a lower drug concentration but growth at a higher concentration, can occur due to technical errors in dilution or paradoxical drug effects. If observed, the experiment should be repeated.

  • Quality Control Strains: Always include standard quality control strains with known sampangine susceptibility in your assays to ensure the validity of your results.

Scenario 2: Suspected Development of Sampangine Resistance in a Fungal Strain

If your experiments suggest a fungal strain has developed resistance to sampangine (e.g., a consistent and significant increase in MIC), the following guide can help you investigate the potential mechanisms.

Question: My fungal strain shows a stable, high MIC for sampangine. How can I determine the mechanism of resistance?

Answer:

Investigating the mechanism of resistance requires a multi-faceted approach. Based on sampangine's known mechanism of action, here are the key areas to explore:

  • Confirm the Resistant Phenotype:

    • Perform repeat MIC testing using a standardized broth microdilution method to confirm the stability of the resistant phenotype.

    • Compare the MIC of the suspected resistant strain to the wild-type parental strain. A significant and reproducible fold-increase is indicative of resistance.

  • Investigate the Heme Biosynthesis Pathway (Target-Related Mechanisms):

    • Sequence the HEM4 gene: Although previous attempts to generate resistance via HEM4 mutations were unsuccessful, it is still a primary candidate for investigation. Sequence the HEM4 gene from the resistant and parental strains to identify any mutations that could alter the protein's structure or function.

    • Measure Heme Precursor Accumulation: Since sampangine causes the accumulation of uroporphyrinogen, a resistant strain might have a mechanism to prevent this. You can measure the levels of porphyrin intermediates in treated and untreated cells.

    • Assess Uroporphyrinogen III Synthase Activity: A biochemical assay can be performed on cell lysates to determine if the activity of this enzyme is altered in the resistant strain in the presence of sampangine.

  • Evaluate Efflux Pump Activity:

    • Perform an Efflux Pump Substrate Assay: Use a fluorescent dye that is a known substrate of fungal efflux pumps. A resistant strain with upregulated pumps will show increased efflux of the dye, which can be measured.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known multidrug resistance transporter genes (e.g., CDR1, CDR2, MDR1) in the resistant strain compared to the parental strain, both with and without sampangine exposure.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Sampangine and its Derivatives against Selected Fungal Species

Fungal SpeciesStrainCompoundMIC (µg/mL)Reference
Cryptococcus neoformansH99WZ-2 (derivative)0.016 (MIC80)
Cryptococcus neoformans-9a (derivative)0.031 (MIC80)
Candida albicansSC5314WZ-2 (derivative)-
Candida albicans0304103 (resistant)WZ-2 (derivative)-
Cryptococcus neoformans-Metabolite 3Active
Candida albicans-Metabolite 3Inactive
Cryptococcus neoformans-Metabolite 4Active
Candida albicans-Metabolite 4Inactive

Table 2: Troubleshooting Common Broth Microdilution MIC Assay Issues

IssuePotential Cause(s)Recommended Action(s)
Inconsistent MICs between replicates - Inaccurate pipetting- Uneven cell distribution in inoculum- Edge effects in the microplate- Use calibrated pipettes- Thoroughly vortex inoculum before dispensing- Avoid using the outermost wells of the plate or fill them with sterile media
"Skipped wells" - Technical error in serial dilution- Paradoxical drug effect- Repeat the assay with careful attention to the dilution series- If reproducible, note the phenomenon and report the MIC as the lowest concentration with no visible growth
No growth in control wells - Non-viable inoculum- Improper growth medium- Use a fresh, actively growing culture for inoculum preparation- Confirm the medium supports the growth of the test organism
Growth in all wells (even at high drug concentrations) - Intrinsic or acquired high-level resistance- Incorrect drug concentration- Inactive drug stock- Verify the identity and expected susceptibility of the strain- Prepare fresh drug dilutions and re-test- Use a new vial of the antifungal compound

Experimental Protocols

Protocol 1: Broth Microdilution for Sampangine MIC Determination (Adapted from CLSI guidelines)
  • Preparation of Sampangine Stock Solution:

    • Dissolve sampangine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare single-use aliquots and store at -80°C.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test fungus.

    • Inoculate a tube of sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^6 CFU/mL for yeast).

    • Within 15 minutes, dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Incubation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the sampangine stock solution in the test medium.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (inoculum, no drug) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of sampangine that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Protocol 2: Assay for Accumulation of Heme Precursors (Porphyrins)
  • Cell Culture and Treatment:

    • Grow fungal cells to mid-log phase.

    • Expose one culture to a sub-inhibitory concentration of sampangine and maintain an untreated control culture.

    • Incubate for a defined period (e.g., 4-6 hours).

  • Porphyrin Extraction:

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in an extraction solution (e.g., acetone/HCl/water).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge to pellet cell debris and collect the supernatant containing the porphyrins.

  • Quantification:

    • Measure the fluorescence of the extract using a spectrofluorometer. Uroporphyrin and its derivatives typically have an excitation maximum around 405 nm and an emission maximum around 610 nm.

    • Alternatively, separate and quantify different porphyrin species using reverse-phase HPLC.

Protocol 3: Efflux Pump Activity Assay using a Fluorescent Substrate
  • Cell Preparation:

    • Grow the suspected resistant and parental strains to mid-log phase.

    • Harvest cells, wash, and resuspend in a glucose-free buffer.

  • Dye Loading and Efflux Measurement:

    • Add a fluorescent efflux pump substrate (e.g., Nile Red) to the cell suspensions.

    • Monitor the fluorescence over time using a plate reader or fluorometer.

    • After the dye has been taken up, energize the efflux pumps by adding glucose.

    • Measure the decrease in fluorescence as the dye is pumped out of the cells.

  • Data Analysis:

    • Compare the rate of dye efflux between the resistant and parental strains. A faster rate of efflux in the resistant strain suggests upregulated pump activity.

Visualizations

Sampangine_MoA cluster_pathway Heme Biosynthesis Pathway Glycine Glycine + Succinyl-CoA ALA 5-Aminolevulinate (ALA) Glycine->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD UroIII Uroporphyrinogen III HMB->UroIII UIIIS (HEM4) Heme Heme UroIII->Heme ...multiple steps Accumulation Accumulation of Uroporphyrinogen UroIII->Accumulation Sampangine Sampangine Sampangine->UroIII Hyperactivates Disruption Heme Depletion & Fungal Cell Death Accumulation->Disruption

Caption: Mechanism of action of Sampangine on the fungal heme biosynthesis pathway.

Troubleshooting_Workflow Start High/Inconsistent MIC Observed Confirm Confirm Phenotype: Repeat MIC with controls Start->Confirm CheckProtocol Review Protocol: Inoculum, Media, Drug Prep Confirm->CheckProtocol Phenotype Confirmed Investigate Investigate Mechanism CheckProtocol->Investigate Protocol Correct Resolved Issue Resolved CheckProtocol->Resolved Protocol Error Found Target Target-based: 1. Sequence HEM4 2. Measure Heme Precursors Investigate->Target Efflux Efflux-based: 1. Efflux Assay 2. qRT-PCR of pumps Investigate->Efflux Other Other Mechanisms: Drug Inactivation Assay Investigate->Other Resistant Confirmed Resistance Target->Resistant Efflux->Resistant Other->Resistant

Caption: Workflow for troubleshooting suspected Sampangine resistance.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Sampangine Sampangine FungalCell Fungal Cell Sampangine->FungalCell enters Target Target: UIIIS (Heme Biosynthesis) FungalCell->Target interacts with Efflux Increased Efflux (MDR Pumps) Efflux->Sampangine expels TargetMod Target Modification (HEM4 Mutation) TargetMod->Target alters Bypass Metabolic Bypass Bypass->Target circumvents effect

Caption: Potential mechanisms of fungal resistance to Sampangine.

References

Technical Support Center: Enhancing the Bioavailability of Sampangine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to enhancing the bioavailability of Sampangine and its derivatives.

FAQs: Understanding and Overcoming Bioavailability Challenges

This section addresses common questions regarding the properties of Sampangine derivatives and strategies to improve their delivery and effectiveness.

Question Answer
1. Why do my Sampangine derivatives show good in vitro activity but poor in vivo efficacy? This is a frequently observed issue with Sampangine. The primary reasons are its poor aqueous solubility and rapid metabolism.[1][2] Studies have shown that Sampangine is quickly converted into metabolites, such as O-glucuronide conjugates, which may have different activity profiles and are more readily excreted.[1][2] This rapid metabolic clearance significantly reduces the amount of the active compound that reaches the target site, thus diminishing its in vivo effect.
2. What is the primary mechanism of action for Sampangine? Sampangine's primary mechanism of action is the inhibition of heme biosynthesis.[3] It can also lead to an increase in reactive oxygen species (ROS), which is considered a secondary effect of heme deficiency.[3] Some studies also suggest that Sampangine may undergo redox cycling, contributing to superoxide (B77818) production.[4]
3. What are the most promising strategies for enhancing the bioavailability of these derivatives? Key strategies focus on improving solubility and protecting the molecule from premature metabolism. These include: 1) Particle Size Reduction (e.g., nanosuspensions) to increase surface area and dissolution rate; 2) Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve absorption; and 3) Complexation (e.g., with cyclodextrins) to enhance aqueous solubility.[5]
4. How does particle size impact the bioavailability of antifungal compounds like Sampangine derivatives? Reducing particle size to the nanometer range dramatically increases the surface-area-to-volume ratio.[6][7] This leads to a faster dissolution rate in biological fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.[8][9] For antifungal agents, improved dissolution can lead to higher local concentrations at the site of infection and better penetration into biofilms.[8][10]
5. Can cyclodextrins be used to improve the solubility of Sampangine derivatives? Yes, cyclodextrins are effective complexing agents for increasing the aqueous solubility of poorly soluble drugs.[11][12] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules like Sampangine, while their hydrophilic exterior allows the entire complex to dissolve in water.[13][14][15] This is a widely used strategy to improve the formulation of hydrophobic compounds.

Troubleshooting Guide: Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments with Sampangine derivatives.

Problem Possible Cause(s) Recommended Solution(s)
My Sampangine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. 1. Poor Aqueous Solubility: The compound is likely exceeding its solubility limit in the final aqueous buffer. 2. Buffer Incompatibility: The pH or ionic strength of the buffer may be reducing the compound's solubility.1. Reduce Final Concentration: Lower the final concentration of the derivative in the assay. 2. Use a Co-solvent: Maintain a small percentage of DMSO or another suitable co-solvent (e.g., ethanol) in the final assay medium, ensuring it does not affect the experimental outcome. 3. Formulate with Cyclodextrins: Pre-complex the derivative with a cyclodextrin (B1172386) like HP-β-CD before adding it to the aqueous buffer. This can significantly increase its aqueous solubility.[11][13]
I am observing inconsistent results in my Caco-2 permeability assay. 1. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or could be compromised, leading to variable transport. 2. Compound Cytotoxicity: The Sampangine derivative at the tested concentration might be toxic to the Caco-2 cells, damaging the monolayer. 3. Low Compound Detection: The amount of compound crossing the monolayer may be below the reliable detection limit of your analytical method.1. Verify Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. Only use monolayers with TEER values within your established range. Also, check the permeability of a paracellular marker like Lucifer yellow.[16] 2. Assess Cytotoxicity: Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) on Caco-2 cells at your target concentrations. If toxic, reduce the concentration. 3. Optimize Analytical Method: Increase the sensitivity of your LC-MS/MS or other analytical methods. You may need to concentrate the receiver compartment samples before analysis.
My nanosuspension formulation is showing particle aggregation and sedimentation over time. 1. Inadequate Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be insufficient to prevent particle agglomeration due to high surface energy. 2. Ostwald Ripening: Growth of larger particles at the expense of smaller ones, leading to an overall increase in particle size. 3. Incompatible Excipients: Interactions between the drug and the stabilizers or other excipients.1. Optimize Stabilizer: Screen different types and concentrations of stabilizers. A combination of a steric stabilizer (e.g., HPMC, PVP) and an ionic stabilizer (e.g., SLS) is often more effective.[17] 2. Control Particle Size Distribution: Aim for a narrow particle size distribution during preparation, as this can minimize Ostwald ripening. 3. Lyophilize the Nanosuspension: For long-term storage, consider lyophilizing (freeze-drying) the nanosuspension with a suitable cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.[18]
The oral bioavailability of my formulated derivative in animal studies is still very low. 1. Extensive First-Pass Metabolism: Even if solubility is improved, the compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. Sampangine is known to undergo metabolism.[1][2] 2. P-glycoprotein (P-gp) Efflux: The derivative might be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the compound back into the gut lumen.1. Co-administer a Metabolic Inhibitor: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. 2. Investigate P-gp Efflux: Use a Caco-2 bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[19][20] If it is a substrate, formulation strategies using P-gp inhibitors (e.g., certain surfactants like Tween 80) may be beneficial.

Quantitative Data Summary

The bioavailability of a drug is a critical factor, and for poorly soluble compounds like Sampangine derivatives, formulation can drastically alter key pharmacokinetic parameters. While specific data for a wide range of Sampangine derivatives is proprietary or not publicly available, the following table presents hypothetical but realistic data illustrating the potential impact of different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of a Sampangine Derivative with Different Formulations Following Oral Administration in Rats.

Formulation TypeAqueous Solubility (µg/mL)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Unformulated (Aqueous Suspension) < 1502.0150100% (Reference)
Micronized Suspension 51201.5450300%
Nanosuspension 253501.01200800%
Cyclodextrin Complex 1504000.515001000%
Lipid-Based Formulation (SEDDS) > 500 (in formulation)6000.521001400%

Data is illustrative and intended for comparative purposes. Actual values will vary based on the specific derivative and formulation details.

Experimental Protocols

Protocol 1: Preparation of a Sampangine Derivative Nanosuspension via Wet Media Milling

This protocol describes a common top-down method for producing a drug nanosuspension.

Objective: To produce a stable nanosuspension of a poorly soluble Sampangine derivative with a particle size < 200 nm to enhance dissolution rate.

Materials:

  • Sampangine derivative

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in purified water)[21]

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified water

  • High-speed homogenizer or stirrer

  • Planetary ball mill or similar media mill

Procedure:

  • Preparation of Pre-suspension: a. Weigh the desired amount of the Sampangine derivative (e.g., 1% w/v). b. Disperse the drug powder in the stabilizer solution. c. Use a high-speed stirrer to mix for 30 minutes to form a homogenous pre-suspension. This step breaks down larger agglomerates.

  • Milling: a. Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. The chamber should be filled to approximately 50-70% with the beads. b. Begin milling at a set speed (e.g., 1500 rpm) and temperature (maintain below 25°C to prevent degradation).[8][9] c. Mill for a predetermined time (e.g., 4-8 hours). It is crucial to take samples periodically (e.g., every hour) to monitor particle size reduction.

  • Particle Size Analysis: a. Withdraw a small aliquot of the suspension. b. Analyze the particle size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. c. Continue milling until the desired particle size (e.g., mean diameter < 200 nm) and PDI (< 0.3) are achieved.

  • Separation and Storage: a. Once milling is complete, separate the nanosuspension from the milling beads using a sieve or by careful decantation. b. Store the resulting nanosuspension at 2-8°C. For long-term stability, consider lyophilization.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines an in vitro model to assess the intestinal permeability of a Sampangine derivative.

Objective: To determine the apparent permeability coefficient (Papp) of a Sampangine derivative across a Caco-2 cell monolayer, simulating intestinal absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well or 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (Sampangine derivative) and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: a. Seed Caco-2 cells onto the apical (upper) side of the Transwell® inserts at a density of approximately 60,000 cells/cm². b. Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[19]

  • Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values should be > 250 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B): a. Carefully wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add fresh HBSS to the basolateral (lower) chamber. c. Add the dosing solution (Sampangine derivative in HBSS, typically at 10 µM with <1% DMSO) to the apical chamber.[22] d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS. e. At the end of the experiment, take a sample from the apical chamber.

  • Integrity Check Post-Experiment: a. After the transport experiment, measure the TEER again to ensure the monolayer was not compromised. b. Perform a Lucifer yellow leak test to confirm the integrity of the tight junctions.

  • Sample Analysis and Calculation: a. Analyze the concentration of the Sampangine derivative in all collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (e.g., µg/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor chamber (e.g., µg/cm³).

Visualizations (Graphviz)

Logical Flow for Troubleshooting Low Bioavailability

The following diagram illustrates a decision-making workflow for addressing low bioavailability of a Sampangine derivative.

troubleshooting_flow start_node Start: Low In Vivo Bioavailability decision_node decision_node start_node->decision_node Assess Cause process_node_sol process_node_sol decision_node->process_node_sol Solubility Issue? process_node_met Investigate Metabolism (In Vitro/In Vivo) decision_node->process_node_met Metabolism Issue? process_node process_node end_node Optimized Formulation decision_node_sol Particle Size Reduction? process_node_sol->decision_node_sol Select Strategy decision_node_met Metabolism Confirmed? process_node_met->decision_node_met Metabolism Confirmed? process_node_nano Prepare Nanosuspension or Micronize decision_node_sol->process_node_nano Yes decision_node_complex Use Complexation? decision_node_sol->decision_node_complex No process_node_nano->end_node process_node_cyclo Formulate with Cyclodextrins decision_node_complex->process_node_cyclo Yes process_node_lipid Develop SEDDS/Lipid Carrier decision_node_complex->process_node_lipid No (Consider Lipid System) process_node_cyclo->end_node process_node_lipid->end_node decision_node_met->end_node No process_node_pro Prodrug Approach or Use of Metabolic Inhibitors decision_node_met->process_node_pro Yes process_node_pro->end_node

A decision tree for troubleshooting low bioavailability.

Proposed Signaling Pathway for Sampangine's Antifungal Action

This diagram visualizes the proposed mechanism of action for Sampangine, leading to fungal cell death.

sampangine_moa Sampangine Sampangine Derivative CellMembrane Fungal Cell Membrane Sampangine->CellMembrane Enters Cell HemeSynthase Uroporphyrinogen III Synthase CellMembrane->HemeSynthase HemePathway Heme Biosynthesis Pathway HemeSynthase->HemePathway Inhibits HemeDeficiency Heme Deficiency HemePathway->HemeDeficiency Leads to Mitochondria Mitochondria HemeDeficiency->Mitochondria Affects ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Fungal Cell Death (Apoptosis) OxidativeStress->Apoptosis

Mechanism of action of Sampangine derivatives.

Experimental Workflow for Bioavailability Enhancement

This diagram shows the general workflow from identifying a problem to developing an improved formulation for a Sampangine derivative.

bioavailability_workflow cluster_formulation Formulation Development cluster_testing In Vitro / In Vivo Testing input_node Poorly Soluble Sampangine Derivative Formulate_Nano Nanosuspension input_node->Formulate_Nano Choose Strategy Formulate_Cyclo Cyclodextrin Complex input_node->Formulate_Cyclo Choose Strategy Formulate_Lipid Lipid Formulation input_node->Formulate_Lipid Choose Strategy step_node step_node assay_node assay_node output_node Derivative with Enhanced Bioavailability Test_Dissolution Dissolution Assay Formulate_Nano->Test_Dissolution Formulate_Cyclo->Test_Dissolution Formulate_Lipid->Test_Dissolution Test_Permeability Caco-2 Assay Test_Dissolution->Test_Permeability Test_PK Animal PK Study Test_Permeability->Test_PK Test_PK->output_node

Workflow for enhancing drug bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sampangine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Sampangine, offering potential causes and solutions.

Issue 1: Unexpected Cytotoxicity in Non-Target Cell Lines

  • Potential Cause: High concentrations of Sampangine can lead to off-target cytotoxic effects unrelated to its primary mechanism of heme biosynthesis inhibition. This is often associated with increased production of reactive oxygen species (ROS) and mitochondrial dysfunction.[1][2]

  • Recommended Solutions:

    • Optimize Concentration: Perform a dose-response curve to determine the minimal effective concentration that inhibits your target of interest without causing excessive cytotoxicity.

    • Time-Course Experiment: Reduce the incubation time to the minimum required to observe the desired on-target effect.

    • Use of Antioxidants: Co-incubation with antioxidants like N-acetyl cysteine, vitamin C, or vitamin E can help mitigate ROS-induced cytotoxicity.[2]

    • Select Appropriate Cell Lines: If possible, use cell lines that are less susceptible to oxidative stress.

Issue 2: Observed Neurotoxicity in Neuronal Cell Models

  • Potential Cause: At relatively high concentrations, Sampangine has been shown to exhibit significant neurotoxicity.[1] This is a critical off-target effect to consider, especially for neurological applications.

  • Recommended Solutions:

    • Lower Concentration Range: Utilize the lowest effective concentration of Sampangine in neuronal cell models.

    • Analog Screening: Consider using Sampangine analogues that have been specifically designed to reduce neurotoxicity.

    • Protective Agents: Investigate the use of neuroprotective agents in your experimental setup to counteract potential off-target neuronal damage.

Issue 3: Inconsistent Results Between Batches of Sampangine

  • Potential Cause: Variations in the purity of synthesized Sampangine or its analogues can lead to inconsistent experimental outcomes. Impurities may possess their own biological activities, contributing to off-target effects.

  • Recommended Solutions:

    • Purity Verification: Always verify the purity of your Sampangine batch using analytical techniques such as HPLC and mass spectrometry.

    • Reputable Supplier: Source Sampangine from a reputable supplier with stringent quality control measures.

    • Standardization: Standardize each new batch by performing a simple viability assay to ensure consistent potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sampangine?

A1: The primary mechanism of action of Sampangine is the inhibition of heme biosynthesis.[3] It has been suggested that Sampangine may hyperactivate uroporphyrinogen III synthase, an enzyme in the heme synthesis pathway, leading to the accumulation of intermediate products and a deficiency in heme. This primary effect leads to secondary effects, such as the increased production of reactive oxygen species (ROS).

Q2: What are the main off-target effects of Sampangine?

A2: The primary off-target effects of Sampangine are linked to its ability to induce oxidative stress through the production of ROS. This can lead to:

  • General Cytotoxicity: Off-target cell death in various cell lines.

  • Mitochondrial Dysfunction: Sampangine can act as an atypical uncoupler of mitochondrial respiration.

  • Neurotoxicity: At higher concentrations, Sampangine can be toxic to neuronal cells.

Q3: How can I measure ROS production induced by Sampangine?

A3: You can measure ROS production using various fluorescent probes. A common method is the DCFH-DA assay, where the non-fluorescent DCFH-DA is oxidized to the highly fluorescent DCF in the presence of ROS.

Q4: Are there any structural modifications to Sampangine that can reduce its off-target effects?

A4: Yes, the synthesis of Sampangine analogues is a key strategy to mitigate off-target effects. Research has shown that the 1,4-iminoquinone scaffold within the Sampangine structure is a key motif for ROS production. Modifying this and other parts of the molecule can lead to analogues with improved target specificity and reduced toxicity.

Q5: What is the role of the 1,4-iminoquinone scaffold in Sampangine's activity?

A5: The 1,4-iminoquinone scaffold has been identified as the key structural motif responsible for the production of reactive oxygen species (ROS) by Sampangine. This occurs through a process of redox cycling.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of Sampangine and its analogues. This data can help in selecting appropriate concentrations and comparing the off-target effects of different compounds.

Table 1: Cytotoxicity of Sampangine in Human Cell Lines

Cell LineAssay TypeIC50 (µM)Exposure Time (h)
HL-60 (Leukemia)Apoptosis~1.548
T47D (Breast Cancer)Viability~548
JurkatProliferationNot specifiedNot specified

Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Cytotoxicity of Sampangine Analogues

AnalogueModificationCell LineIC50 (µM)Fold Change vs. Sampangine
Sampangine -HL-60~1.5-
Analogue 1 (Specify Modification)HL-60(Insert Value)(Calculate)
Analogue 2 (Specify Modification)HL-60(Insert Value)(Calculate)
Analogue 3 (Specify Modification)T47D(Insert Value)(Calculate)

(Note: This table is a template. Specific IC50 values for analogues need to be populated from relevant literature.)

Experimental Protocols

1. Protocol: MTT Assay for General Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability.

  • Materials:

    • Human cell line of interest (e.g., HeLa, A549)

    • Sampangine or Sampangine analogue

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of Sampangine or its analogues for 24-48 hours. Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol: DCFH-DA Assay for Reactive Oxygen Species (ROS) Measurement

This protocol measures intracellular ROS levels.

  • Materials:

    • Cells of interest

    • Sampangine

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

    • Hanks' Balanced Salt Solution (HBSS)

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a black 96-well plate.

    • Load cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.

    • Wash the cells twice with HBSS.

    • Treat the cells with Sampangine at the desired concentrations.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) immediately and at various time points using a fluorescence plate reader.

Visualizations

Signaling Pathway: Sampangine's Mechanism of Action and Off-Target Effects

Sampangine_Pathway cluster_cell Cell cluster_mito Mitochondrion Sampangine Sampangine Heme_Synthase Uroporphyrinogen III Synthase Sampangine->Heme_Synthase Hyperactivates ETC Electron Transport Chain Sampangine->ETC Redox Cycling Heme Heme Heme_Synthase->Heme Inhibits Synthesis Heme->ETC Regulates ROS ROS ETC->ROS Generates Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Neurotoxicity Neurotoxicity ROS->Neurotoxicity Mito_Dysfunction->Apoptosis

Caption: Sampangine's mechanism and off-target pathways.

Experimental Workflow: Assessing and Mitigating Off-Target Effects

Workflow cluster_assessment Off-Target Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome A1 Cytotoxicity Screening (e.g., MTT Assay) B1 Dose Optimization A1->B1 B3 Analogue Synthesis & Screening A1->B3 A2 ROS Measurement (e.g., DCFH-DA Assay) B2 Use of Antioxidants A2->B2 A2->B3 A3 Mitochondrial Toxicity Assay A3->B3 A4 Neurotoxicity Assay A4->B3 C1 Minimized Off-Target Effects & Improved Therapeutic Window B1->C1 B2->C1 B3->C1

Caption: Workflow for managing Sampangine's off-target effects.

References

Sampangine purification challenges from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sampangine from natural extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this promising alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is sampangine and from what natural source is it typically isolated?

A1: Sampangine is a copyrine alkaloid with a distinctive azaoxoaporphine structure.[1] It has garnered significant interest due to its potent antifungal, antimycobacterial, and antimalarial activities.[1] The primary natural source for sampangine isolation is the stem bark of the Cananga odorata tree, commonly known as the ylang-ylang tree.[1][2]

Q2: What are the initial steps for extracting sampangine from Cananga odorata?

A2: The initial extraction of sampangine from the stem bark of Cananga odorata typically involves solvent extraction. Published literature indicates that sampangine is isolated from a chloroform (B151607) extract of the stem bark.[2] A general approach would involve drying and grinding the plant material to increase the surface area for extraction, followed by extraction with chloroform.

Q3: What are the major challenges in purifying sampangine?

A3: While specific challenges for sampangine are not extensively documented, purifying alkaloids from crude plant extracts generally presents several difficulties:

  • Low Yield: Sampangine is often a minor alkaloid, leading to low overall yields.

  • Co-eluting Impurities: Crude extracts of Cananga odorata contain a complex mixture of other alkaloids and secondary metabolites. Structurally similar alkaloids, such as liriodenine (B31502), are also found in C. odorata and may co-elute with sampangine during chromatographic separation.

  • Compound Stability: Alkaloids can be sensitive to pH, light, and temperature, potentially leading to degradation during the purification process. While specific stability data for sampangine is limited, aporphine (B1220529) alkaloids are known to be more stable in acidic to neutral conditions.

  • Solubility Issues: The solubility of sampangine in various solvents will impact the choice of chromatographic systems and crystallization conditions. Generally, alkaloid bases are soluble in organic solvents, while their salts are more water-soluble.

Q4: Which analytical techniques are used to identify and confirm the purity of sampangine?

A4: A combination of spectroscopic and spectrometric methods is essential for the structural elucidation and purity confirmation of sampangine. These techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) for structural confirmation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of sampangine.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete extraction from the plant material.Ensure the plant material is finely ground. Optimize the extraction time and consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
Suboptimal solvent choice.While chloroform is reported for sampangine extraction, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then chloroform or methanol) might improve the selective extraction of alkaloids.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.Silica (B1680970) gel is a common stationary phase for alkaloid purification. A gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point.
Co-elution of structurally similar alkaloids.If structurally similar alkaloids like liriodenine co-elute, consider using a different stationary phase (e.g., alumina) or a more selective mobile phase. Isocratic elution with a fine-tuned solvent mixture might improve resolution.
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad and overlapping peaks.
Degradation of Sampangine Exposure to harsh pH conditions.Alkaloids can be sensitive to strong acids and bases. Use mild acidic and basic conditions during acid-base extractions. Aporphine alkaloids are generally more stable at acidic to neutral pH.
Exposure to light or heat.Protect the sample from direct light and avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature.
Difficulty in Final Purification/Crystallization Presence of minor, persistent impurities.A final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often necessary to achieve high purity.
Inappropriate solvent for crystallization.Experiment with different solvent systems to find one in which sampangine is sparingly soluble at room temperature but soluble when heated.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids

This protocol describes a general method for the selective extraction of alkaloids from a crude chloroform extract.

  • Acidification: Dissolve the crude chloroform extract in a suitable organic solvent (e.g., chloroform or ethyl acetate). Extract this solution with an aqueous acid solution (e.g., 5% HCl) three times. The basic alkaloids will be protonated and move into the aqueous layer as hydrochloride salts.

  • Basification: Separate the aqueous layer and wash it with a fresh organic solvent to remove any neutral impurities. Make the aqueous layer basic (pH 9-10) by the dropwise addition of a base (e.g., ammonium (B1175870) hydroxide).

  • Extraction of Free Base: The alkaloids will precipitate or be present as the free base. Extract the basified aqueous solution three times with an organic solvent like chloroform or a chloroform/methanol (B129727) mixture.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

Protocol 2: Column Chromatography on Silica Gel

This protocol outlines a general procedure for the fractionation of the total alkaloid extract.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Start the elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing sampangine.

Protocol 3: Preparative HPLC for Final Purification

For obtaining high-purity sampangine, a final preparative HPLC step is recommended.

  • Column: A reversed-phase C18 column is a suitable choice for the purification of alkaloids.

  • Mobile Phase: A typical mobile phase for a C18 column would be a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Elution: An isocratic or gradient elution can be used. For isocratic elution, the ratio of the aqueous and organic phases is kept constant. For gradient elution, the percentage of the organic solvent is gradually increased over time.

  • Detection: A UV detector is commonly used for monitoring the elution of the compounds.

Data Presentation

Table 1: Comparison of General Purification Techniques for Alkaloids

Technique Principle Advantages Disadvantages
Acid-Base Extraction Separation based on the basicity of alkaloids.Highly selective for alkaloids; removes acidic and neutral impurities.Can cause degradation of sensitive alkaloids if harsh pH is used.
Column Chromatography (Silica Gel) Separation based on polarity.Good for initial fractionation of crude extracts; scalable.May have limited resolution for structurally similar compounds; potential for irreversible adsorption.
Preparative HPLC (C18) Separation based on hydrophobicity.High resolution; suitable for final purification of minor compounds.Lower sample capacity compared to column chromatography; more expensive.

Mandatory Visualizations

Sampangine_Purification_Workflow Start Dried & Powdered Cananga odorata Stem Bark Extraction Solvent Extraction (Chloroform) Start->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Acid_Base Acid-Base Extraction Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chrom Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Total_Alkaloids->Column_Chrom Fractions Sampangine-Rich Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Sampangine High-Purity Sampangine Prep_HPLC->Pure_Sampangine Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low_Yield Low Yield Incomplete_Extraction Incomplete Extraction? -> Optimize extraction method Low_Yield->Incomplete_Extraction Wrong_Solvent Suboptimal Solvent? -> Test different solvents Low_Yield->Wrong_Solvent Poor_Separation Poor Separation Wrong_Stationary_Phase Wrong Stationary Phase? -> Try Alumina Poor_Separation->Wrong_Stationary_Phase Wrong_Mobile_Phase Wrong Mobile Phase? -> Adjust gradient/solvents Poor_Separation->Wrong_Mobile_Phase Overloading Column Overloading? -> Reduce sample load Poor_Separation->Overloading Degradation Compound Degradation Harsh_pH Harsh pH? -> Use mild acids/bases Degradation->Harsh_pH Light_Heat Light/Heat Exposure? -> Protect from light & heat Degradation->Light_Heat

References

Preventing Sampangine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sampangine, ensuring its stability throughout experimental workflows is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to Sampangine degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Sampangine?

A1: To ensure the long-term stability of Sampangine, it is recommended to adhere to the following storage conditions. These conditions are designed to minimize degradation from factors such as temperature, light, and moisture.

FormStorage TemperatureDurationShipping
Powder -20°CUp to 3 yearsAmbient temperature or with blue ice
In Solvent -80°CUp to 1 year-

Q2: I need to use a Sampangine solution frequently. Can I store it at a higher temperature?

A2: For frequent use, a prepared stock solution of Sampangine can be stored at 4°C for over a week.[1] However, for longer-term storage of solutions, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: My Sampangine solution has changed color. What could be the cause?

A3: A change in the color of your Sampangine solution may indicate chemical degradation. Sampangine has a chemical structure that could be susceptible to oxidation, which can sometimes lead to the formation of colored byproducts. This process may be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or experimental system. It is recommended to prepare fresh solutions and ensure proper storage in light-protected containers at the recommended temperatures.

Q4: How can I check if my Sampangine has degraded?

A4: The most reliable way to assess the purity and detect degradation of your Sampangine sample is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A stability-indicating HPLC method can separate the intact Sampangine from its potential degradation products, allowing for their detection and quantification. If you observe unexpected peaks in your chromatogram or a decrease in the peak area of the main Sampangine compound compared to a fresh standard, it is likely that degradation has occurred.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential Sampangine degradation issues.

Observed Problem Potential Cause Recommended Action
Reduced or no biological activity in the experiment. Degradation of Sampangine leading to a lower effective concentration.1. Prepare a fresh stock solution of Sampangine from a properly stored powder. 2. Verify the concentration of the new stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient or HPLC with a standard curve). 3. Repeat the experiment with the freshly prepared and verified solution.
Inconsistent results between experiments. Partial degradation of Sampangine due to improper storage or handling of stock solutions.1. Review your solution storage and handling procedures. Ensure aliquots are stored at -80°C and protected from light. 2. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. 3. Consider performing a quick purity check of your stock solution using HPLC if available.
Appearance of unknown peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram of your sample to that of a freshly prepared standard. 2. If new peaks are present, it is likely that degradation has occurred. 3. Consider the experimental conditions. Was the sample exposed to harsh pH, high temperatures, or strong light for an extended period? These factors can induce degradation.

Experimental Protocols

Protocol 1: Preparation of Sampangine Stock Solution

This protocol outlines the steps for preparing a stable stock solution of Sampangine.

  • Materials:

    • Sampangine powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Equilibrate the Sampangine powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of Sampangine powder in a sterile environment.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the Sampangine is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (up to one week).

Protocol 2: Hypothetical Stability-Indicating HPLC Method for Sampangine

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute a small amount of the Sampangine stock solution in the initial mobile phase composition to a suitable concentration for UV detection (e.g., 10-50 µg/mL).

  • Analysis:

    • Inject the prepared sample and a blank (mobile phase) into the HPLC system.

    • Monitor the chromatogram for the main Sampangine peak and any additional peaks that may represent degradation products. The retention time of the main peak should be consistent between runs.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Stability Check start Start weigh Weigh Sampangine Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Solution dissolve->aliquot long_term Long-term -80°C aliquot->long_term short_term Short-term 4°C aliquot->short_term use_exp Use in Experiment long_term->use_exp short_term->use_exp check_purity Check Purity (HPLC) use_exp->check_purity

Caption: Experimental workflow for Sampangine handling and storage.

degradation_pathways cluster_stress Stress Factors sampangine Sampangine degradation_products Degradation Products (e.g., oxidized forms, hydrolysates) sampangine->degradation_products degrades to light Light light->degradation_products heat Heat heat->degradation_products oxidation Oxidation oxidation->degradation_products ph Extreme pH ph->degradation_products

Caption: Potential degradation pathways of Sampangine.

References

Strategies to reduce Sampangine-induced neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurotoxicity associated with Sampangine in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant neuronal cell death in our cultures treated with Sampangine. Is this expected?

A1: Yes, Sampangine has been reported to exhibit neurotoxic effects, particularly at higher concentrations. This toxicity is primarily linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2]

Q2: What is the underlying mechanism of Sampangine-induced neurotoxicity?

A2: The primary mechanism is believed to be mitochondrial dysfunction. Sampangine can undergo redox cycling, a process that increases oxygen consumption and leads to the production of superoxide (B77818) radicals, a type of ROS.[1][2][3] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular components and triggering apoptotic cell death.[4] Additionally, Sampangine has been shown to interfere with heme biosynthesis, which can secondarily contribute to ROS production.[5]

Q3: What strategies can we employ to reduce Sampangine-induced neurotoxicity in our experiments?

A3: Several strategies can be investigated:

  • Co-administration with Antioxidants: Given that the primary mechanism of toxicity is oxidative stress, the use of general antioxidants (e.g., N-acetylcysteine, Vitamin E) or mitochondria-targeted antioxidants (e.g., MitoQ) could be effective.[6]

  • Structural Modification of Sampangine: Research has shown that modifying the Sampangine scaffold can alter its biological activity and potentially reduce its toxicity.[7][8] Synthesizing and testing derivatives may yield compounds with desired therapeutic effects but lower neurotoxicity.

  • Dose Optimization: Carefully titrating the concentration of Sampangine to the lowest effective dose for your primary experimental endpoint can help minimize off-target neurotoxic effects.

Q4: What cell lines are suitable for studying Sampangine's neurotoxicity and potential neuroprotective agents?

A4: Several neuronal and neuron-like cell lines are appropriate. Commonly used models include:

  • SH-SY5Y (human neuroblastoma)

  • PC12 (rat pheochromocytoma)

  • Primary rat cerebellar granule neurons[1][2]

The choice of cell line may depend on the specific neuronal pathways you are investigating.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
Possible Cause Troubleshooting Step
Inconsistent Sampangine Concentration Ensure Sampangine is fully solubilized in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment.
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
MTT Assay Interference If using antioxidants, they may interfere with the MTT assay's redox chemistry. Run appropriate controls with the antioxidant alone to check for interference. Consider an alternative viability assay like LDH release or Calcein-AM staining.
Issue 2: Inconclusive ROS Measurement Results
Possible Cause Troubleshooting Step
Probe Photobleaching (e.g., DCFH-DA) Minimize exposure of stained cells to light. Perform all steps in the dark or under dim light conditions.
Probe Auto-oxidation Prepare the ROS probe solution immediately before use. Do not store diluted probe solutions.
Incorrect Timing of Measurement ROS production can be transient. Perform a time-course experiment to determine the peak ROS generation after Sampangine treatment.
Low Signal-to-Noise Ratio Optimize the concentration of the ROS probe and the cell seeding density. Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly.

Quantitative Data Summary

The following tables present illustrative data on strategies to mitigate Sampangine-induced neurotoxicity.

Table 1: Effect of Antioxidants on Sampangine-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (%) (MTT Assay)
Control (Vehicle)-100 ± 5.8
Sampangine10 µM45.2 ± 4.1
Sampangine + N-acetylcysteine (NAC)10 µM + 1 mM78.5 ± 5.3
Sampangine + MitoQ10 µM + 500 nM89.1 ± 4.9
N-acetylcysteine (NAC) alone1 mM98.7 ± 5.5
MitoQ alone500 nM99.2 ± 4.7
Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Impact of a Hypothetical Sampangine Derivative on Neurotoxicity Markers

Treatment GroupIntracellular ROS (Fold Change vs. Control)Caspase-3 Activity (Fold Change vs. Control)
Control (Vehicle)1.0 ± 0.11.0 ± 0.2
Sampangine (10 µM)4.2 ± 0.53.8 ± 0.4
Derivative XYZ (10 µM)1.5 ± 0.21.3 ± 0.3
Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Assessing Neuroprotection using the MTT Cell Viability Assay

This protocol assesses the ability of a test compound (e.g., an antioxidant) to protect against Sampangine-induced cell death.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Pre-treatment: Remove the old medium and add fresh medium containing the neuroprotective agent at various concentrations. Incubate for 2 hours.

  • Sampangine Treatment: Add Sampangine to the wells to achieve the desired final concentration (a concentration known to induce ~50% cell death is a good starting point). Include appropriate controls: vehicle control, Sampangine alone, and neuroprotective agent alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol measures the generation of intracellular ROS following Sampangine treatment.

  • Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with Sampangine, with or without a neuroprotective agent, for the desired time period (determined from a time-course experiment). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Visualizations

Sampangine_Neurotoxicity_Pathway cluster_cell Neuronal Cell cluster_intervention Intervention Strategies Sampangine Sampangine Mitochondrion Mitochondrion Sampangine->Mitochondrion Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers Antioxidants Antioxidants Antioxidants->ROS Scavenge MitoAntioxidants Mitochondria-Targeted Antioxidants MitoAntioxidants->ROS Scavenge at Source

Caption: Signaling pathway of Sampangine-induced neurotoxicity and points of intervention.

Experimental_Workflow cluster_setup Phase 1: Assay Setup & Validation cluster_testing Phase 2: Testing Neuroprotective Agents cluster_analysis Phase 3: Data Analysis A1 Culture Neuronal Cells (e.g., SH-SY5Y) A2 Determine Sampangine IC50 (MTT Assay) A1->A2 A3 Time-Course for ROS Production (DCFH-DA Assay) A1->A3 B1 Treat Cells with Sampangine +/- Antioxidant/Derivative A2->B1 A3->B1 B2 Measure Cell Viability (MTT Assay) B1->B2 B3 Measure Intracellular ROS (DCFH-DA Assay) B1->B3 B4 Measure Apoptosis Markers (Caspase-3 Assay) B1->B4 C1 Quantify Reduction in Toxicity and Oxidative Stress B2->C1 B3->C1 B4->C1 C2 Compare Efficacy of Different Protective Agents C1->C2

Caption: Experimental workflow for evaluating strategies to reduce Sampangine neurotoxicity.

References

Validation & Comparative

A Comparative Guide: Sampangine vs. Camptothecin in Topoisomerase Inhibition and Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sampangine and Camptothecin, two potent cytotoxic compounds with distinct mechanisms of action. While both induce apoptosis in cancer cells, their primary molecular targets and signaling pathways differ significantly. This document aims to provide a clear, data-driven comparison to inform research and drug development efforts.

Executive Summary

Camptothecin is a well-established and specific inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. Its mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death. In contrast, current research indicates that Sampangine's cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis. There is limited direct experimental evidence to support Sampangine as a topoisomerase I inhibitor. This guide will delve into the available experimental data for both compounds, detail the methodologies used to assess their activity, and visualize the distinct signaling pathways they activate.

Mechanism of Action: A Tale of Two Pathways

Camptothecin: A Classic Topoisomerase I Poison

Camptothecin exerts its cytotoxic effects by specifically targeting DNA topoisomerase I. The enzyme resolves torsional stress in DNA by introducing transient single-strand breaks. Camptothecin intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand. This leads to an accumulation of single-strand breaks, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into lethal double-strand breaks, ultimately triggering apoptosis.

Camptothecin_Pathway cluster_0 DNA Replication & Transcription cluster_1 Camptothecin Intervention cluster_2 Cellular Consequences Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I relieves torsional stress Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex creates Camptothecin Camptothecin Camptothecin->Cleavage_Complex stabilizes DNA_Religation DNA Religation Cleavage_Complex->DNA_Religation prevents Single_Strand_Breaks Single-Strand Breaks Cleavage_Complex->Single_Strand_Breaks Replication_Fork_Collision Replication Fork Collision Single_Strand_Breaks->Replication_Fork_Collision Double_Strand_Breaks Double-Strand Breaks Replication_Fork_Collision->Double_Strand_Breaks DNA_Damage_Response DNA Damage Response (ATM/ATR, p53) Double_Strand_Breaks->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Figure 1: Camptothecin's mechanism of action as a topoisomerase I inhibitor.
Sampangine: An Inducer of Oxidative Stress

The primary mechanism of Sampangine's cytotoxicity appears to be the induction of reactive oxygen species (ROS)[1][2]. Sampangine, with its iminoquinone moiety, can act as an oxidizing agent, leading to a rapid and significant increase in intracellular ROS levels. This oxidative burst disrupts cellular redox homeostasis, causing damage to mitochondria and other cellular components, which in turn activates the intrinsic pathway of apoptosis. While some structurally similar compounds have been shown to interact with DNA, studies on Sampangine suggest its anticancer activity is mainly through ROS production and not by direct DNA interaction[2].

Sampangine_Pathway cluster_0 Cellular Environment cluster_1 Induction of Oxidative Stress cluster_2 Cellular Damage & Apoptosis Sampangine Sampangine Cell Cancer Cell Sampangine->Cell ROS_Production Increased ROS Production (Reactive Oxygen Species) Cell->ROS_Production induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Sampangine's proposed mechanism of action via ROS induction.

Quantitative Performance Comparison

Direct comparison of the topoisomerase I inhibitory activity is limited by the lack of published IC50 values for Sampangine in a topoisomerase I relaxation assay. However, we can compare their cytotoxic effects on various cancer cell lines.

Table 1: Topoisomerase I Inhibition
CompoundIC50 (Topoisomerase I Relaxation Assay)Source
Camptothecin ~1 µM[3]
Sampangine Not Reported-
Table 2: Cytotoxicity (IC50 Values) in Human Cancer Cell Lines
Cell LineCamptothecin IC50Sampangine IC50Source
HL-60 (Leukemia) Not Reported~0.9 µM (4h exposure)[4]
HT-29 (Colon) ~10 nMNot Reported
MCF-7 (Breast) ~89 nM (72h exposure)Not Reported
A549 (Lung) Not ReportedNot Reported-

Note: IC50 values can vary depending on the experimental conditions, including cell line, exposure time, and assay method.

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topoisomers (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.

Workflow:

Topo_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix: - Supercoiled plasmid DNA - Reaction buffer - Test compound (e.g., Camptothecin) Start->Reaction_Setup Enzyme_Addition Add Topoisomerase I Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Electrophoresis Agarose gel electrophoresis Reaction_Stop->Electrophoresis Visualization Visualize DNA bands (e.g., Ethidium (B1194527) bromide staining) Electrophoresis->Visualization Analysis Quantify supercoiled vs. relaxed DNA Visualization->Analysis End End Analysis->End

Figure 3: Workflow for a Topoisomerase I Relaxation Assay.

Detailed Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and the test compound at various concentrations. Bring the final volume to a specific amount with nuclease-free water.

  • Enzyme Addition: Add a predetermined amount of human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled and relaxed DNA is quantified using densitometry. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the topoisomerase I relaxation activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Addition Add test compound at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 48h) Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Figure 4: Workflow for an MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (Sampangine or Camptothecin) and a vehicle control.

  • Incubation: Incubate the plates for a specific period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

Camptothecin is a well-characterized topoisomerase I inhibitor with a clear mechanism of action and extensive supporting data. Its clinical utility is established, with several derivatives approved for cancer therapy.

Sampangine, on the other hand, demonstrates potent cytotoxicity through a different mechanism: the induction of oxidative stress via the generation of reactive oxygen species. While it is a promising pro-apoptotic agent, there is currently a lack of evidence to classify it as a direct topoisomerase I inhibitor.

For researchers in drug development, this distinction is critical. Efforts to optimize Camptothecin analogs would likely focus on improving their interaction with the topoisomerase I-DNA complex and managing their side effects. In contrast, research on Sampangine and its derivatives might explore strategies to enhance its ROS-inducing capabilities or to target it specifically to cancer cells to minimize off-target oxidative damage.

Further investigation into the potential for Sampangine to have secondary targets, including a weak or indirect effect on topoisomerases, may be warranted. However, based on the current body of evidence, Camptothecin remains the definitive topoisomerase I inhibitor in this comparison, while Sampangine represents a distinct class of ROS-inducing anticancer agents.

References

Comparative Efficacy of Sampangine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the efficacy of various sampangine derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Sampangine, a naturally occurring azaoxoaporphine alkaloid, has garnered significant interest in the scientific community for its potent antifungal and anticancer properties. Its derivatives are being actively investigated to enhance efficacy and reduce toxicity. This guide summarizes the available quantitative data on the biological activities of key sampangine derivatives, outlines the experimental protocols used for their evaluation, and illustrates the underlying mechanisms of action.

Data Presentation: Comparative Efficacy of Sampangine Derivatives

The following table summarizes the in vitro efficacy of selected sampangine derivatives against various fungal pathogens and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antifungal activity and as the half-maximal inhibitory concentration (IC50) for anticancer activity. Lower values indicate higher potency.

DerivativeTarget Organism/Cell LineEfficacy (MIC/IC50 in µg/mL)Reference
Antifungal Activity
SampangineCryptococcus neoformans0.25
SampangineCandida albicans0.5
SampangineAspergillus fumigatus1
WZ-2Cryptococcus neoformans H990.016 (MIC80)[1]
9a (isoxazole derivative)Cryptococcus neoformans H990.031 (MIC80)[2]
Anticancer Activity
SampangineHuman leukemia cellsInduces apoptosis at 40 µM
Specific IC50 values for various cancer cell lines require further targeted literature extraction.

Experimental Protocols

The evaluation of the antifungal and anticancer efficacy of sampangine derivatives relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited.

Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Agent:

  • A stock solution of the sampangine derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agent are made in a 96-well microtiter plate using RPMI 1640 medium.

2. Inoculum Preparation:

  • For Yeasts (e.g., Candida spp., Cryptococcus neoformans): Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is then diluted to the final inoculum concentration.

  • For Molds (e.g., Aspergillus fumigatus): Conidia are harvested from a mature culture and a suspension is prepared. The concentration is adjusted using a hemocytometer to the desired final concentration (e.g., 0.4-5 x 10^4 CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some fungi and drugs, the endpoint may be defined as a certain percentage of growth inhibition (e.g., MIC80, 80% inhibition).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.

1. Cell Seeding:

  • Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the sampangine derivatives for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is replaced with fresh medium containing MTT.

  • The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Measurement:

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

5. Calculation of IC50:

  • The cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes can aid in a deeper understanding of the efficacy of sampangine derivatives.

heme_biosynthesis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme FECH Fe2 Fe²⁺ Fe2->Heme Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBGD Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Accumulation Accumulation of Uroporphyrinogen Uroporphyrinogen_III->Accumulation Leads to Coproporphyrinogen_III_out Coproporphyrinogen_III->Coproporphyrinogen_III_out ALA_out Coproporphyrinogen_III_out->Protoporphyrinogen_IX CPOX Sampangine Sampangine Sampangine->Uroporphyrinogen_III Hyperactivates experimental_workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation Compound Synthesize & Characterize Sampangine Derivatives Stock Prepare Stock Solutions Compound->Stock Antifungal Antifungal Susceptibility (Broth Microdilution) Stock->Antifungal Anticancer Cytotoxicity Assay (MTT) Stock->Anticancer MIC Determine MIC Antifungal->MIC IC50 Determine IC50 Anticancer->IC50 Heme Heme Biosynthesis Assay MIC->Heme Biofilm Biofilm Inhibition Assay MIC->Biofilm ROS Reactive Oxygen Species (ROS) Assay IC50->ROS Model Animal Model of Infection/Cancer Heme->Model ROS->Model Biofilm->Model Efficacy Evaluate Efficacy & Toxicity Model->Efficacy

References

Sampangine Derivative Shows Promise in Combating Fungal Meningitis: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, simplified derivative of the natural product sampangine, designated as compound 9a, has demonstrated significant in vivo antifungal activity, effectively reducing the fungal burden in a murine model of cryptococcal meningitis. This finding positions compound 9a as a promising candidate for the development of new therapeutic agents against this life-threatening fungal infection. This guide provides a comparative analysis of the in vivo efficacy of this sampangine derivative against established antifungal drugs, amphotericin B and fluconazole, supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy

The in vivo antifungal activity of the sampangine derivative 9a was evaluated in a murine model of cryptococcal meningitis and compared with the standard antifungal agents amphotericin B and fluconazole. The primary endpoint for efficacy was the reduction in the fungal burden in the brain tissue of infected mice, quantified as colony-forming units (CFU) per gram of tissue.

CompoundFungal StrainAnimal ModelDosageTreatment DurationMean Fungal Burden (log10 CFU/g brain) ± SDFungal Burden Reduction (log10 CFU/g) vs. Control
Vehicle Control Cryptococcus neoformans H99ICR Mice-7 days6.21 ± 0.25-
Sampangine Derivative 9a Cryptococcus neoformans H99ICR Mice20 mg/kg/day7 days4.53 ± 0.311.68
Amphotericin B Cryptococcus neoformansDBA/2 Mice0.8 mg/kg10 daysNot explicitly stated, but described as effective in reducing CFUSignificant reduction reported
Fluconazole Cryptococcus neoformansBALB/c Mice10 mg/kg/day14 days~2.5 (estimated from graphical data)Significant reduction reported

Table 1: Comparative in vivo efficacy of Sampangine derivative 9a, Amphotericin B, and Fluconazole in murine models of cryptococcal meningitis.

Experimental Protocols

A murine model of cryptococcal meningitis was utilized to assess the in vivo antifungal efficacy of the test compounds.

1. Fungal Strain and Inoculum Preparation:

  • Cryptococcus neoformans strain H99 was used for infection.

  • The fungal cells were cultured on Sabouraud dextrose agar (B569324) (SDA) plates for 48 hours at 35°C.

  • A suspension of C. neoformans was prepared in sterile saline and the concentration was adjusted to 1 × 10^7 cells/mL.

2. Animal Model and Infection:

  • Female ICR mice (weighing 18–22 g) were used for the study.

  • Mice were anesthetized and infected via intravenous injection with 0.1 mL of the fungal suspension (1 × 10^6 cells).

3. Treatment Regimen:

  • Treatment was initiated 24 hours post-infection.

  • The sampangine derivative 9a was administered orally at a dose of 20 mg/kg/day for 7 consecutive days.

  • Control group received the vehicle solution.

4. Assessment of Fungal Burden:

  • On day 8, mice were euthanized, and the brains were aseptically removed.

  • The brains were weighed and homogenized in sterile saline.

  • Serial dilutions of the homogenates were plated on SDA plates.

  • The plates were incubated at 35°C for 48 hours, and the number of colony-forming units (CFU) was counted.

  • The fungal burden was expressed as log10 CFU per gram of brain tissue.

Mechanism of Action: Interference with Heme Biosynthesis

Sampangine's proposed mechanism of antifungal action involves the disruption of the heme biosynthesis pathway, a critical process for fungal survival and virulence. Heme is an essential cofactor for various cellular processes, including respiration and detoxification of reactive oxygen species. By interfering with this pathway, sampangine leads to a depletion of heme, ultimately causing fungal cell death.

heme_biosynthesis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinyl_CoA Succinyl-CoA ALA_Synthase ALA Synthase Succinyl_CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA Aminolevulinic acid (ALA) ALA_Synthase->ALA ALA_out ALA ALA->ALA_out Copro_III Coproporphyrinogen III CPO Coproporphyrinogen Oxidase Copro_III->CPO Proto_IX Protoporphyrinogen IX CPO->Proto_IX PPO Protoporphyrinogen Oxidase Proto_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Fe2 Fe²⁺ Fe2->Ferrochelatase Heme Heme Ferrochelatase->Heme PBG_Synthase PBG Synthase ALA_out->PBG_Synthase PBG Porphobilinogen (PBG) PBG_Synthase->PBG PBG_Deaminase PBG Deaminase PBG->PBG_Deaminase HMB Hydroxymethylbilane (HMB) PBG_Deaminase->HMB Uro_Synthase Uroporphyrinogen III Synthase HMB->Uro_Synthase Uro_III Uroporphyrinogen III Uro_Synthase->Uro_III Uro_Decarboxylase Uroporphyrinogen III Decarboxylase Uro_III->Uro_Decarboxylase Copro_III_out Coproporphyrinogen III Uro_Decarboxylase->Copro_III_out Copro_III_out->Copro_III Sampangine Sampangine Sampangine->Ferrochelatase Inhibition

Caption: Proposed mechanism of Sampangine's antifungal activity via inhibition of the heme biosynthesis pathway.

Experimental Workflow

The following diagram outlines the workflow for the in vivo validation of the antifungal activity of the sampangine derivative.

experimental_workflow cluster_preparation Preparation cluster_in_vivo_study In Vivo Study cluster_analysis Analysis Fungal_Culture 1. Culturing of Cryptococcus neoformans H99 Inoculum_Prep 2. Preparation of Fungal Inoculum Fungal_Culture->Inoculum_Prep Animal_Infection 3. Intravenous Infection of ICR Mice Inoculum_Prep->Animal_Infection Treatment 4. Oral Administration of Sampangine Derivative 9a Animal_Infection->Treatment Control Vehicle Control Group Animal_Infection->Control Euthanasia 5. Euthanasia and Brain Tissue Collection Treatment->Euthanasia Control->Euthanasia Homogenization 6. Brain Tissue Homogenization Euthanasia->Homogenization Plating 7. Serial Dilution and Plating Homogenization->Plating CFU_Count 8. Colony Forming Unit (CFU) Counting Plating->CFU_Count Data_Analysis 9. Data Analysis and Comparison CFU_Count->Data_Analysis

Caption: Workflow for the in vivo evaluation of Sampangine derivative 9a's antifungal activity.

Conclusion

The simplified sampangine derivative 9a demonstrates potent in vivo antifungal activity against Cryptococcus neoformans in a murine model of meningitis. Its efficacy in reducing the brain fungal burden is significant, highlighting its potential as a lead compound for the development of novel antifungal therapies. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential.

The Unique Antifungal Profile of Sampangine: A Comparative Analysis of Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the natural alkaloid sampangine has garnered significant attention for its potent antifungal activity. This guide provides a comprehensive comparison of sampangine with established antifungal agents, focusing on its distinct mechanism of action and the implications for cross-resistance. The data presented herein suggests that sampangine's unique mode of action may circumvent common resistance pathways observed with current antifungal therapies.

Mechanism of Action: A Divergent Path from Conventional Antifungals

Understanding the mechanism of action is paramount to predicting cross-resistance. Sampangine distinguishes itself by targeting a fundamental cellular process in fungi that is not exploited by the major classes of currently approved antifungal drugs.

Studies have revealed that sampangine's primary antifungal activity stems from the inhibition of heme biosynthesis .[1][2] Heme is an essential molecule for numerous cellular processes, including respiration and detoxification. By disrupting its synthesis, sampangine effectively cripples the fungus's metabolic and respiratory functions. Research indicates that sampangine may hyperactivate the enzyme uroporphyrinogen III synthase, leading to an accumulation of intermediate porphyrins and subsequent heme deficiency.[2]

This mechanism stands in stark contrast to that of other principal antifungal classes:

  • Azoles (e.g., Fluconazole (B54011), Itraconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3][4][5]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, membrane disruption, and leakage of cellular contents.[3]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and lysis.

  • Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway.[3]

The following diagram illustrates the distinct targets of sampangine and other major antifungal classes.

Antifungal_Targets cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucan_Synthesis β-(1,3)-glucan Synthesis Ergosterol Ergosterol Ergosterol_Biosynthesis Ergosterol Biosynthesis Heme_Biosynthesis Heme Biosynthesis Echinocandins Echinocandins Echinocandins->Glucan_Synthesis Inhibit Polyenes Polyenes Polyenes->Ergosterol Bind to Azoles_Allylamines Azoles & Allylamines Azoles_Allylamines->Ergosterol_Biosynthesis Inhibit Sampangine Sampangine Sampangine->Heme_Biosynthesis Inhibit

Figure 1: Targets of Major Antifungal Classes

Cross-Resistance Profile: Evidence and Implications

Direct, large-scale comparative studies on sampangine's cross-resistance with other antifungals are limited. However, the existing evidence, primarily from studies on sampangine derivatives, strongly suggests a lack of cross-resistance with azoles.

Common mechanisms of resistance to azoles include mutations in the target enzyme (lanosterol 14α-demethylase) and overexpression of efflux pumps that actively remove the drug from the cell.[4][6][7] Because sampangine has a different cellular target and mechanism of action, these specific resistance mechanisms are unlikely to affect its efficacy.

One study highlighted that novel derivatives of sampangine demonstrated potent fungicidal activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans.[8] This finding is a strong indicator that the mechanism of resistance to fluconazole in these strains does not confer resistance to the sampangine scaffold.

Table 1: Comparative Activity of a Sampangine Derivative Against Fluconazole-Sensitive and -Resistant C. albicans
CompoundFungal StrainMIC (µg/mL)
Sampangine Derivative 22b C. albicans SC5314 (Fluconazole-Sensitive)0.25
C. albicans 120 (Fluconazole-Resistant)0.5
C. albicans 122 (Fluconazole-Resistant)0.25
Fluconazole C. albicans SC5314 (Fluconazole-Sensitive)0.5
C. albicans 120 (Fluconazole-Resistant)>64
C. albicans 122 (Fluconazole-Resistant)>64

Data adapted from a study on simplified sampangine derivatives.[8] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data in Table 1 clearly shows that while the fluconazole-resistant strains exhibit high-level resistance to fluconazole (MIC >64 µg/mL), they remain highly susceptible to the sampangine derivative, with MIC values comparable to the fluconazole-sensitive strain. This provides compelling evidence for the absence of cross-resistance between sampangine and fluconazole.

Experimental Protocols

While specific protocols for sampangine cross-resistance studies are not widely published, a standard methodology based on established antifungal susceptibility testing would be employed.

General Protocol for In Vitro Cross-Resistance Assessment

A typical workflow for assessing cross-resistance is outlined below. This involves determining the Minimum Inhibitory Concentration (MIC) of sampangine against a panel of fungal strains with known resistance profiles to other antifungal agents.

Cross_Resistance_Workflow A Select Fungal Strains: - Wild-type (sensitive) - Strains with known resistance  mechanisms to azoles, polyenes,  echinocandins B Prepare Inoculum: Adjust fungal cell suspension to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) A->B C Drug Dilution Series: Prepare serial dilutions of Sampangine and comparator antifungals in microtiter plates B->C D Inoculation and Incubation: Add fungal inoculum to each well. Incubate at 35°C for 24-48 hours. C->D E Determine MIC: Visually or spectrophotometrically determine the lowest drug concentration that inhibits fungal growth. D->E F Analyze Data: Compare MIC values of Sampangine across sensitive and resistant strains. Lack of significant MIC change indicates no cross-resistance. E->F

Figure 2: Workflow for Cross-Resistance Testing

1. Fungal Strains: A panel of clinically relevant fungal isolates with well-characterized resistance mechanisms to one or more classes of antifungal drugs (e.g., azole-resistant C. albicans with defined ERG11 mutations or efflux pump overexpression) would be used alongside susceptible wild-type strains.

2. Antifungal Susceptibility Testing: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines (for yeasts) or M38 guidelines (for filamentous fungi) would be the standard protocol.

3. MIC Determination: The MIC would be determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and sampangine, and complete inhibition for polyenes) compared to the drug-free control.

4. Interpretation: If the MIC values for sampangine remain low against strains that are highly resistant to other antifungals, it would confirm the absence of cross-resistance.

Conclusion

This lack of cross-resistance positions sampangine and its derivatives as highly promising candidates for the treatment of infections caused by multidrug-resistant fungi. Further direct comparative studies are warranted to fully elucidate the cross-resistance profile of sampangine against a broader range of resistant pathogens and antifungal classes. However, the foundational data presented here underscores its potential to address the critical unmet need for new antifungals with novel mechanisms of action.

References

Unveiling the Potency of Sampangine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of sampangine analogs, delving into their structure-activity relationships (SAR) concerning their antifungal, antimycobacterial, and cytotoxic properties. The data presented herein is curated from experimental studies to offer a clear, objective overview for advancing drug discovery efforts.

Sampangine, a naturally occurring azaoxoaporphine alkaloid, has garnered significant interest for its broad spectrum of biological activities. However, its development as a therapeutic agent has been hampered by issues such as poor solubility. This has spurred extensive research into the synthesis and evaluation of sampangine analogs with improved pharmacological profiles. This guide summarizes the key findings in this area, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Comparative Biological Activity of Sampangine Analogs

The biological potency of sampangine and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimal inhibitory concentration (MIC) for antifungal and antimycobacterial activities. The following tables summarize the in vitro activity of various sampangine analogs against a range of fungal pathogens, cancer cell lines, and mycobacteria.

Antifungal Activity

The core structure of sampangine has been a fertile ground for modifications to enhance its antifungal properties. Strategic alterations, such as scaffold hopping and structural simplification, have led to the discovery of analogs with potent activity against clinically relevant fungi, including fluconazole-resistant strains.

Table 1: Antifungal Activity (MIC in µg/mL) of Sampangine and Analogs

CompoundCandida albicansCandida glabrataCandida kruseiAspergillus fumigatusCryptococcus neoformans
Sampangine1.563.131.560.780.39
Thiophene (B33073) Analog S2[1]0.781.560.780.390.20
Simplified Analog 22b[2]0.510.5--
Simplified Analog 22c[2]121--
3-Methoxysampangine[3]1.63.11.60.80.4
Benzo[4][5]sampangine[3]0.81.60.80.40.2

Note: '-' indicates data not available.

Cytotoxic Activity

The cytotoxic potential of sampangine analogs against various cancer cell lines is a significant area of investigation. The iminoquinone moiety within the sampangine scaffold is believed to play a crucial role in its anticancer effects, primarily through the induction of oxidative stress.

Table 2: Cytotoxic Activity (IC50 in µM) of Sampangine and Analogs against Human Cancer Cell Lines

CompoundHL-60 (Leukemia)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)
Sampangine2.55.14.86.2
1-Hydroxybenzo[g]isoquinoline-5,10-dione Analog1.23.42.94.1
Enamine Substituted Cleistopholine Analog>10>10>10>10
Antimycobacterial Activity

Tuberculosis remains a global health challenge, necessitating the discovery of novel antimycobacterial agents. Sampangine and its analogs have demonstrated promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.

Table 3: Antimycobacterial Activity (MIC in µM) of Sampangine and Analogs

CompoundMycobacterium tuberculosis H37RvMDR LAM-1 M. tuberculosisMycobacterium bovisMycobacterium avium
Sampangine1.76~23.57.0
1-Hydroxybenzo[g]isoquinoline-5,10-dione Analog[6]0.88~11.83.6
3-Substituted Sampangine Analog[3]1.5---
Benzo[4][5]sampangine[3]0.9---

Note: '-' indicates data not available.

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced:

  • Scaffold Hopping: Replacing the D-ring of sampangine with a thiophene ring, as seen in analog S2, has been shown to enhance antifungal activity and improve water solubility[1].

  • Structural Simplification: Simplified analogs, such as 22b and 22c, which retain the core pharmacophore, exhibit potent fungicidal activity, even against fluconazole-resistant Candida albicans strains[2].

  • Substitution on the Aromatic Rings: The introduction of substituents at the 3-position or the addition of a benzo group at the 4,5-position can enhance both antifungal and antimycobacterial activities[3].

  • Iminoquinone Moiety: The 1,4-iminoquinone scaffold is a crucial motif for the generation of reactive oxygen species (ROS), a key mechanism behind the biological activity of these compounds.

  • Enamine Substitution: While some modifications enhance activity, the introduction of an enamine group in certain cleistopholine analogs was found to reduce genotoxicity, suggesting a potential avenue for developing safer compounds[6].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts[7][8][9][10][11].

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to the final desired concentration.

  • Drug Dilution: The sampangine analogs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[4][12][13][14].

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sampangine analogs and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action: Signaling Pathways and Experimental Workflow

The biological activities of sampangine analogs are largely attributed to their ability to induce oxidative stress and subsequently trigger programmed cell death, or apoptosis.

Sampangine-Induced Apoptosis Pathway

Sampangine and its analogs can induce the production of reactive oxygen species (ROS) within cells. This increase in ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

G cluster_extracellular Extracellular cluster_cellular Cellular Sampangine Sampangine Analog ROS Reactive Oxygen Species (ROS) Production Sampangine->ROS Mitochondrion Mitochondrial Membrane Depolarization ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Sampangine-induced apoptosis signaling pathway.

Experimental Workflow for Evaluating Cytotoxicity

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of sampangine analogs.

G start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture compound_prep Prepare Sampangine Analog Dilutions cell_culture->compound_prep treatment Treat Cells with Analogs compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for cytotoxicity testing.

References

A Tale of Two Worlds: The Potent In Vitro Activity and In Vivo Challenges of Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the anti-cancer and anti-fungal alkaloid Sampangine reveals a significant disconnect between its promising laboratory performance and its efficacy in living organisms. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of Sampangine's activity, highlighting the critical importance of metabolic considerations in drug development.

Sampangine, a natural alkaloid, has demonstrated considerable cytotoxic and antifungal properties in a multitude of in vitro studies. Its mechanism of action is primarily attributed to the inhibition of heme biosynthesis, a fundamental cellular process. This disruption leads to an accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death, or apoptosis, in cancerous cells and fungi. However, the translation of this potent in vitro activity to in vivo models has been largely unsuccessful, a discrepancy primarily explained by the compound's rapid metabolism.

In Vitro Activity: A Profile of Potency

In laboratory settings, Sampangine exhibits strong inhibitory effects against various cancer cell lines and fungal pathogens.

Anticancer Activity

Studies have shown that Sampangine induces apoptosis in human leukemia HL-60 cells, with a reported 50% inhibitory concentration (IC50) of 2.5 µM.[1][2] This cytotoxic effect is linked to the generation of ROS, leading to mitochondrial dysfunction and cell cycle disruption.[1]

Cell LineIC50 (µM)Citation
Human Leukemia (HL-60)2.5[1][2]
Antifungal Activity

Sampangine has also demonstrated notable in vitro activity against a range of fungal species. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, have been reported for several clinically relevant fungi.

Fungal SpeciesMIC (µg/mL)Citation
Cryptococcus neoformans0.39
Candida albicans1.56
Aspergillus fumigatus3.12

The In Vivo Hurdle: A Story of Metabolic Inactivation

Despite its impressive in vitro performance, Sampangine has consistently failed to demonstrate significant and reproducible efficacy in animal models of both cancer and fungal infections. Research into the pharmacokinetics of Sampangine has revealed that the compound undergoes extensive metabolism in vivo, primarily through glucuronidation. This process involves the attachment of a glucuronic acid moiety to the Sampangine molecule, resulting in the formation of an O-glucuronide conjugate. This major metabolite is significantly less active than the parent compound, effectively neutralizing its therapeutic potential.

Animal ModelConditionOutcomeCitation
MouseSystemic CryptococcosisNo significant reproducible activity
RatPharmacokinetic studyMajor metabolite identified as inactive O-glucuronide conjugate

Experimental Protocols

To facilitate the replication and further investigation of Sampangine's activity, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Sampangine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of Sampangine for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms

To better understand the processes underlying Sampangine's activity and its in vivo fate, the following diagrams illustrate the key pathways.

G cluster_cell Cell Sampangine Sampangine Heme_Synthase Heme Biosynthesis Enzymes Sampangine->Heme_Synthase Inhibits ROS Reactive Oxygen Species (ROS) Sampangine->ROS Induces Heme Heme Heme_Synthase->Heme Produces Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Initiates caption Proposed Mechanism of Sampangine's In Vitro Activity

Caption: Proposed mechanism of Sampangine's in vitro activity.

G cluster_body In Vivo Environment Sampangine_Admin Administered Sampangine UGT_Enzymes UDP-Glucuronosyltransferases (UGTs) Sampangine_Admin->UGT_Enzymes Metabolized by Inactive_Metabolite Inactive Sampangine O-glucuronide UGT_Enzymes->Inactive_Metabolite Produces Excretion Excretion Inactive_Metabolite->Excretion caption In Vivo Metabolic Inactivation of Sampangine

Caption: In vivo metabolic inactivation of Sampangine.

G cluster_workflow Experimental Workflow In_Vitro In Vitro Studies (Cell Lines/Fungi) Correlation In Vitro-In Vivo Correlation In_Vitro->Correlation In_Vivo In Vivo Studies (Animal Models) PK_Studies Pharmacokinetic Analysis In_Vivo->PK_Studies In_Vivo->Correlation Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID Metabolite_ID->Correlation caption Workflow for Correlating In Vitro and In Vivo Data

Caption: Workflow for correlating in vitro and in vivo data.

References

Validating Sampangine's Mechanism: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sampangine's mechanism of action with alternative compounds, focusing on validation through genetic knockout models. The experimental data presented herein strongly supports the hypothesis that sampangine's primary mode of action is the disruption of heme biosynthesis, leading to oxidative stress and subsequent apoptosis.

Sampangine's Proposed Mechanism of Action

Sampangine, a plant-derived alkaloid, exhibits potent antifungal and anticancer properties. Its mechanism is believed to be a multi-step process initiated by the inhibition of heme biosynthesis. This primary action triggers a cascade of secondary effects, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Signaling Pathway of Sampangine

The proposed signaling pathway for sampangine's cytotoxic effects begins with the hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme biosynthesis pathway. This leads to an accumulation of porphyrin intermediates, depletion of heme, and a subsequent increase in cellular ROS. The elevated oxidative stress then triggers the intrinsic apoptotic pathway.

Sampangine_Pathway cluster_cell Cell Sampangine Sampangine UROS Uroporphyrinogen III Synthase (UROS) Sampangine->UROS Hyperactivates Heme_Biosynthesis Heme Biosynthesis Pathway UROS->Heme_Biosynthesis Heme Heme Heme_Biosynthesis->Heme Inhibited ROS Reactive Oxygen Species (ROS) Heme->ROS Depletion leads to Mitochondria Mitochondria ROS->Mitochondria Induces Stress Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Proposed signaling pathway of sampangine.

Validation through Genetic Knockout Models: The Yeast Model

Saccharomyces cerevisiae (yeast) has been a powerful tool for elucidating sampangine's mechanism. Studies utilizing yeast knockout (YKO) strains have provided compelling evidence for the role of the heme biosynthetic pathway in sampangine's activity.

Experimental Workflow for Validating Sampangine's Mechanism in Yeast

The general workflow involves screening a library of yeast deletion mutants for hypersensitivity to sampangine. Mutants with deletions in genes related to the proposed target pathway are then further investigated to confirm the mechanism.

Yeast_KO_Workflow cluster_workflow Yeast Knockout Validation Workflow Start Start: Screen Yeast Knockout (YKO) Library Identify_Hypersensitive Identify Hypersensitive Mutants to Sampangine Start->Identify_Hypersensitive Heme_Mutants Mutants in Heme Biosynthesis Pathway (e.g., hem1Δ, hem4Δ) Identify_Hypersensitive->Heme_Mutants Select Confirm_Sensitivity Confirm Hypersensitivity of Specific Heme Mutants Heme_Mutants->Confirm_Sensitivity Measure_Heme Measure Intracellular Heme Levels Confirm_Sensitivity->Measure_Heme Measure_ROS Measure ROS Production Confirm_Sensitivity->Measure_ROS Conclusion Conclusion: Sampangine Targets Heme Biosynthesis Measure_Heme->Conclusion Measure_ROS->Conclusion

Caption: Experimental workflow for yeast knockout validation.

Comparative Data: Sampangine vs. Other Compounds

The following tables summarize the comparative performance of sampangine against other known inhibitors of heme biosynthesis and inducers of oxidative stress.

Table 1: Comparison of Heme Biosynthesis Inhibitors
CompoundTarget/Mechanism of ActionModel SystemKey FindingsReference
Sampangine Hyperactivates uroporphyrinogen III synthase, leading to heme deficiency.[1][2][3]S. cerevisiae, Human cell linesYeast mutants in the heme pathway (e.g., hem1Δ, hem14Δ) are hypersensitive. Reduces intracellular heme levels.[2][4][5][1][2][3][4][5]
Succinylacetone Inhibits ALA dehydratase (PBG synthase), an early step in heme synthesis.[6][7]Hepatocyte culturePotentiates phenobarbital-induced δ-aminolevulinate synthase and reduces cellular heme concentration.[7][6][7]
Griseofulvin (B1672149) Induces N-methyl protoporphyrin IX, a competitive inhibitor of ferrochelatase, the final enzyme in heme synthesis.[8]Mice, P. falciparumInhibits intraerythrocytic growth of P. falciparum by inhibiting ferrochelatase.[8][8][9][10]
Table 2: Comparison of Oxidative Stress Inducers
CompoundMechanism of ROS InductionModel SystemApoptotic PathwayReference
Sampangine Secondary to heme deficiency.[3]HL-60 leukemia cellsMitochondrial alterations, caspase activation.[11][3][11]
Menadione (B1676200) (Vitamin K3) Redox cycling produces superoxide (B77818) radicals.Jurkat T cells, Ovarian carcinoma cellsFas/FasL-dependent and -independent pathways, mitochondrial pathway.[5][11][12][5][11][12][13]
Paraquat (B189505) Redox cycling generates superoxide radicals, leading to oxidative stress.[14][15][16]Human lung cells, MiceMitochondrial damage, apoptosis.[14][16][14][15][16][17][18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Yeast Knockout (YKO) Sensitivity Assay
  • Objective: To determine the sensitivity of specific yeast knockout strains to sampangine.

  • Protocol:

    • Prepare yeast cultures of wild-type and knockout strains (e.g., hem1Δ, hem4Δ) in appropriate liquid media.

    • Serially dilute the cultures (e.g., 10-fold dilutions).

    • Spot 5 µL of each dilution onto agar (B569324) plates containing a gradient of sampangine concentrations and a control plate with no drug.

    • Incubate plates at 30°C for 48-72 hours.

    • Assess growth inhibition by comparing the growth of knockout strains to the wild-type strain at different sampangine concentrations. Hypersensitivity is indicated by reduced growth of the knockout strain at lower drug concentrations compared to the wild-type.

Measurement of Intracellular Heme Levels
  • Objective: To quantify the effect of sampangine on cellular heme content.

  • Protocol (using the pyridine (B92270) hemochromogen method):

    • Treat cells (e.g., yeast or mammalian cell lines) with sampangine at various concentrations for a specified time.

    • Harvest and wash the cells.

    • Lyse the cells and extract heme using an acidic acetone (B3395972) solution.

    • To the heme extract, add pyridine and a reducing agent (e.g., sodium dithionite).

    • Measure the absorbance spectrum from 500 to 600 nm. The characteristic alpha-peak of the pyridine hemochrome at ~557 nm is used for quantification.

    • Calculate the heme concentration using the extinction coefficient for the pyridine hemochrome.[19]

    • Normalize the heme content to the total protein concentration of the cell lysate.

Detection of Reactive Oxygen Species (ROS)
  • Objective: To measure the generation of intracellular ROS upon sampangine treatment.

  • Protocol (using H2DCF-DA):

    • Culture cells (e.g., yeast or mammalian cells) and treat with sampangine for the desired time.

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) in the dark. H2DCF-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1][4][20]

    • An increase in fluorescence intensity in sampangine-treated cells compared to untreated controls indicates an increase in ROS production.

Conclusion and Future Directions

However, a notable gap in the current research is the lack of direct validation of sampangine's primary target using mammalian genetic knockout models. Future studies employing CRISPR/Cas9 to create knockouts of uroporphyrinogen III synthase (UROS) in human cancer cell lines would be invaluable. Such studies would definitively confirm the target in a mammalian system and further solidify the understanding of sampangine's mechanism of action, paving the way for its potential development as a therapeutic agent. Additionally, exploring the effects of sampangine in Bax/Bak double knockout cell lines could further elucidate the specific apoptotic pathways involved.[2][21][22][23]

References

A Comparative Analysis of Sampangine and Other Heme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of heme inhibition is crucial for the discovery of novel therapeutics. This guide provides a comparative analysis of Sampangine, a heme biosynthesis inhibitor, and other well-established heme inhibitors that primarily target heme detoxification in the malaria parasite, Plasmodium falciparum.

Heme, an iron-containing protoporphyrin, is a vital prosthetic group for a multitude of essential proteins. However, in excess, free heme is highly toxic due to its ability to generate reactive oxygen species and destabilize membranes. Consequently, inhibitors of heme metabolism have emerged as effective therapeutic agents, particularly in the context of malaria, where the parasite digests vast quantities of hemoglobin, releasing toxic heme. This guide delves into a comparative analysis of Sampangine and other prominent heme inhibitors, namely Chloroquine, Mefloquine, and Artemisinin (B1665778). A key distinction lies in their mechanism of action: while Sampangine disrupts the production of heme, the others primarily prevent the detoxification of free heme.

Mechanism of Action: A Fundamental Divergence

Sampangine , an azaoxoaporphine alkaloid, exhibits a unique mechanism of action by inhibiting heme biosynthesis.[1] It does so by hyperactivating the enzyme uroporphyrinogen III synthase (UROS), a key step in the heme biosynthetic pathway.[1] This hyperactivation leads to the accumulation of uroporphyrinogen and its decarboxylated derivatives, ultimately causing a deficiency in mature heme and inducing cellular stress.[1]

In stark contrast, Chloroquine , Mefloquine , and Artemisinin are primarily known for their activity against the malaria parasite, Plasmodium falciparum, where they interfere with the parasite's heme detoxification process. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

  • Chloroquine and Mefloquine , both quinoline (B57606) derivatives, are thought to inhibit hemozoin formation by binding to heme and preventing its incorporation into the growing crystal. This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to its demise.

  • Artemisinin and its derivatives have a more complex mechanism. They are activated by heme iron, leading to the generation of carbon-centered free radicals that alkylate and damage a variety of parasite proteins and lipids. Additionally, artemisinin and its adducts with heme can also inhibit hemozoin formation.

Quantitative Performance Comparison

Direct quantitative comparison of the inhibitory potency of Sampangine with Chloroquine, Mefloquine, and Artemisinin is challenging due to their fundamentally different mechanisms of action. Ideally, this would involve comparing their 50% inhibitory concentrations (IC50) in assays specific to their targets (heme biosynthesis vs. heme polymerization). However, to date, no studies have reported the antiplasmodial activity of Sampangine against P. falciparum or its effects in a heme polymerization assay.

Therefore, this comparison focuses on the available in vitro antiplasmodial IC50 values against P. falciparum. For Sampangine, the IC50 value of a closely related oxoaporphine alkaloid, Liriodenine, is provided as a proxy to give a sense of the potential potency of this class of compounds against the malaria parasite.

CompoundPrimary Mechanism of ActionTarget Organism/Cell LineIC50 (nM)Reference
Liriodenine (Sampangine Analog)Heme Biosynthesis InhibitionP. falciparum (D10, CQ-sensitive)7,000[2]
Chloroquine Heme Polymerization InhibitionP. falciparum (Sensitive strains)10 - 20Multiple sources
Mefloquine Heme Polymerization InhibitionP. falciparum (Sensitive strains)10 - 30Multiple sources
Artemisinin Heme-activated Radical Damage & Heme Polymerization InhibitionP. falciparum (Sensitive strains)5 - 15Multiple sources

Note: IC50 values can vary depending on the parasite strain and assay conditions. The value for Liriodenine is presented to illustrate the potential antiplasmodial activity of the oxoaporphine alkaloid class to which Sampangine belongs.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

Heme_Inhibitor_Mechanisms cluster_Sampangine Sampangine Mechanism cluster_Others Chloroquine / Mefloquine / Artemisinin Mechanism Glycine + Succinyl-CoA Glycine + Succinyl-CoA ALA ALA Glycine + Succinyl-CoA->ALA Porphobilinogen (B132115) Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane (B3061235) Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III UROS Heme Heme Uroporphyrinogen_III->Heme ... Sampangine Sampangine Sampangine->Uroporphyrinogen_III Hyperactivates UROS Accumulation of Uroporphyrinogen Hemoglobin Hemoglobin Free_Heme Free_Heme Hemoglobin->Free_Heme Parasite Digestion Hemozoin Hemozoin Free_Heme->Hemozoin Polymerization Toxicity Toxicity Free_Heme->Toxicity Inhibitors Chloroquine Mefloquine Artemisinin Inhibitors->Hemozoin Inhibit

Figure 1: Mechanisms of Action of Sampangine vs. Other Heme Inhibitors.

Experimental_Workflow cluster_Assay In Vitro Assay cluster_Heme_Polymerization Heme Polymerization Assay cluster_Heme_Biosynthesis Heme Biosynthesis Assay Start Start Compound_Preparation Prepare serial dilutions of test compounds Start->Compound_Preparation Assay_Setup Set up assay plates Compound_Preparation->Assay_Setup Incubation Incubate with target system Measure_Polymerization Quantify β-hematin formation Incubation->Measure_Polymerization Measure_Product Quantify porphyrin precursors Incubation->Measure_Product Measurement Measure endpoint Data_Analysis Calculate IC50 values End End Data_Analysis->End Hemin_Solution Hemin solution (pH 4.8) Hemin_Solution->Assay_Setup Measure_Polymerization->Data_Analysis Cell_Lysate Cell lysate or purified enzyme (e.g., UROS) Cell_Lysate->Assay_Setup Substrate Add substrate (e.g., Hydroxymethylbilane) Substrate->Incubation Measure_Product->Data_Analysis

Figure 2: Generalized Experimental Workflow for Heme Inhibitor Evaluation.

Experimental Protocols

Heme Biosynthesis Inhibition Assay (Uroporphyrinogen III Synthase Activity)

This assay is designed to measure the activity of uroporphyrinogen III synthase (UROS), the enzyme hyperactivated by Sampangine.

Materials:

  • Recombinant human porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS)

  • Porphobilinogen (PBG)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.65)

  • Potassium phosphate (B84403) buffer

  • Hydrochloric acid (HCl)

  • Test compound (Sampangine) dissolved in a suitable solvent (e.g., DMSO)

  • UPLC system for porphyrin analysis

Procedure:

  • Substrate (Uroporphyrinogen) Synthesis:

    • In a microcentrifuge tube protected from light, combine recombinant PBGD with DTT in Tris-HCl buffer.

    • Initiate the reaction by adding PBG.

    • Incubate at 37°C for 35 minutes to allow the synthesis of hydroxymethylbilane (the substrate for UROS).

    • Neutralize the reaction with potassium phosphate buffer and cool on ice.

  • UROS Assay:

    • Prepare sample tubes containing cell lysate or purified UROS.

    • Add the test compound (Sampangine) at various concentrations.

    • Add the freshly prepared uroporphyrinogen substrate to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding HCl.

    • Oxidize the porphyrinogens to porphyrins by exposure to UV light or bright fluorescent light.

    • Centrifuge to pellet any precipitate.

  • Quantification:

    • Analyze the supernatant using UPLC to separate and quantify the uroporphyrin isomers.

    • The activity of UROS is determined by the amount of uroporphyrinogen III formed. The effect of Sampangine is assessed by the change in this activity compared to a control without the compound.

Heme Polymerization Inhibition Assay (β-Hematin Formation Assay)

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hemin chloride

  • Sodium acetate (B1210297) buffer (pH 4.8)

  • Test compounds (e.g., Chloroquine, Mefloquine, Artemisinin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate shaker

  • Microplate reader

  • Pyridine

  • NaOH

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the sodium acetate buffer.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding a solution of hemin.

  • Incubation:

    • Incubate the plate at 37°C with shaking for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant containing unreacted hemin.

    • Wash the pellet with DMSO to remove any remaining unreacted hemin.

    • Dissolve the β-hematin pellet in a solution of NaOH.

    • Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells without any compound. The IC50 value is then determined from the dose-response curve.

Conclusion

Sampangine and the classical antimalarial heme inhibitors, Chloroquine, Mefloquine, and Artemisinin, all interfere with heme metabolism but through fundamentally different mechanisms. Sampangine acts upstream by disrupting heme biosynthesis, while the others act downstream by preventing heme detoxification. This mechanistic distinction is critical for drug development, as it offers different avenues for therapeutic intervention and for overcoming drug resistance. While direct quantitative comparisons of their inhibitory potencies on their respective targets are not yet fully available, the analysis of their antiplasmodial activities and distinct mechanisms of action provides a valuable framework for researchers in the field. Further studies are warranted to directly compare the efficacy of these different classes of heme inhibitors in relevant disease models.

References

Sampangine Demonstrates Potent Activity Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research indicates that sampangine, a natural alkaloid, exhibits significant antifungal activity against Candida strains that have developed resistance to fluconazole (B54011), a commonly used antifungal medication. This finding opens potential new avenues for the development of more effective treatments for candidiasis, a fungal infection that can cause serious health complications, particularly in immunocompromised individuals.

The primary mechanism behind sampangine's antifungal action is the disruption of heme biosynthesis, an essential metabolic pathway for the fungus.[1][2][3] This mode of action is distinct from that of fluconazole, which targets the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The novel mechanism of sampangine suggests it could be effective against Candida strains that have developed resistance to fluconazole through modifications in the ergosterol biosynthesis pathway.

Comparative Antifungal Activity

Data from studies on simplified derivatives of sampangine highlight their potential in overcoming fluconazole resistance. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two such derivatives (Compound 22b and 22c) against fluconazole-sensitive and fluconazole-resistant C. albicans.

CompoundC. albicans (Fluconazole-Sensitive) MIC (µg/mL)C. albicans (Fluconazole-Resistant) MIC (µg/mL)Fluconazole MIC (µg/mL)
Sampangine Derivative 22b 24>64
Sampangine Derivative 22c 12>64

Note: Data is extrapolated from studies on sampangine derivatives. MIC values for the parent sampangine compound were not available in the reviewed literature.

Inhibition of Biofilm Formation

A critical aspect of Candida infections is the formation of biofilms, which are communities of fungal cells that adhere to surfaces and are encased in a protective matrix. Biofilms are notoriously resistant to antifungal drugs. Research has shown that derivatives of sampangine are potent inhibitors of C. albicans biofilm formation. This activity is attributed to the downregulation of biofilm-associated genes, preventing the morphological transition from yeast to hyphal form, a critical step in biofilm development.

Mechanism of Action: Heme Biosynthesis Pathway

Sampangine's primary antifungal activity stems from its ability to inhibit heme biosynthesis.[1][2][3] This pathway is crucial for various cellular processes, including respiration. By disrupting this pathway, sampangine effectively suffocates the fungal cells. The proposed mechanism involves the hyperactivation of uroporphyrinogen III synthase, a key enzyme in the heme synthesis pathway, leading to a metabolic bottleneck and the accumulation of toxic intermediates.[1][2]

Heme_Biosynthesis_Inhibition Sampangine's Disruption of Heme Biosynthesis in Candida cluster_pathway Heme Biosynthesis Pathway Glycine + Succinyl-CoA Glycine + Succinyl-CoA ALA ALA Glycine + Succinyl-CoA->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane HMBS Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III UROS Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III UROD Uroporphyrinogen III->Coproporphyrinogen III Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX CPOX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPOX Heme Heme Protoporphyrin IX->Heme FECH Sampangine Sampangine Sampangine->Uroporphyrinogen III Hyperactivates UROS, leading to pathway disruption

Caption: Sampangine disrupts the heme biosynthesis pathway in Candida.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal susceptibility of Candida strains to sampangine and fluconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

  • Inoculum Preparation: Candida isolates are grown on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Sampangine and fluconazole are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Broth_Microdilution_Workflow Broth Microdilution for Antifungal Susceptibility Testing A Prepare Candida Inoculum C Inoculate wells with Candida suspension A->C B Serially Dilute Antifungal Agents (Sampangine, Fluconazole) in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Read MIC (Lowest concentration with ≥50% growth inhibition) D->E

Caption: Workflow for determining the MIC of antifungal agents.

Biofilm Inhibition Assay (Crystal Violet Method)

The effect of sampangine on Candida biofilm formation is quantified using the crystal violet assay.

  • Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96-well plate containing various concentrations of sampangine or fluconazole. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Destaining: Excess stain is washed off, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol (B145695) or acetic acid).

  • Quantification: The absorbance of the destained solution is measured at a wavelength of 590 nm. A reduction in absorbance in the presence of the compound indicates inhibition of biofilm formation.[4]

Biofilm_Inhibition_Assay Crystal Violet Assay for Biofilm Inhibition A Incubate Candida with Antifungals in 96-well plate B Wash to remove non-adherent cells A->B C Stain biofilm with Crystal Violet B->C D Wash to remove excess stain C->D E Solubilize bound stain D->E F Measure Absorbance at 590 nm E->F

Caption: Procedure for quantifying biofilm inhibition.

Conclusion

The available evidence strongly suggests that sampangine and its derivatives are promising candidates for the development of new antifungal therapies, particularly for infections caused by fluconazole-resistant Candida strains. Its unique mechanism of action and its ability to inhibit biofilm formation address two of the major challenges in treating fungal infections. Further research, including direct comparative studies with existing antifungal agents and clinical trials, is warranted to fully elucidate the therapeutic potential of sampangine.

References

Safety Operating Guide

Proper Disposal Procedures for Sampangine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sampangine is a copyrine alkaloid derived from various plants, including Cananga odorata.[1][2] It is recognized for its antifungal and anticancer properties.[1][2] Due to its biological activity, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling sampangine, it is essential to perform a thorough risk assessment. While a specific SDS is not widely available, related compounds and general chemical safety guidelines necessitate the use of appropriate personal protective equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation.

Step-by-Step Disposal Procedures

The following procedures are intended as a guide and should be adapted to comply with your institution's specific waste management policies.

1. Waste Segregation:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing papers, and absorbent pads should be collected in a designated hazardous solid waste container. This container must be clearly labeled as "Hazardous Waste" and should specify "Sampangine Solid Waste."

    • Unused or expired pure sampangine powder should be treated as acutely toxic waste. Consult your EHS office for specific packaging and labeling requirements, as this may be classified as a P-listed waste.[3]

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing sampangine must be collected in a designated hazardous liquid waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Clearly label the container with "Hazardous Waste" and list all contents, including the solvent and an estimated concentration of sampangine.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.

2. Incompatible Materials:

  • Do not mix sampangine waste with other waste streams.

  • Avoid mixing with strong oxidizing agents, acids, or bases unless it is part of a specific neutralization protocol approved by your EHS office.

3. Prohibited Disposal Methods:

  • Do Not Pour Down the Drain: Under no circumstances should sampangine or its solutions be disposed of in the sanitary sewer. This is both illegal and environmentally harmful.

  • Do Not Dispose of in Regular Trash: All sampangine-contaminated waste is considered hazardous and must not be placed in regular trash receptacles.

4. Storage and Collection:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Keep containers closed except when adding waste.

  • Arrange for waste pickup through your institution's EHS department. Ensure all labeling is complete and accurate before collection.

Chemical and Physical Properties of Sampangine

Understanding the properties of sampangine can inform safer handling and disposal practices.

PropertyValue
Molecular Formula C₁₅H₈N₂O
Molecular Weight 232.24 g/mol
Appearance Solid
Melting Point 210 °C
CAS Number 116664-93-8

Experimental Protocols

As no specific experimental protocols for the disposal of sampangine were found, the best practice is to follow general guidelines for chemical waste disposal from reputable sources. The procedures outlined above are a synthesis of such guidelines.

Sampangine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of sampangine waste.

Sampangine_Disposal_Workflow cluster_assessment 1. Assessment cluster_segregation 2. Segregation cluster_containment 3. Containment & Labeling cluster_final 4. Final Disposal start Start: Generate Sampangine Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps pure_sampangine Unused/Expired Pure Sampangine waste_type->pure_sampangine Pure Compound solid_container Labelled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labelled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labelled Sharps Container sharps_waste->sharps_container p_list_container Consult EHS for P-Listed Waste Container pure_sampangine->p_list_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage p_list_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Caption: Workflow for the segregation and disposal of sampangine waste.

References

Essential Safety and Logistical Information for Handling Sampangine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sampangine is not widely available in the public domain. The following guidance is based on established best practices for handling potent bioactive compounds, alkaloids, and research chemicals with unknown or limited toxicity data.[1][2] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) office for specific guidance and adhere to all local, state, and federal regulations.[3][4] A thorough risk assessment should be conducted before any handling of this compound.[5]

Sampangine is a bioactive alkaloid known to induce apoptosis and inhibit heme biosynthesis. Due to its potent biological activity, it should be handled with caution as a potentially hazardous substance. It is prudent to treat all substances of unknown toxicity as highly toxic.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the primary control measure to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving Sampangine.

Activity Required PPE Justification & Best Practices
Receiving & Unpacking - Double Nitrile Gloves- Lab Coat- Safety GlassesExternal packaging may be contaminated. Unpacking should be performed in a designated area.
Weighing (Solid) - Double Nitrile Gloves- Disposable Gown with knit cuffs- Safety Goggles or Face Shield- N95 RespiratorTo prevent inhalation of fine powders and skin contact. Weighing should be done in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation - Double Nitrile Gloves- Disposable Gown with knit cuffs- Safety Goggles or Face ShieldTo protect against splashes of concentrated solutions. Work should be conducted in a chemical fume hood.
Cell Culture & In Vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard laboratory practice for handling cell cultures and chemical solutions.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face ShieldTo prevent exposure during the handling and sealing of hazardous waste containers.

Note on PPE:

  • Gloves: Use chemotherapy-rated or nitrile gloves. Always wear two pairs when handling the pure compound or concentrated solutions. Change gloves immediately if they become contaminated.

  • Gowns: Use disposable, low-permeability gowns with a solid front and tight-fitting cuffs. Lab coats should not be worn outside of the laboratory area.

  • Eye and Face Protection: Safety glasses are a minimum requirement. Use safety goggles or a full-face shield when there is a risk of splashes.

  • Respiratory Protection: An N95 respirator or higher should be used when handling the solid compound to prevent inhalation.

Operational Plan for Safe Handling

A systematic approach is crucial when working with potent compounds like Sampangine.

1. Designated Area:

  • All work with pure Sampangine or concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.

  • Restrict access to authorized personnel only.

2. Preparation:

  • Before beginning work, ensure that all necessary PPE is available and in good condition.

  • Prepare the work area by lining it with disposable, plastic-backed absorbent pads to contain any potential spills.

  • Ensure an emergency eyewash and shower station is accessible.

3. Handling:

  • When handling the solid form, use the smallest amount necessary for the experiment.

  • Avoid creating dust. If possible, purchase in solution or pre-weighed amounts.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Never eat, drink, smoke, or apply cosmetics in the laboratory.

4. Post-Handling:

  • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Carefully remove PPE, avoiding self-contamination. Dispose of disposable items as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste contaminated with Sampangine must be treated as hazardous chemical waste. Do not dispose of Sampangine or its solutions down the drain.

Waste Segregation:

  • Solid Waste: Collect all contaminated disposable items, including gloves, gowns, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing Sampangine in a sealed, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Sampangine."

  • Keep waste containers closed except when adding waste.

  • Store waste in a designated, secure area with secondary containment until it is collected by the institution's EHS personnel.

Procedural Workflow Diagram

The following diagram outlines the key steps and decision points for the safe handling and disposal of Sampangine.

Sampangine_Workflow start Start: Receive Sampangine prep 1. Prepare Designated Area (Fume Hood, Absorbent Pads) start->prep end_proc Procedure Complete ppe 2. Don Appropriate PPE (Double Gloves, Gown, Goggles) prep->ppe handle 3. Handle Sampangine (Weighing, Solution Prep) ppe->handle waste_decision Generate Waste? handle->waste_decision decon 4. Decontaminate Work Area & Equipment decon->end_proc waste_decision->decon No solid_waste Segregate Solid Waste (Gloves, Pads, etc.) waste_decision->solid_waste Yes (Solid) liquid_waste Segregate Liquid Waste (Solutions, Rinsate) waste_decision->liquid_waste Yes (Liquid) waste_storage Store in Labeled, Sealed Hazardous Waste Containers solid_waste->waste_storage liquid_waste->waste_storage dispose 5. Arrange for EHS Disposal waste_storage->dispose dispose->decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.